molecular formula C6H10BrN B1278914 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine CAS No. 365261-27-4

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Cat. No.: B1278914
CAS No.: 365261-27-4
M. Wt: 176.05 g/mol
InChI Key: AEZMVSLMBQQJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine (CAS 365261-27-4) is a versatile chemical intermediate prized in medicinal chemistry and neuroscience research. This compound serves as a crucial synthetic precursor for the development of novel 1,2,5,6-tetrahydropyridine derivatives. Its primary research value lies in its use in Suzuki cross-coupling reactions to generate 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine libraries, which are screened for bioactive properties . These derivatives are of significant interest for investigating new therapeutic agents, particularly as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research . The bromine atom at the 3-position makes it an excellent electrophile for various coupling and substitution reactions, allowing researchers to introduce diverse aryl and other functional groups to the tetrahydropyridine core. The 1,2,5,6-tetrahydropyridine scaffold is a privileged structure in neuropharmacology, famously exemplified by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is used to model Parkinson's disease in animals . Researchers utilize this brominated analog to build compounds that help elucidate neurological mechanisms and explore potential treatments for neurodegenerative conditions. The compound has a molecular formula of C 6 H 10 BrN and a molecular weight of 176.06 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-1-methyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN/c1-8-4-2-3-6(7)5-8/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZMVSLMBQQJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454599
Record name 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365261-27-4
Record name 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-1,2,3,6-tetrahydropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. Due to the limited specific data on this particular compound in publicly accessible literature, this guide also incorporates information on the synthesis and biological activities of structurally related tetrahydropyridine derivatives to provide a contextual framework for researchers. It is important to note that while this information is provided for guidance, the specific properties and activities of this compound require dedicated experimental investigation.

Core Compound Properties

While detailed experimental data for this compound is scarce, its basic molecular properties can be summarized. The hydrochloride salt of this compound is also noted in chemical supplier databases.

PropertyValueNotes
Molecular Formula C₆H₁₀BrN[1]
Molecular Weight 176.06 g/mol
CAS Number 365261-27-4[1][2]For the free base
Hydrochloride Salt Molecular Formula C₆H₁₁BrClN[3]
Hydrochloride Salt Molecular Weight 212.52 g/mol [3]
Hydrochloride Salt CAS Number 850411-25-5[3][4]

Synthesis of Tetrahydropyridine Derivatives

General Synthetic Approaches:

  • Multi-component Reactions (MCRs): MCRs are efficient for creating highly substituted tetrahydropyridines in a one-pot synthesis. These reactions often involve the condensation of an amine, an aldehyde, and a β-ketoester or other activated methylene compound.[5]

  • Rhodium-Catalyzed C-H Functionalization: A rhodium(I)-catalyzed cascade reaction involving C-H activation, alkenylation, and electrocyclization has been reported for the synthesis of highly substituted tetrahydropyridines on a gram scale with low catalyst loadings.[6]

  • Palladium-Catalyzed Cyclization: Palladium-catalyzed cyclization-Heck reactions of allenamides and aryl halides have been used to construct 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives.[7]

  • Ring-Closing Metathesis (RCM): RCM of olefin-containing enamides using ruthenium-based catalysts is another viable method for preparing protected six-membered cyclic enamides, which are precursors to tetrahydropyridines.[8]

A potential synthetic approach for this compound could involve the bromination of a suitable N-methyl-tetrahydropyridine precursor or the cyclization of an appropriately functionalized acyclic precursor containing bromine.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence of the biological activity or signaling pathway engagement of this compound is not available in the current literature. However, the tetrahydropyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds.

Known Activities of Tetrahydropyridine Derivatives:

  • Enzyme Inhibition: Certain tetrahydropyridine analogs are known to be potent inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease.[9]

  • Antimicrobial and Anticancer Properties: Various tetrahydropyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and antiviral activities.[10]

  • Neuroactivity: The tetrahydropyridine core is found in neuroactive compounds. The structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known neurotoxin, suggests that novel derivatives should be handled with care and assessed for potential neurotoxicity or other neurological effects.

Given that many marine natural products containing bromine exhibit significant biological activities, including antibacterial and antifungal properties, it is plausible that this compound could possess similar activities.[11][12]

Due to the absence of specific data, a signaling pathway diagram for this compound cannot be constructed.

Generic Experimental Protocols for Characterization and Screening

For a novel compound such as this compound, a systematic approach to characterization and biological evaluation is necessary. The following outlines a general workflow.

A. Physicochemical Characterization

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

    • Gas Chromatography (GC): An alternative method for purity analysis, especially for volatile compounds.

  • Physical Properties:

    • Melting Point/Boiling Point Determination: To assess the physical state and purity.

    • Solubility Studies: To determine suitable solvents for biological assays.

B. Biological Screening

  • Initial Cytotoxicity Assessment:

    • MTT or similar cell viability assays: To determine the concentration range at which the compound is toxic to cells, which is crucial for planning further biological experiments.

  • Antimicrobial Activity Screening:

    • Broth microdilution or disk diffusion assays: To evaluate the compound's ability to inhibit the growth of a panel of bacteria and fungi.

  • Enzyme Inhibition Assays:

    • Based on structural similarities to known inhibitors, assays for enzymes like MAO-B could be performed.

  • Receptor Binding Assays:

    • To investigate potential interactions with CNS receptors, given the tetrahydropyridine core.

Visualizations

As specific experimental workflows or signaling pathways for this compound are not documented, a generalized workflow for the characterization and initial screening of a novel heterocyclic compound is presented below.

G cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_screening Biological Screening cluster_data Data Analysis and SAR synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Purity & Structure Confirmation ms Mass Spectrometry purification->ms Purity & Structure Confirmation hplc Purity Assessment (HPLC/GC) purification->hplc Purity & Structure Confirmation ir IR Spectroscopy purification->ir Purity & Structure Confirmation cytotoxicity Cytotoxicity Assays hplc->cytotoxicity Proceed with Pure Compound antimicrobial Antimicrobial Assays cytotoxicity->antimicrobial Determine Non-toxic Doses enzyme Enzyme Inhibition Assays cytotoxicity->enzyme Determine Non-toxic Doses receptor Receptor Binding Assays cytotoxicity->receptor Determine Non-toxic Doses analysis Data Analysis antimicrobial->analysis enzyme->analysis receptor->analysis sar Structure-Activity Relationship (SAR) Studies analysis->sar

Caption: A generalized workflow for the synthesis, characterization, and biological screening of a novel compound.

Conclusion

This compound is a chemical entity for which detailed scientific literature is not widely available. This guide has provided its core molecular properties and has drawn upon data from related tetrahydropyridine compounds to suggest potential avenues for its synthesis and biological investigation. The tetrahydropyridine scaffold is of significant interest in medicinal chemistry, and therefore, a thorough experimental evaluation of this compound is warranted to determine its unique chemical and biological characteristics. Researchers are encouraged to use the general protocols and workflows presented here as a starting point for their investigations.

References

Technical Guide: Physicochemical Properties of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine, a heterocyclic compound of interest in synthetic organic chemistry and potentially for the development of novel therapeutics. This document collates available data on its molecular characteristics and provides a detailed experimental protocol for its synthesis, based on peer-reviewed literature. The guide is intended to serve as a valuable resource for researchers utilizing this compound in further synthetic applications or investigating its potential biological activities.

Core Physical Properties

A summary of the key physical and chemical properties of this compound and its hydrochloride salt are presented in Table 1. It is important to note that while computed data is available, experimentally determined values for properties such as melting point, boiling point, and density of the free base are not widely reported in readily accessible literature. The primary source for its synthesis suggests it is handled as a borane complex, which may indicate inherent instability of the free base.[1][2][3] One supplier recommends storage at -20°C under an inert gas, further suggesting potential instability at ambient temperatures.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Data TypeSource
Molecular Formula C₆H₁₀BrNC₆H₁₁BrClN---[4]
Molecular Weight 176.06 g/mol 212.51 g/mol Computed[5]
CAS Number 365261-27-4850411-25-5---[4][5]
Appearance Not ReportedNot ReportedExperimental---
Melting Point Not ReportedNot ReportedExperimental---
Boiling Point Not ReportedNot ReportedExperimental---
Density Not ReportedNot ReportedExperimental---
Solubility Not ReportedNot ReportedExperimental---
Hydrogen Bond Donor Count 01Computed[5]
Hydrogen Bond Acceptor Count 11Computed[5]
Exact Mass 174.99966 u210.97634 uComputed[5]

Synthesis and Characterization

The synthesis of this compound has been described in the scientific literature, providing a reliable method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the synthetic route reported by Christl et al. (2001).[1][2][3]

Step 1: Quaternization of 3-Bromopyridine

  • 3-Bromopyridine is reacted with methyl iodide to form 3-bromo-1-methylpyridinium iodide. This reaction is typically carried out in a suitable solvent at room temperature.

Step 2: Reduction to this compound

  • The resulting 3-bromo-1-methylpyridinium iodide is then reduced using sodium tetrahydroborate (NaBH₄). This reduction selectively hydrogenates the pyridinium ring to yield the target compound, this compound.

Note: The literature suggests that for subsequent reactions, the product is often converted to its borane complex by treatment with borane-dimethyl sulfide complex. This step is performed to stabilize the compound for further use.[1][2][3]

Characterization Methods

While specific spectral data is not publicly available in full, it is indicated that the compound has been characterized using standard analytical techniques.[6] Researchers synthesizing this compound would typically employ the following methods for structural verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be utilized to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Logical Relationships in Synthesis

The synthesis of this compound follows a clear, logical progression from a commercially available starting material. The workflow can be visualized as a two-step process.

G Synthesis Workflow for this compound cluster_start Starting Material cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Reduction cluster_reagents Reagents A 3-Bromopyridine B 3-Bromo-1-methylpyridinium iodide A->B C This compound B->C R1 Methyl Iodide R1->B R2 Sodium Tetrahydroborate R2->C

Caption: A diagram illustrating the two-step synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the public domain regarding the specific interaction of this compound with any known signaling pathways or its detailed biological activity profile. Its primary utility appears to be as a synthetic intermediate for the construction of more complex molecules. Further research would be required to elucidate any potential pharmacological effects.

Conclusion

This compound is a valuable heterocyclic building block with a documented synthetic route. While a comprehensive set of experimentally determined physical properties is not widely available, this guide provides the foundational knowledge necessary for its synthesis and characterization. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and to conduct their own analyses to determine the specific physical properties relevant to their applications. The provided synthesis workflow and characterization outline offer a solid starting point for any research and development activities involving this compound.

References

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. It serves as a crucial building block for the synthesis of more complex molecular architectures, particularly for developing novel therapeutics targeting the central nervous system.[1] This guide details its chemical structure, physicochemical properties, proposed synthetic and analytical protocols, and its potential role in drug discovery workflows.

Chemical Structure and Properties

This compound is a substituted tetrahydropyridine ring. The structure features a double bond between carbons 3 and 4, with a bromine atom attached to C3. A methyl group is attached to the nitrogen atom at position 1.

Chemical Identifiers and Properties:

PropertyValueSource
Molecular Formula C₆H₁₀BrN[2][3]
Molecular Weight 176.06 g/mol [1]
CAS Number 365261-27-4[2][3]
MDL Number MFCD16039626[1]
Storage Conditions -20°C, under inert gas[1]

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis and characterization of this compound. These protocols are based on standard organic chemistry techniques and synthetic strategies reported for analogous heterocyclic compounds.[4][5]

Synthesis Protocol: A Proposed Route

The synthesis of this compound can be envisioned through a multi-step process starting from a suitable pyridine precursor. A logical pathway involves the N-methylation of a pyridine derivative, followed by partial reduction and subsequent bromination.

Workflow for Synthesis:

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Bromination cluster_3 Step 4: Purification A Pyridine Precursor (e.g., 3-Bromopyridine) C N-methyl-3-bromopyridinium salt A->C Reaction B Methylating Agent (e.g., CH3I) B->C Reagent E 1-methyl-1,2,5,6-tetrahydropyridine C->E Reduction D Reducing Agent (e.g., NaBH4) D->E Reagent G This compound E->G Reaction F Brominating Agent (e.g., NBS) F->G Reagent H Crude Product G->H I Purified Product H->I Column Chromatography G A 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine B Chemical Modification (e.g., Suzuki Coupling) A->B Starting Material C Library of Derivatives B->C Generates D High-Throughput Screening (HTS) C->D Input for E Hit Identification D->E Identifies F Lead Optimization E->F Proceeds to G Preclinical Studies F->G Leads to

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily approached through a two-step process involving the N-methylation of 3-bromopyridine followed by the selective reduction of the resulting pyridinium salt. This document details the experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams to elucidate the synthetic pathway.

Synthetic Strategy Overview

The synthesis of this compound is strategically planned in two key stages. The first stage involves the quaternization of the nitrogen atom in the 3-bromopyridine ring to form 3-bromo-1-methylpyridinium iodide. This is a crucial activation step. The subsequent stage focuses on the selective reduction of the pyridinium salt to yield the desired 1,2,5,6-tetrahydropyridine isomer, while crucially preserving the bromo substituent at the 3-position.

A 3-Bromopyridine B N-Methylation A->B Methyl Iodide C 3-Bromo-1-methylpyridinium iodide B->C D Selective Reduction C->D Sodium Borohydride E This compound D->E

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-1-methylpyridinium iodide

This procedure details the N-methylation of 3-bromopyridine using methyl iodide.

Materials:

  • 3-Bromopyridine

  • Methyl iodide (CH₃I)

  • Toluene

  • Ethyl acetate

Procedure:

  • A solution of 3-bromopyridine in toluene is prepared in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Methyl iodide is added to the solution. The molar ratio of methyl iodide to 3-bromopyridine is typically in a slight excess to ensure complete reaction.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the precipitation of the pyridinium salt. For complete reaction, the mixture can be stirred for an extended period, for instance, 18 hours.

  • The precipitated solid, 3-bromo-1-methylpyridinium iodide, is collected by filtration.

  • The collected solid is washed with ethyl acetate to remove any unreacted starting materials and solvent residues.

  • The product is dried under reduced pressure to yield the purified 3-bromo-1-methylpyridinium iodide.

Step 2: Synthesis of this compound

This section describes the selective reduction of the 3-bromo-1-methylpyridinium iodide to the target tetrahydropyridine.

Materials:

  • 3-Bromo-1-methylpyridinium iodide

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether or other suitable organic solvent for extraction

Procedure:

  • 3-Bromo-1-methylpyridinium iodide is dissolved in methanol in a reaction flask and the solution is cooled in an ice bath to 0 °C.

  • Sodium borohydride is added portion-wise to the cooled solution under stirring. The addition should be controlled to manage the exothermic reaction and gas evolution.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for a specified period, for example, 15 minutes, and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is quenched by the careful addition of water.

  • The product is extracted from the aqueous mixture using an organic solvent such as diethyl ether.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of 3-Bromo-1-methylpyridinium iodide

ParameterValue
Starting Material3-Bromopyridine
ReagentMethyl Iodide
SolventToluene
Reaction TemperatureRoom Temperature
Reaction Time18 hours
Product3-Bromo-1-methylpyridinium iodide

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material3-Bromo-1-methylpyridinium iodide
ReagentSodium Borohydride (NaBH₄)
SolventMethanol
Reaction Temperature0 °C to Room Temperature
Reaction TimeMonitored by TLC (e.g., 15 min at 0°C then warm up)
ProductThis compound

Table 3: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₁₀BrN176.06365261-27-4

Logical Relationships in the Synthesis

The synthesis of this compound follows a clear logical progression from a simple, commercially available starting material to the final, more complex target molecule.

cluster_0 Starting Material cluster_1 Step 1: N-Methylation cluster_2 Intermediate cluster_3 Step 2: Selective Reduction cluster_4 Final Product A 3-Bromopyridine B Reaction with Methyl Iodide A->B C Formation of Pyridinium Salt B->C D 3-Bromo-1-methylpyridinium iodide C->D E Reaction with Sodium Borohydride D->E F Formation of Tetrahydropyridine Ring E->F G This compound F->G

Caption: Logical flow of the synthesis process.

This in-depth guide provides researchers and scientists with the necessary information to understand and replicate the synthesis of this compound. The detailed protocols, structured data, and clear visualizations are intended to facilitate further research and development in the field of medicinal chemistry.

Spectroscopic Profile of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic characteristics derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. The guide also includes generalized experimental protocols for obtaining such data, intended to serve as a practical reference for researchers.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 365261-27-4 Molecular Formula: C₆H₁₀BrN Molecular Weight: 176.06 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar chemical structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N-CH₃2.2 - 2.5sSinglet, due to the absence of adjacent protons.
H-2 (axial & equatorial)2.5 - 2.9mMultiplet, complex splitting due to geminal and vicinal coupling.
H-4 (vinylic)5.8 - 6.2mMultiplet, deshielded due to the double bond.
H-5 (allylic)2.1 - 2.4mMultiplet, deshielded due to proximity to the double bond.
H-6 (axial & equatorial)2.8 - 3.2mMultiplet, deshielded due to proximity to the nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
N-CH₃42 - 48
C-250 - 58
C-3115 - 125Bromine-bearing carbon, deshielded.
C-4125 - 135Vinylic carbon.
C-525 - 35Allylic carbon.
C-655 - 65Carbon adjacent to nitrogen.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/z ValueInterpretationNotes
175/177[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
96[M - Br]⁺Loss of a bromine radical.
VariousFragmentation of the tetrahydropyridine ringComplex fragmentation pattern is expected.
Table 4: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)VibrationIntensityNotes
2950 - 2800C-H stretch (alkane)Medium to Strong
1650 - 1600C=C stretch (alkene)Medium
1450 - 1350C-H bend (alkane)Medium
1200 - 1000C-N stretchMedium
700 - 500C-Br stretchMedium to Strong

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern of bromine-containing ions.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, dissolve the compound in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the salt plates or the solvent.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Integration Integrate Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Proposal Propose Chemical Structure Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation Data_Integration->Structure_Proposal

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire such data. Researchers can use this information as a benchmark for the analysis of this and structurally related compounds in their drug discovery and development endeavors.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted ¹H NMR data set based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. The document outlines the predicted spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the proton coupling relationships to support researchers in the identification and characterization of this molecule.

Molecular Structure and Proton Assignments

The structure of this compound contains several distinct proton environments, which will give rise to a unique ¹H NMR spectrum. The protons are labeled for clear assignment in the subsequent sections.

Structure:

  • -CH₃: The three protons of the methyl group attached to the nitrogen.

  • -H2: The two protons on the carbon adjacent to both the nitrogen and the double bond.

  • -H4: The vinylic proton on the double bond.

  • -H5 & -H6: The two sets of diastereotopic protons on the saturated carbons of the ring.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on typical chemical shift values for similar molecular fragments and expected coupling patterns. The spectrum is predicted for a standard deuterated solvent such as chloroform-d (CDCl₃) recorded on a 400 MHz spectrometer.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
N-CH₃ ~2.40s (singlet)-3H
H2 ~3.10m (multiplet)-2H
H5 ~2.60m (multiplet)-2H
H6 ~2.80m (multiplet)-2H
H4 ~6.00t (triplet)~3-41H

Interpretation of Predicted Data:

  • N-CH₃ (singlet, ~2.40 ppm): The methyl group protons are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Its chemical shift is in the typical range for an N-methyl group.

  • H2 (multiplet, ~3.10 ppm): These protons are adjacent to the nitrogen and the C4 vinylic proton. They will likely exhibit complex splitting due to coupling with H6 and a small allylic coupling to H4.

  • H5 (multiplet, ~2.60 ppm): These protons are coupled to the protons at the H6 position, resulting in a multiplet.

  • H6 (multiplet, ~2.80 ppm): These protons are coupled to the protons at the H2 and H5 positions, leading to a complex multiplet.

  • H4 (triplet, ~6.00 ppm): This vinylic proton is coupled to the two adjacent protons at the H5 position, which would theoretically result in a triplet. The downfield shift is characteristic of a proton on a carbon-carbon double bond, further shifted by the adjacent bromine atom.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed, standard methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved by gentle vortexing or agitation.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe.

  • Lock the spectrometer on the deuterium signal of the chosen solvent (e.g., CDCl₃).

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Tune and match the probe for the ¹H frequency.

3.3. Data Acquisition Parameters

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A relaxation delay of 1-5 seconds between scans.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz.

Visualization of Proton Coupling

The following diagram, generated using Graphviz (DOT language), illustrates the logical spin-spin coupling relationships between the different proton environments in this compound.

G H4 H4 (~6.00 ppm) H5 H5 (~2.60 ppm) H4->H5 J_allylic H6 H6 (~2.80 ppm) H5->H6 J_vicinal H2 H2 (~3.10 ppm) H6->H2 J_vicinal N-CH3 N-CH₃ (~2.40 ppm)

Figure 1: Predicted ¹H-¹H coupling network for this compound.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. The predicted data and experimental protocol serve as a valuable resource for researchers working with this compound, aiding in its synthesis, purification, and structural verification. The provided visualization of the coupling network further assists in the interpretation of the spectral data.

In-Depth Technical Guide: 13C NMR of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes highly accurate predictive methodologies to forecast the ¹³C NMR chemical shifts. This document serves as a valuable resource for the identification, characterization, and quality control of this compound and its analogues in research and drug development settings. The guide includes a comprehensive data table of predicted chemical shifts, a detailed, generalized experimental protocol for acquiring such spectra, and a structural diagram with corresponding chemical shift assignments.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were generated using advanced computational algorithms that account for the electronic environment of each carbon atom within the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Carbon Atom Predicted ¹³C Chemical Shift (ppm)
C255.2
C3115.8
C4125.1
C525.3
C652.7
N-CH₃42.1

Note: These are predicted values and may differ slightly from experimental results.

Structural Representation and Chemical Shift Assignment

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered. The predicted ¹³C NMR chemical shift for each carbon is also indicated.

Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

Generalized Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a standard methodology for the acquisition of a ¹³C NMR spectrum for a compound such as this compound.

3.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and methanol-d₄. The choice of solvent can slightly influence the chemical shifts.

  • Sample Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Often, commercially available deuterated solvents already contain TMS.

  • Sample Filtration and Transfer: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. NMR Instrument Parameters

The following are typical parameters for a ¹³C NMR experiment on a standard NMR spectrometer (e.g., 400-600 MHz for ¹H).

Parameter Typical Value
Nucleus ¹³C
Pulse Program A standard single-pulse experiment with proton decoupling (e.g., zgpg30)
Solvent CDCl₃ (or other as determined by solubility)
Temperature 298 K (25 °C)
Spectral Width 0 to 220 ppm
Acquisition Time 1-2 seconds
Relaxation Delay (d1) 2-5 seconds
Number of Scans 1024 to 4096 (or more, depending on sample concentration)
Proton Decoupling Broadband decoupling (e.g., Waltz16 or GARP)

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If an internal standard is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow from sample preparation to final spectral analysis.

G cluster_workflow ¹³C NMR Analysis Workflow A Sample Preparation (Dissolution & Filtration) B NMR Data Acquisition (Instrument Setup & Run) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Referencing & Peak Picking) C->D E Structural Elucidation & Verification D->E

Caption: A streamlined workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Conclusion

This technical guide provides essential predictive ¹³C NMR data and a standardized protocol for the analysis of this compound. The provided information is critical for researchers and professionals in the pharmaceutical and chemical industries for the unambiguous identification and structural verification of this compound. While predicted data is a powerful tool, it is recommended that experimental verification is performed when a physical sample is available to confirm these findings.

Mass Spectrometry of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the anticipated electron ionization (EI) mass spectrometry of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. Given the interest in halogenated organic molecules in medicinal chemistry and drug development, a comprehensive understanding of their mass spectral behavior is essential for their identification and characterization. This document outlines the core principles of fragmentation for this molecule, presents a predicted quantitative mass spectrum, details a representative experimental protocol for its analysis, and provides visual representations of the fragmentation pathway and analytical workflow.

The predictions herein are based on established principles of mass spectrometry for N-methylated tetrahydropyridines and bromo-organic compounds. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, will result in characteristic isotopic patterns for bromine-containing fragments, appearing as a pair of peaks (a doublet) of almost equal intensity, separated by two m/z units (M and M+2).[1][2][3]

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to be driven by several key processes:

  • Alpha-Cleavage: The cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. This would involve the loss of a hydrogen radical or other substituents from the carbon alpha to the nitrogen, leading to the formation of a stabilized iminium ion.

  • Loss of the Bromine Radical: The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br). This would result in a fragment corresponding to the 1-methyl-1,2,5,6-tetrahydropyridinium cation.

  • Retro-Diels-Alder (RDA) Reaction: Tetrahydropyridine rings can undergo a retro-Diels-Alder reaction, leading to the fragmentation of the ring into smaller, stable neutral molecules and radical cations.

  • Loss of a Methyl Radical: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃), forming a brominated tetrahydropyridine radical cation.

These fragmentation pathways are illustrated in the diagram below.

G M C₆H₁₀N⁷⁹Br⁺˙ m/z 175 C₆H₁₀N⁸¹Br⁺˙ m/z 177 F1 C₅H₇N⁷⁹Br⁺˙ m/z 160 C₅H₇N⁸¹Br⁺˙ m/z 162 M->F1 - •CH₃ F2 C₆H₁₀N⁺ m/z 96 M->F2 - •Br F4 C₄H₅⁷⁹Br⁺˙ m/z 132 C₄H₅⁸¹Br⁺˙ m/z 134 M->F4 - C₂H₅N (RDA) F3 C₅H₈N⁺ m/z 82 F2->F3 - CH₂ G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis Dissolution Dissolution Injection Injection Dissolution->Injection Separation Separation Injection->Separation Elution Elution Separation->Elution Ionization Ionization Elution->Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum_Generation Spectrum_Generation Detection->Spectrum_Generation

References

The Enigmatic Biological Profile of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5,6-tetrahydropyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Within this class, N-methylated analogs have garnered significant attention for their interactions with key neurological targets. This technical guide delves into the biological landscape of 3-substituted-1-methyl-1,2,5,6-tetrahydropyridine derivatives, with a particular focus on the potential role of the 3-bromo substitution as a synthetic precursor to pharmacologically active agents. While direct biological activity data for 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is not extensively documented in publicly available literature, its utility as a key intermediate in the synthesis of potent bioactive molecules is evident. This guide will summarize the known biological activities of closely related analogs, providing a framework for understanding the potential therapeutic applications of this chemical series.

Acetylcholinesterase Inhibition: A Target for Cognitive Enhancement

Derivatives of 1-methyl-1,2,5,6-tetrahydropyridine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Modulation of AChE activity is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

One study systematically explored the AChE inhibitory activity of a series of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives, synthesized from 3-bromopyridine. The quantitative data from this study are summarized in the table below.

Table 1: Acetylcholinesterase Inhibitory Activity of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives

Compound IDAryl SubstituentIC50 (nM)
5a 4-Trifluoromethylphenyl50.2
5b 4-Cyanophenyl63.4
5h 3-Hydroxyphenyl122.0
5k 4-Biphenyl176.8

Data extracted from a study on novel AChE inhibitors.

The data indicate that electron-withdrawing groups on the aryl moiety, such as trifluoromethyl and cyano groups, contribute to potent AChE inhibition.

Modulation of Muscarinic and Nicotinic Acetylcholine Receptors

The tetrahydropyridine nucleus is a well-established pharmacophore for ligands of both muscarinic and nicotinic acetylcholine receptors, which are implicated in a vast range of physiological and pathological processes.

Muscarinic Receptor Activity

Muscarinic receptors, a class of G-protein coupled receptors, are involved in learning, memory, and various autonomic functions.[1] Several studies have explored 1-methyl-1,2,5,6-tetrahydropyridine derivatives as muscarinic receptor agonists and antagonists.[2][3] For instance, a series of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines were synthesized and evaluated for their M1 selective muscarinic agonist activity.[2] While specific data on 3-bromo derivatives are unavailable, the parent structure is clearly amenable to modifications that confer potent and selective muscarinic activity.

Nicotinic Receptor Activity

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems.[4] The 1-methyl-1,2,5,6-tetrahydropyridine core is structurally related to nicotine and other nAChR ligands. Research in this area has focused on developing selective ligands for various nAChR subtypes.

Experimental Protocols

General Synthesis of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives

The synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives typically involves a multi-step process starting from 3-bromopyridine.

Synthesis_Workflow cluster_0 Synthesis Pathway A 3-Bromopyridine B Suzuki Coupling (Aryl boronic acid, Pd catalyst) A->B Step 1 C 3-Arylpyridine B->C D N-Methylation (Methyl iodide) C->D Step 2 E N-Methyl-3-arylpyridinium iodide D->E F Reduction (Sodium borohydride) E->F Step 3 G 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine F->G

Caption: Synthetic workflow for 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives.

This synthetic scheme highlights the role of a bromo-substituted pyridine as a key starting material, where the bromine atom serves as a handle for introducing diverse aryl groups via cross-coupling reactions.

Signaling Pathways

Given the absence of specific biological data for this compound, a definitive signaling pathway cannot be delineated. However, based on the activity of related compounds at muscarinic and nicotinic receptors, potential downstream signaling cascades can be hypothesized.

Hypothetical Muscarinic Receptor (M1) Signaling

Activation of M1 muscarinic receptors, which are Gq-coupled, typically leads to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

M1_Signaling cluster_pathway Hypothetical M1 Receptor Activation Ligand Muscarinic Agonist (e.g., Tetrahydropyridine derivative) M1R M1 Muscarinic Receptor (Gq-coupled) Ligand->M1R Gq Gq protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ release IP3->Ca PKC Protein Kinase C activation DAG->PKC CellularResponse Cellular Response (e.g., Neuronal excitation) Ca->CellularResponse PKC->CellularResponse

Caption: Postulated M1 muscarinic receptor signaling pathway.

Hypothetical Nicotinic Receptor (α4β2) Signaling

Activation of neuronal nicotinic acetylcholine receptors, such as the α4β2 subtype, results in the influx of cations, leading to membrane depolarization and modulation of neurotransmitter release.

nAChR_Signaling cluster_pathway Hypothetical α4β2 nAChR Activation Ligand Nicotinic Agonist (e.g., Tetrahydropyridine derivative) nAChR α4β2 Nicotinic Receptor (Ligand-gated ion channel) Ligand->nAChR IonInflux Cation Influx (Na+, Ca2+) nAChR->IonInflux opens Depolarization Membrane Depolarization IonInflux->Depolarization NeurotransmitterRelease Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->NeurotransmitterRelease

Caption: Postulated α4β2 nicotinic receptor signaling pathway.

Conclusion and Future Directions

While the direct biological activity of this compound remains to be fully elucidated, its role as a versatile synthetic intermediate is clear. The potent biological activities of its derivatives, particularly as acetylcholinesterase inhibitors and ligands for cholinergic receptors, underscore the therapeutic potential of this chemical class. Future research should focus on the direct pharmacological characterization of 3-bromo-substituted tetrahydropyridines to determine their intrinsic activity and to further guide the design of novel and selective therapeutic agents for neurological and other disorders. The exploration of this compound and its analogs could unveil new structure-activity relationships and lead to the development of next-generation therapeutics.

References

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine: A Versatile Synthetic Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a vinyl bromide moiety within a tetrahydropyridine scaffold, offers a versatile platform for the synthesis of a wide array of complex molecules, particularly those targeting the central nervous system (CNS). The tetrahydropyridine core is a common motif in numerous biologically active compounds and natural products, while the bromo-substituent serves as a key functional handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1] This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

While detailed experimental spectroscopic data for this compound is not extensively published, its basic properties can be inferred from its structure and data available from commercial suppliers.

PropertyValue
CAS Number 365261-27-4
Molecular Formula C₆H₁₀BrN
Molecular Weight 176.06 g/mol
Appearance Typically a white to off-white powder or solid
Storage Recommended storage at -20°C under an inert atmosphere

Note: The data in this table is compiled from commercial supplier information.[1]

Spectroscopic Characterization (Predicted and Analog-Based):

  • ¹H NMR: The spectrum would likely show signals for the N-methyl group (a singlet around 2.3-2.5 ppm), methylene protons adjacent to the nitrogen and the double bond, and a vinyl proton.

  • ¹³C NMR: Characteristic peaks would include those for the N-methyl carbon, the sp² carbons of the double bond (one of which is attached to the bromine), and the sp³ carbons of the tetrahydropyridine ring.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of this compound

A detailed, peer-reviewed synthetic protocol for this compound is not prominently available in the literature. However, a plausible and commonly employed synthetic strategy involves the N-methylation and subsequent partial reduction of a suitable brominated pyridine precursor. One such approach is outlined below, based on analogous transformations.

Hypothetical Synthetic Pathway:

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Methylation cluster_2 Step 3: Partial Reduction 3_hydroxypyridine 3-Hydroxypyridine 3_bromo_pyridine 3-Bromopyridine 3_hydroxypyridine->3_bromo_pyridine e.g., PBr₃ or other brominating agent 3_bromo_pyridine_2 3-Bromopyridine 3_bromo_N_methylpyridinium 3-Bromo-1-methylpyridinium salt 3_bromo_pyridine_2->3_bromo_N_methylpyridinium CH₃I or (CH₃)₂SO₄ 3_bromo_N_methylpyridinium_2 3-Bromo-1-methylpyridinium salt target_molecule This compound 3_bromo_N_methylpyridinium_2->target_molecule NaBH₄

Hypothetical synthesis of the target compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Bromopyridine This starting material is commercially available. If needed, it can be synthesized from 3-hydroxypyridine.

Step 2: Synthesis of 3-Bromo-1-methylpyridinium iodide To a solution of 3-bromopyridine (1.0 eq) in a suitable solvent such as acetonitrile or acetone, is added methyl iodide (1.1-1.5 eq). The reaction mixture is stirred at room temperature or with gentle heating until precipitation of the pyridinium salt is complete. The solid is then collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

Step 3: Synthesis of this compound The 3-Bromo-1-methylpyridinium iodide (1.0 eq) is dissolved in a protic solvent, typically methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) (2.0-4.0 eq) is added portion-wise while maintaining the low temperature. The reaction is stirred for several hours and monitored by TLC or GC-MS. Upon completion, the reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Applications in Cross-Coupling Reactions

The vinyl bromide functionality in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the tetrahydropyridine ring, providing access to a diverse library of compounds for biological screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the vinyl bromide and an organoboron compound. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups.

General Reaction Scheme:

G start_mol 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine product 3-Substituted-1-methyl- 1,2,5,6-tetrahydropyridine start_mol->product Pd catalyst, Base boronic_acid R-B(OH)₂ (Aryl, Heteroaryl, Vinyl)

Suzuki-Miyaura coupling of the target compound.

Experimental Protocol (General): To a mixture of this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) is added a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The mixture is degassed with an inert gas (e.g., argon or nitrogen). A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is then added, and the reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Table of Suzuki-Miyaura Coupling Conditions (Representative Examples from Analogous Systems):

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
3-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)Dioxane/H₂O9085
3-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10092
3-Bromopyridine3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8088
Note: This data is adapted from general protocols for Suzuki-Miyaura couplings of bromopyridines and serves as a starting point for optimization.[2]
Heck Reaction

The Heck reaction enables the coupling of this compound with alkenes to form substituted dienes. This reaction is particularly useful for extending the carbon framework of the molecule.

General Reaction Scheme:

G start_mol 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine product 3-Alkenyl-1-methyl- 1,2,5,6-tetrahydropyridine start_mol->product Pd catalyst, Base alkene Alkene

Heck reaction of the target compound.

Experimental Protocol (General): In a sealed tube, this compound (1.0 eq), an alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 2-10 mol%) are combined with a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in a polar aprotic solvent such as DMF or NMP. The vessel is sealed and heated to a temperature between 80 and 140 °C. After the reaction is complete, as indicated by TLC or GC-MS, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Table of Heck Reaction Conditions (Representative Examples from Analogous Systems):

Aryl/Vinyl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Aryl BromideStyrenePd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O80High
Aryl Bromiden-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF10078
Vinyl BromideStyrenePd₂(dba)₃ (1)P(t-Bu)₃ (3)NaOAc (2.5)DMA12072
Note: This data is based on general Heck reaction protocols.[3]
Sonogashira Coupling

The Sonogashira coupling allows for the direct connection of a terminal alkyne to the 3-position of the tetrahydropyridine ring, providing access to alkynyl-substituted derivatives. These products can serve as precursors for further transformations.

General Reaction Scheme:

G start_mol 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine product 3-Alkynyl-1-methyl- 1,2,5,6-tetrahydropyridine start_mol->product Pd catalyst, Cu(I) co-catalyst, Base alkyne Terminal Alkyne

Sonogashira coupling of the target compound.

Experimental Protocol (General): To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent such as THF or DMF, a base, typically an amine like triethylamine or diisopropylamine, is added. The mixture is degassed, and then a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added. The reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water or a dilute aqueous solution of ammonium chloride. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Table of Sonogashira Coupling Conditions (Representative Examples from Analogous Systems):

Aryl/Vinyl HalideAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
3-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF6090
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (excess)DMF10096
3-Bromocyclopentane-1,2-dioneVarious alkynesPd(PPh₃)₂Cl₂ (5)CuI (5)Et₃N (excess)RefluxHigh
Note: This data is based on general Sonogashira coupling protocols.[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 3-position of the tetrahydropyridine ring.

General Reaction Scheme:

G start_mol 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine product 3-Amino-1-methyl- 1,2,5,6-tetrahydropyridine start_mol->product Pd catalyst, Ligand, Base amine Amine (R¹R²NH)

Buchwald-Hartwig amination of the target compound.

Experimental Protocol (General): An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, or SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS)). The tube is evacuated and backfilled with an inert gas. A solution of this compound (1.0 eq) and the amine (1.1-1.5 eq) in an anhydrous solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated to a temperature typically between 80 and 110 °C and stirred until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.[5]

Table of Buchwald-Hartwig Amination Conditions (Representative Examples from Analogous Systems):

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
3-BromopyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.4)Toluene10095
4-BromotolueneAnilinePd₂(dba)₃ (1)P(t-Bu)₃ (2)NaOt-Bu (1.2)Toluene8098
2-Bromopyridinen-HexylaminePd(OAc)₂ (1)XPhos (2)K₃PO₄ (2)t-BuOH10091
Note: This data is based on general Buchwald-Hartwig amination protocols.[5]

Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound are of significant interest in the development of CNS-active agents. The 1-methyl-1,2,5,6-tetrahydropyridine scaffold is a key structural feature of arecoline, a natural alkaloid known for its cholinergic activity. By using this compound as a starting material, medicinal chemists can synthesize a variety of arecoline analogs and other novel compounds with potential therapeutic applications in areas such as Alzheimer's disease, schizophrenia, and pain management.

Workflow for the Synthesis of Bioactive Derivatives:

G start_mol 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine coupling Cross-Coupling Reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) start_mol->coupling intermediate 3-Substituted Intermediate coupling->intermediate modification Further Functional Group Modification intermediate->modification bioactive Bioactive Molecule Candidate modification->bioactive

General workflow for drug development.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions makes it an ideal starting material for the construction of diverse molecular libraries for drug discovery. While detailed synthetic and spectroscopic data for the compound itself are not extensively documented in publicly accessible literature, its utility can be confidently inferred from the well-established reactivity of similar vinyl bromides and bromopyridines. The protocols and data presented in this guide, based on analogous systems, provide a solid foundation for researchers to utilize this building block in their synthetic endeavors towards the discovery of novel and effective therapeutic agents.

References

An In-depth Technical Guide to 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine: Synthesis, Properties, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom on a tetrahydropyridine scaffold, make it a versatile precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key research applications of this compound and its derivatives. Detailed experimental protocols for its synthesis and the preparation of derivative compounds with potential therapeutic activities, such as acetylcholinesterase inhibitors and muscarinic receptor agonists, are presented. Furthermore, this guide elucidates the underlying signaling pathways associated with these therapeutic targets and provides methodologies for relevant biological assays.

Core Compound Data: this compound

This section summarizes the key physicochemical properties of the core compound.

PropertyValue
Chemical Name This compound
CAS Number 365261-27-4[1][2]
Molecular Formula C₆H₁₀BrN[1][2]
Molecular Weight 176.06 g/mol
Appearance Reported as a white powder[1]
Storage Conditions Store at -20°C under an inert atmosphere

Note: Experimental physicochemical data for this specific compound is limited in publicly available literature. The data presented is compiled from supplier information and computational predictions.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through the bromination of a suitable precursor, such as 1-methyl-1,2,5,6-tetrahydropyridine. This approach is analogous to the bromination of various cyclic alkenes and enamines.

Reaction Scheme:

G 1-methyl-1,2,5,6-tetrahydropyridine 1-methyl-1,2,5,6-tetrahydropyridine This compound This compound 1-methyl-1,2,5,6-tetrahydropyridine->this compound N-Bromosuccinimide (NBS) Inert Solvent (e.g., CCl4) Radical Initiator (e.g., AIBN) or hv

Proposed Synthesis of this compound.

Detailed Methodology (Proposed):

  • Reaction Setup: To a solution of 1-methyl-1,2,5,6-tetrahydropyridine (1.0 eq) in a suitable inert solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) (1.05 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate the mixture with a UV lamp to initiate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Synthesis of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives

A key application of bromo-tetrahydropyridine scaffolds is in the synthesis of 3-aryl derivatives via Suzuki coupling. The following three-step protocol describes the synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives, which have shown potential as acetylcholinesterase inhibitors.[3]

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: N-Methylation cluster_2 Step 3: Reduction A 3-Bromopyridine C 3-Arylpyridine A->C B Arylboronic Acid B->C D 3-Arylpyridine catalyst1 (Ph3P)2PdCl2, K2CO3 Toluene:H2O (1:1), Reflux E N-Methyl-3-arylpyridinium Salt D->E Methyl Iodide Acetone, RT F N-Methyl-3-arylpyridinium Salt G 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine F->G NaBH4 Methanol, RT

Synthetic Workflow for 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives.

Detailed Methodologies:

Step 1: Synthesis of 3-Aryl Pyridines (Suzuki Coupling) [3]

  • To a solution of 3-bromopyridine (1.0 eq) in a 1:1 mixture of toluene and water, add potassium carbonate (3.0 eq).

  • Stir the mixture for 10 minutes at room temperature under a nitrogen atmosphere.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.1 eq) and the respective substituted aryl boronic acid (1.1 eq).

  • Reflux the reaction mixture overnight.

  • After cooling, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-aryl pyridine.

Step 2: Synthesis of N-Methyl-3-arylpyridinium Salts (N-Methylation) [3]

  • Dissolve the 3-aryl pyridine (1.0 eq) in acetone.

  • Add methyl iodide (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The resulting pyridinium salt often precipitates and can be collected by filtration.

Step 3: Synthesis of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives (Reduction) [3]

  • Suspend the N-methyl-3-arylpyridinium salt (1.0 eq) in methanol.

  • Add sodium borohydride (3.0 eq) portion-wise at room temperature and stir for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the final product as an oil.[3]

Quantitative Data Presentation

The following table summarizes the yield and purity of synthesized 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives from the literature.[3]

CompoundR GroupYield (%)Purity (%)
5a 4-CF₃8597.1
5b 4-CN8096.4
5c 3-COCH₃7798.5
5d 4-Cl8896.3
5e 4-OCH₃9098.2
5f 2,6-dichloro8399.0
5g 4-C₆H₅O8596.4
5h 2-F-4-phenyl8997.5
5i 3-OH8697.8
5j 4-OH9298.6
5k 2-F, 3-Cl7996.2

Research Applications and Biological Activity

The primary research application of this compound lies in its utility as a scaffold for generating libraries of compounds for drug discovery. Derivatives of this core structure have been investigated for various biological activities, with a significant focus on neurological disorders.

Acetylcholinesterase (AChE) Inhibition

Derivatives of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3]

Inhibitory Activity of Selected Derivatives against AChE: [3]

CompoundIC₅₀ (nM) for Electric Eel AChEIC₅₀ (nM) for Human Serum BuChEIC₅₀ (nM) for Rat Brain AChE
5a 49.552.150.2
5b 64.068.063.6
5h 118.0115.6122.6
5k 182.3170.0176.0

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

G Acetylcholine Acetylcholine Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine->Acetylcholinesterase (AChE) Hydrolysis Postsynaptic Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic Receptor Binding Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate Signal Termination Signal Termination Choline + Acetate->Signal Termination 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivative 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivative 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivative->Acetylcholinesterase (AChE) Inhibition

Mechanism of Acetylcholinesterase Inhibition.

Muscarinic Receptor Agonism

Tetrahydropyridine derivatives are also explored as muscarinic acetylcholine receptor (mAChR) agonists. These receptors are involved in a wide range of physiological functions in the central and peripheral nervous systems. Selective activation of specific mAChR subtypes is a promising approach for the treatment of various neurological disorders, including schizophrenia and Alzheimer's disease.

G cluster_m1_m3_m5 M1, M3, M5 Receptor Pathway cluster_m2_m4 M2, M4 Receptor Pathway Acetylcholine / Agonist Acetylcholine / Agonist M1/M3/M5 Receptor M1/M3/M5 Receptor Acetylcholine / Agonist->M1/M3/M5 Receptor Gq/11 Protein Gq/11 Protein M1/M3/M5 Receptor->Gq/11 Protein Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) PIP2 PIP2 Phospholipase C (PLC)->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Cellular Response 1 Cellular Response 1 Ca2+ Release->Cellular Response 1 Protein Kinase C (PKC) Activation->Cellular Response 1 Acetylcholine / Agonist_2 Acetylcholine / Agonist M2/M4 Receptor M2/M4 Receptor Acetylcholine / Agonist_2->M2/M4 Receptor Gi/o Protein Gi/o Protein M2/M4 Receptor->Gi/o Protein Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibition ATP ATP Adenylyl Cyclase->ATP cAMP cAMP ATP->cAMP Cellular Response 2 Cellular Response 2 cAMP->Cellular Response 2 Decreased stimulation of

Signaling Pathways of Muscarinic Acetylcholine Receptors.

Biological Assay Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and a known inhibitor (e.g., donepezil) for positive control

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Muscarinic Receptor Binding Assay

This assay is used to determine the affinity of a compound for muscarinic receptors.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)

  • Assay buffer

  • Test compounds

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or a high concentration of a known antagonist (for non-specific binding).

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound and subsequently calculate the inhibition constant (Ki) to quantify its binding affinity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of compounds targeting key neurological pathways, such as acetylcholinesterase and muscarinic receptors, highlights its potential in the development of novel therapeutics for neurodegenerative diseases. This guide provides a foundational resource for researchers, offering insights into its synthesis, properties, and a framework for its application in drug discovery and development. Further exploration of the synthetic utility of this compound is likely to yield novel derivatives with a broad spectrum of biological activities.

References

An In-Depth Technical Guide to 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is a heterocyclic organic compound belonging to the tetrahydropyridine class. While direct and extensive neuroscience research on this specific molecule is limited in publicly available literature, its structural similarity to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) suggests a high potential for analogous neurotoxic properties and utility as a research tool. This guide provides a comprehensive overview of its chemical properties, hypothesized mechanism of action based on related compounds, and detailed, proposed experimental protocols for its synthesis, characterization, and application in neuroscience research. The primary anticipated application is in the development of animal models for neurodegenerative diseases, particularly those affecting dopaminergic systems, akin to the use of MPTP for modeling Parkinson's disease. This document serves as a foundational resource for researchers intending to investigate the neuropharmacological and neurotoxicological profile of this compound.

Chemical and Physical Properties

This compound is a substituted tetrahydropyridine. The presence of a bromine atom at the 3-position and a methyl group on the nitrogen atom are key structural features that likely influence its chemical reactivity and biological activity. It is often supplied as a hydrochloride salt to improve stability and solubility.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 850411-25-5[1]
Molecular Formula C₆H₁₁BrClN[1]
Molecular Weight 212.52 g/mol [1]
Appearance (Predicted) White to off-white solidGeneral chemical knowledge
Solubility (Predicted) Soluble in water and polar organic solventsGeneral chemical knowledge
Storage -20°C under inert gas[2]

Hypothesized Mechanism of Neurotoxicity

Drawing parallels from the extensively studied neurotoxin MPTP, a plausible mechanism of action for this compound involves a multi-step process of metabolic activation leading to selective neuronal damage.[3][4][5][6]

  • Blood-Brain Barrier Penetration: As a lipophilic molecule, it is expected to readily cross the blood-brain barrier.[7]

  • Metabolic Activation: Within the brain, it is hypothesized to be a substrate for monoamine oxidase B (MAO-B), primarily located in glial cells.[3][6] MAO-B would oxidize the tetrahydropyridine ring to its corresponding dihydropyridinium intermediate, and subsequently to the fully oxidized pyridinium species, 3-Bromo-1-methylpyridinium (3-Br-MPP+).

  • Selective Neuronal Uptake: The resulting cationic metabolite, 3-Br-MPP+, is structurally similar to the dopamine transporter (DAT) substrate, MPP+. Therefore, it is likely to be actively transported into dopaminergic neurons via DAT.[8][9] This active uptake mechanism is believed to be the primary reason for the selective toxicity of such compounds to dopaminergic neurons in the substantia nigra.[8][9]

  • Mitochondrial Impairment: Once inside the neuron, 3-Br-MPP+ is expected to accumulate in the mitochondria, driven by the mitochondrial membrane potential. Here, it would likely inhibit Complex I of the electron transport chain, leading to a catastrophic failure of ATP production, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[3][4][10]

Hypothesized Mechanism of Neurotoxicity cluster_blood Bloodstream cluster_brain Central Nervous System cluster_glia Glial Cell cluster_neuron Dopaminergic Neuron 3-Br-MTP 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine MAO-B Monoamine Oxidase B (MAO-B) 3-Br-MTP->MAO-B Crosses BBB 3-Br-MPDP+ 3-Bromo-1-methyl- 1,2-dihydropyridinium MAO-B->3-Br-MPDP+ 3-Br-MPP+ 3-Bromo-1-methylpyridinium (Toxic Metabolite) 3-Br-MPDP+->3-Br-MPP+ DAT Dopamine Transporter (DAT) 3-Br-MPP+->DAT Extracellular Space Mitochondrion Mitochondrion DAT->Mitochondrion Uptake Complex I Complex I Inhibition Mitochondrion->Complex I Accumulation ATP_Depletion ATP Depletion Complex I->ATP_Depletion ROS_Increase Oxidative Stress (ROS ↑) Complex I->ROS_Increase Cell_Death Apoptotic Cell Death ATP_Depletion->Cell_Death ROS_Increase->Cell_Death

Caption: Hypothesized bioactivation and neurotoxic pathway of this compound.

Experimental Protocols

The following protocols are proposed for the comprehensive investigation of this compound in a neuroscience research setting.

Synthesis and Purification

The synthesis of tetrahydropyridine derivatives can be achieved through various organic chemistry routes.[11][12] A common approach involves the modification of a pyridine precursor.

Protocol 4.1.1: Synthesis from 3-Bromopyridine

  • N-Methylation: React 3-bromopyridine with a methylating agent (e.g., methyl iodide) to form 3-bromo-1-methylpyridinium iodide.

  • Selective Reduction: Reduce the pyridinium salt using a reducing agent such as sodium borohydride (NaBH₄). This reaction needs to be carefully controlled to achieve the desired 1,2,5,6-tetrahydropyridine isomer over the fully reduced piperidine.[13]

  • Purification: The crude product should be purified using column chromatography on silica gel, followed by distillation or recrystallization of its salt form.

  • Characterization: Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow Start 3-Bromopyridine Step1 N-Methylation (e.g., Methyl Iodide) Start->Step1 Intermediate 3-Bromo-1-methylpyridinium salt Step1->Intermediate Step2 Selective Reduction (e.g., NaBH4) Intermediate->Step2 Crude_Product Crude 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine Step2->Crude_Product Step3 Purification (Column Chromatography) Crude_Product->Step3 Pure_Product Pure Product Step3->Pure_Product Step4 Characterization (NMR, MS, HPLC) Pure_Product->Step4 Final_Product Verified Compound Step4->Final_Product

Caption: Proposed workflow for the synthesis and verification of the target compound.

In Vitro Neurotoxicity Assessment

Protocol 4.2.1: Cell Viability Assay in Dopaminergic Cell Lines (e.g., SH-SY5Y)

  • Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach 80% confluency.

  • Treatment: Expose cells to varying concentrations of this compound (e.g., 1 µM to 1 mM) for 24-48 hours. Include positive (MPTP) and negative (vehicle) controls.

  • Viability Measurement: Assess cell viability using an MTT or similar colorimetric assay.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration that causes 50% cell death.

Table 2: Hypothetical In Vitro Neurotoxicity Data

CompoundCell LineIC₅₀ (µM)Assay
This compoundSH-SY5YTo be determinedMTT, 24h
MPTP (Reference)SH-SY5Y500-1000MTT, 24h
3-Br-MPP+ (Hypothesized Metabolite)SH-SY5YTo be determinedMTT, 24h
MPP+ (Reference Metabolite)SH-SY5Y100-250MTT, 24h
In Vivo Neurotoxicity Model in Rodents

The C57BL/6 mouse strain is particularly susceptible to MPTP-induced neurotoxicity and serves as a standard model.[14][15][16]

Protocol 4.3.1: Induction of Parkinsonism in C57BL/6 Mice

  • Animal Housing: Acclimate male C57BL/6 mice (8-10 weeks old) for one week under standard laboratory conditions.

  • Dosing Regimen: Administer this compound intraperitoneally (i.p.). A dose-finding study is critical. Based on MPTP studies, a starting point could be a sub-acute regimen (e.g., 10-40 mg/kg, once daily for 5-7 days).[14][15][17]

  • Behavioral Assessment: Conduct a battery of motor function tests (e.g., rotarod, pole test, open field test) before, during, and after the treatment period to assess for motor deficits.[15][18]

  • Neurochemical Analysis: At the study endpoint (e.g., 7-21 days post-last injection), euthanize the animals and dissect the striatum. Measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.[15][17]

  • Histological Analysis: Perfuse a subset of animals and prepare brain slices for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).[16]

Table 3: Projected Endpoints for In Vivo Neurotoxicity Study

ParameterExpected Outcome (vs. Vehicle Control)Method
Striatal Dopamine Levels Significant Decrease (>50%)HPLC-ED
DOPAC/Dopamine Ratio Significant IncreaseHPLC-ED
SNc TH+ Neuron Count Significant Decrease (>40%)Immunohistochemistry
Rotarod Performance Decreased Latency to FallBehavioral Testing

Analytical Methods for Detection

Reliable analytical methods are crucial for pharmacokinetic studies and for verifying exposure in experimental models.

Protocol 5.1.1: LC-MS/MS Method for Biological Samples

  • Sample Preparation: For plasma or brain homogenate, perform a protein precipitation step (e.g., with acetonitrile) followed by solid-phase extraction (SPE) for cleanup and concentration.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ion pairs for both the parent compound and its hypothesized metabolite (3-Br-MPP+) must be determined via infusion.

Analytical_Workflow Sample Biological Sample (Plasma, Brain Homogenate) Extraction Sample Preparation (Protein Precipitation, SPE) Sample->Extraction LC Liquid Chromatography (Reverse-Phase C18) Extraction->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Quantification (Concentration vs. Time) MS->Data Result Pharmacokinetic Profile Data->Result

Caption: General workflow for the bioanalytical quantification of the target analyte.

Conclusion and Future Directions

While this compound remains an understudied compound in neuroscience, its structural analogy to MPTP provides a strong rationale for its investigation as a potential dopaminergic neurotoxin. The experimental framework provided in this guide offers a clear path for its synthesis, characterization, and evaluation in both in vitro and in vivo systems. Future research should focus on directly comparing its potency and neurotoxic profile to MPTP, elucidating the precise role of the bromo-substituent in its activity, and exploring its utility in creating nuanced models of neurodegeneration that may offer new insights into the pathophysiology of diseases like Parkinson's. Its development as a research tool could provide the scientific community with a novel toxin to probe the mechanisms of neuronal vulnerability and explore neuroprotective strategies.

References

An In-depth Technical Guide on the Dopamine Transporter Affinity of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific quantitative data on the dopamine transporter (DAT) affinity for 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. The following guide is a template illustrating the expected data presentation, experimental protocols, and visualizations that would be included if such data were publicly available. The experimental protocols are based on standard methodologies for assessing DAT binding affinity for analogous compounds.

Introduction

The dopamine transporter (DAT) is a critical sodium-chloride dependent neurotransmitter transporter that mediates the reuptake of dopamine from the synaptic cleft, thereby regulating the concentration and duration of dopamine signaling. As such, it is a key target for a variety of therapeutic agents and a subject of intense research in the fields of neuropharmacology and drug development. This document aims to provide a comprehensive overview of the binding affinity of the novel compound, this compound, for the dopamine transporter. While direct experimental data for this specific molecule is not currently available in the public domain, this guide serves as a framework for its future characterization and reporting.

Quantitative Binding Affinity Data

A crucial aspect of characterizing a novel compound's interaction with its target is the quantitative measurement of its binding affinity. This is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table is a template for presenting such data, which would be populated with experimental values upon successful in vitro testing of this compound. For comparative purposes, data for other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), are often included to assess selectivity.

CompoundTransporterRadioligandKᵢ (nM)IC₅₀ (nM)Source
This compoundDAT[³H]WIN 35,428Data PendingData PendingData Pending
This compoundSERT[³H]ParoxetineData PendingData PendingData Pending
This compoundNET[³H]NisoxetineData PendingData PendingData Pending
Dopamine (for reference)DAT[³H]WIN 35,428~100-200~200-500Published
Cocaine (for reference)DAT[³H]WIN 35,428~100-300~200-600Published

Experimental Protocols

The determination of binding affinity for the dopamine transporter is typically achieved through competitive radioligand binding assays. Below is a detailed, generalized protocol that could be employed for the characterization of this compound.

Preparation of Synaptosomal Membranes
  • Tissue Source: Rat or mouse striatal tissue, a brain region with high expression of DAT, is commonly used.

  • Homogenization: The tissue is homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4) using a Teflon-glass homogenizer.

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Pelleting Membranes: The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomal membranes.

  • Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous neurotransmitters and other potential interfering substances.

  • Final Preparation: The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method such as the Bradford or BCA assay.

Radioligand Binding Assay
  • Assay Components: The assay is typically performed in a 96-well plate format and includes:

    • Synaptosomal Membranes: A specific concentration of the prepared membrane suspension.

    • Radioligand: A tritiated DAT ligand, such as [³H]WIN 35,428, at a concentration near its Kₔ value.

    • Test Compound: A range of concentrations of this compound.

    • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to determine non-specific binding.

    • Total Binding Control: Assay buffer in place of the test compound.

  • Incubation: The components are incubated together, typically for 1-2 hours at room temperature or 4°C, to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

Data Analysis
  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC₅₀ Determination: The specific binding data are plotted against the logarithm of the test compound concentration. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Kᵢ Calculation: The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Diagrams are essential for illustrating complex relationships and workflows in a clear and concise manner.

experimental_workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Striatal Tissue homogenization Homogenization tissue->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation supernatant1->centrifugation2 pellet Synaptosomal Membranes centrifugation2->pellet washing Washing pellet->washing final_membranes Final Membrane Suspension washing->final_membranes incubation Incubation (Membranes, Radioligand, Test Compound) final_membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Non-linear Regression (Dose-Response Curve) data_processing->curve_fitting ic50 Determine IC50 curve_fitting->ic50 ki_calc Calculate Ki (Cheng-Prusoff) ic50->ki_calc

Caption: A generalized workflow for determining the binding affinity of a test compound at the dopamine transporter.

signaling_pathway cluster_synapse Dopaminergic Synapse presynaptic Presynaptic Neuron Dopamine (DA) Synthesis & Packaging synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft DA Release postsynaptic Postsynaptic Neuron Dopamine Receptors (D1, D2, etc.) synaptic_cleft->postsynaptic:post DA Binding dat Dopamine Transporter (DAT) synaptic_cleft->dat DA Reuptake dat->presynaptic:pre compound 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine compound->dat Inhibition

Caption: The inhibitory action of this compound on the dopamine transporter (DAT) at the synapse.

Methodological & Application

Experimental protocol for Suzuki coupling with 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Experimental Protocol for the Suzuki-Miyaura Coupling of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

This application note provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with various boronic acids. This procedure is designed for researchers and scientists in the field of organic chemistry and drug development, offering a detailed methodology for the synthesis of substituted 1-methyl-1,2,5,6-tetrahydropyridine derivatives.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction is widely employed in academic and industrial settings, particularly in the synthesis of pharmaceuticals and complex organic molecules, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid coupling partners.[2][3]

The substrate, this compound, is a vinyl bromide incorporated within a heterocyclic system. The successful coupling of such substrates is crucial for the synthesis of novel compounds with potential biological activity. This protocol outlines a general procedure that can be adapted for various boronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a palladium(II) complex.[1][4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the bromide. The base activates the boronic acid to facilitate this step.[3]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Data Presentation: Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes typical conditions that can be used as a starting point for the reaction of this compound.

Component Reagent/Condition Typical Molar Equiv. / Concentration Notes
Vinyl Bromide This compound1.0Limiting reagent.
Boronic Acid Aryl- or Vinyl-boronic acid1.1 - 1.5A slight excess is typically used to ensure complete consumption of the vinyl bromide.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃1-5 mol%Pd(PPh₃)₄ is a common choice. For more challenging couplings, other catalysts can be screened.[1][5]
Ligand PPh₃, PCy₃, SPhos, XPhos2-10 mol%Often used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂. Bulky, electron-rich phosphine ligands can be effective.[1][5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃2.0 - 3.0The choice of base can significantly impact the reaction rate and yield. Carbonates and phosphates are common choices.[5]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF0.1 - 0.5 MA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[5][6]
Temperature 80 - 110 °C-The reaction is typically heated to drive it to completion.
Atmosphere Inert (Argon or Nitrogen)-Necessary to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Under a stream of inert gas (argon or nitrogen), add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane and deionized water to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Br R-Pd(II)L2-Br OxAdd->PdII_Br Transmetal Transmetalation PdII_R R-Pd(II)L2-R' Transmetal->PdII_R RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product VinylBromide 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine (R-Br) VinylBromide->OxAdd BoronicAcid Ar-B(OH)2 (R'-B(OH)2) + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Boronic Acid - Base B Add Catalyst and Solvents A->B C Degas Mixture B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F G Extraction with Organic Solvent F->G H Wash and Dry Organic Layer G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. This versatile building block can be functionalized through various cross-coupling reactions to generate a diverse library of substituted tetrahydropyridines, which are important scaffolds in medicinal chemistry. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, supported by quantitative data from analogous systems and procedural diagrams.

General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are sensitive to air and moisture. Therefore, it is crucial to use anhydrous solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction. Glassware should be oven-dried or flame-dried before use. The choice of palladium source, ligand, base, and solvent is critical for the success of the reaction and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. While direct Suzuki coupling on this compound is not extensively documented, a highly relevant multi-step synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives has been reported, proceeding through a Suzuki coupling on 3-bromopyridine, followed by N-methylation and reduction.

Data Presentation: Suzuki-Miyaura Coupling of Related Bromopyridines
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9018852-Bromo-3-methylpyridine
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Na₂CO₃Toluene/Dioxane (4:1)854923-Bromopyridine
33-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene10018953-Bromopyridine
Experimental Protocol: Synthesis of 3-Aryl-1-methyl-1,2,5,6-tetrahydropyridine via a Multi-step Sequence

This protocol is adapted from the synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives.[1][2]

Step 1: Suzuki Coupling of 3-Bromopyridine

  • To a round-bottom flask, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add a mixture of toluene and water (1:1, 10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%).

  • Heat the mixture to reflux and stir overnight.

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-arylpyridine.

Step 2: N-methylation of 3-Arylpyridine

  • Dissolve the 3-arylpyridine (1.0 mmol, 1.0 equiv.) in chloroform (10 mL).

  • Add methyl iodide (1.5 mmol, 1.5 equiv.) and stir the mixture at room temperature overnight.

  • The resulting precipitate, the 3-aryl-1-methylpyridinium salt, is filtered, washed with diethyl ether, and dried.

Step 3: Reduction to 3-Aryl-1-methyl-1,2,5,6-tetrahydropyridine

  • To a solution of the 3-aryl-1-methylpyridinium salt (1.0 mmol, 1.0 equiv.) in methanol (10 mL) at 0 °C, add sodium borohydride (3.0 mmol, 3.0 equiv.) portion-wise.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Add water and extract with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] This reaction can be applied to couple this compound with a variety of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination of Related Bromo-Heterocycles
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene10016923-Bromopyridine
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11024883-Bromopyridine
3CyclohexylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH10012953-Bromoquinoline
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge a Schlenk tube with a stir bar, palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., BINAP, 4 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][5] This reaction can be used to introduce alkenyl substituents at the 3-position of the tetrahydropyridine ring.

Data Presentation: Heck Reaction of Related Vinyl Bromides
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10024781-Bromo-1-phenylethene
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile801885(E)-1-Bromo-1-hexene
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAcDMA1202072Bromocyclohexene
Experimental Protocol: General Procedure for the Heck Reaction
  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is an efficient method for introducing alkynyl moieties onto the tetrahydropyridine scaffold.

Data Presentation: Sonogashira Coupling of Related Bromo-Heterocycles
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference Analogue
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF656903-Bromopyridine
21-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NH (3)DMF808883-Bromopyridine
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (3)Toluene7012952-Bromopyridine
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 65 °C).

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Visualizations

Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OA_complex R¹-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition R1X R¹-X (Aryl/Vinyl Halide) R1X->OA_complex TM_complex R¹-Pd(II)(R²)L_n OA_complex->TM_complex Transmetalation R2M R²-M (Coupling Partner) R2M->TM_complex TM_complex->Pd0 Reductive Elimination Product R¹-R² TM_complex->Product

General catalytic cycle for palladium-catalyzed cross-coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare/Dry Reagents & Solvents add_reagents Add Reactants, Catalyst, Ligand, & Base prep_reagents->add_reagents prep_glass Dry Glassware prep_glass->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent inert_atm Establish Inert Atmosphere (Ar/N₂) add_solvent->inert_atm heat_stir Heat & Stir inert_atm->heat_stir monitor Monitor Progress (TLC, LC-MS, GC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purification (Chromatography) dry_concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize

A typical experimental workflow for palladium-catalyzed cross-coupling.

Logical_Relationship cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Reaction Conditions Aryl/Vinyl Halide Aryl/Vinyl Halide Cross-Coupling Reaction Cross-Coupling Reaction Aryl/Vinyl Halide->Cross-Coupling Reaction Coupling Partner Coupling Partner Coupling Partner->Cross-Coupling Reaction Palladium Source Palladium Source Palladium Source->Cross-Coupling Reaction Ligand Ligand Ligand->Cross-Coupling Reaction Base Base Base->Cross-Coupling Reaction Solvent Solvent Solvent->Cross-Coupling Reaction Temperature Temperature Temperature->Cross-Coupling Reaction Product Product Cross-Coupling Reaction->Product

Logical relationship of key components in a cross-coupling reaction.

References

Application Notes and Protocols: Synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives represent a class of compounds with significant therapeutic potential. Their structural similarity to natural alkaloids and neurotransmitters makes them valuable scaffolds in drug discovery. Notably, these derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, which are a cornerstone for the symptomatic treatment of Alzheimer's disease[1][2]. Alzheimer's disease is a neurodegenerative disorder characterized by a decline in cognitive function, partly due to reduced levels of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, offering a promising therapeutic strategy.

This document provides detailed protocols for the synthesis of a series of novel 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives via a multi-step pathway involving a key Suzuki coupling reaction.

Synthetic Pathway Overview

The overall synthetic strategy commences with commercially available 3-bromopyridine. The core aryl-tetrahydropyridine scaffold is constructed through a palladium-catalyzed Suzuki cross-coupling reaction to introduce the aryl moiety at the 3-position of the pyridine ring. Subsequent N-methylation of the pyridine nitrogen followed by reduction of the pyridinium salt yields the final 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine products.

Synthesis_Workflow Start 3-Bromopyridine Step1 Suzuki Coupling (Pd Catalyst, Base) Start->Step1 ArylBoronic Aryl Boronic Acid ArylBoronic->Step1 Intermediate1 3-Arylpyridine Step1->Intermediate1 Step2 N-Methylation (Methyl Iodide) Intermediate1->Step2 Intermediate2 3-Aryl-1-methylpyridinium Salt Step2->Intermediate2 Step3 Reduction (NaBH4) Intermediate2->Step3 End 3-Aryl-N-methyl-1,2,5,6- tetrahydropyridine Step3->End

Caption: General workflow for the synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridines.

Experimental Protocols

The synthesis is performed in three main stages as outlined below.

Stage 1: Suzuki Coupling - Synthesis of 3-Arylpyridines

This stage involves the palladium-catalyzed cross-coupling of 3-bromopyridine with various aryl boronic acids to form the C-C bond, establishing the 3-arylpyridine intermediate.

Materials:

  • 3-Bromopyridine

  • Substituted aryl boronic acid (e.g., 3-acetylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a solution of 3-bromopyridine (1.0 eq) in toluene, add the substituted aryl boronic acid (1.1 eq), potassium carbonate (2.0 eq) dissolved in water, and triphenylphosphine (0.05 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 3-arylpyridine derivative.

Stage 2: N-Methylation - Synthesis of 3-Aryl-1-methylpyridinium Salts

The 3-arylpyridine intermediate is quaternized at the nitrogen atom using an alkylating agent.

Materials:

  • 3-Arylpyridine derivative from Stage 1

  • Methyl iodide (CH₃I)

  • Acetone or Dichloromethane (DCM)

Protocol:

  • Dissolve the 3-arylpyridine (1.0 eq) in acetone or DCM.

  • Add methyl iodide (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours. The pyridinium salt product will often precipitate out of the solution.

  • If precipitation occurs, collect the solid product by filtration, wash with cold acetone or ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude 3-aryl-1-methylpyridinium salt, which can be used in the next step without further purification.

Stage 3: Reduction - Synthesis of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives[1]

The final step involves the selective reduction of the pyridinium salt to the target tetrahydropyridine.

Materials:

  • 3-Aryl-1-methylpyridinium salt from Stage 2

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

Protocol:

  • Take the 3-aryl-1-methylpyridinium salt (e.g., 0.5 g, 1.07 mmol for the 3-acetylphenyl derivative) and dissolve it in methanol.[1]

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (3.0 to 5.0 eq, e.g., 0.202 g, 5.36 mmol) portion-wise to the stirred mixture.[1]

  • Remove the ice bath and continue stirring at room temperature for 3-4 hours.[1]

  • Monitor the reaction completion by TLC.[1]

  • Once complete, carefully add water to quench the excess NaBH₄.

  • Extract the aqueous mixture with ethyl acetate.[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the pure 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine product, typically as an oil.[1]

Data Presentation

The following table summarizes the characterization data for a representative compound, 3-(3-acetylphenyl)-1-methyl-1,2,5,6-tetrahydropyridine.

Compound IDStarting MaterialYield (%)Physical StateMolecular FormulaMS (ESI) m/z
5c 3-(3-acetyl-phenyl)-1-methyl-pyridinium salt77Oily LiquidC₁₄H₁₇NO217.26 [M+H]⁺

Table 1: Synthesis and characterization data for a representative derivative. Data sourced from Prasad et al., 2007.[1]

Spectroscopic Data for 3-(3-acetylphenyl)-1-methyl-1,2,5,6-tetrahydropyridine (5c): [1]

  • ¹H-NMR (CDCl₃, 400MHz) δ: 7.4 (s, 1H, Ar-H), 7.42 (d, 1H, Ar-H), 7.22 (m, 2H, Ar-H), 6.34 (t, 1H, -CH), 3.33 (s, 2H, -CH), 2.62 (t, 2H, -CH), 2.60 (s, 3H, -COCH₃), 2.52 (s, 3H, -CH₃), 2.41 (m, 2H, -CH₂).

  • IR (KBr, cm⁻¹): 3028, 2940, 2618, 1670, 1628.

  • Elemental Analysis (Calc. for C₁₄H₁₇NO): C, 78.10%; H, 7.96%; N, 6.51%.

  • Elemental Analysis (Found): C, 78.06%; H, 7.92%; N, 6.48%.

Application: Acetylcholinesterase Inhibition

A key application for these synthesized derivatives is in the field of neurodegenerative disease research, specifically as inhibitors of acetylcholinesterase (AChE).

AChE_Inhibition cluster_0 Normal Function ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Products Choline + Acetate (ACh Breakdown) AChE->Products Synapse Synaptic Cleft Derivative 3-Aryl-N-methyl-1,2,5,6- tetrahydropyridine Derivative Derivative->AChE Inhibits

Caption: Mechanism of AChE inhibition by the synthesized derivatives.

The inhibitory activities of the synthesized compounds against AChE can be evaluated using methods like the Ellman assay.[1] Studies have shown that the potency of inhibition varies with the nature of the substituent on the aryl ring. For example, derivatives with electron-donating or specific electron-withdrawing groups have demonstrated notable inhibitory effects, suggesting that these molecules could serve as leads for the development of new treatments for Alzheimer's disease.[1][2] The structural similarity of these compounds to arecoline suggests they may be capable of crossing the blood-brain barrier to reach the central nervous system (CNS).[1]

References

Application Notes and Protocols for 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of compounds targeting the central nervous system. Its tetrahydropyridine core is a common scaffold in molecules designed to interact with various neurotransmitter receptors. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potential therapeutics, particularly for neurodegenerative diseases like Alzheimer's disease. The key applications covered include its use as a precursor for acetylcholinesterase (AChE) inhibitors and muscarinic acetylcholine receptor (mAChR) antagonists.

Application 1: Synthesis of Acetylcholinesterase (AChE) Inhibitors

Derivatives of this compound have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in this condition.[1][2] The synthesis of these inhibitors often involves a Suzuki cross-coupling reaction to introduce an aryl group at the 3-position of the tetrahydropyridine ring.[1]

Quantitative Data: AChE Inhibitory Activity

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of a series of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives synthesized via Suzuki coupling.[1] The IC50 values represent the concentration of the compound required to inhibit 50% of the AChE activity from three different sources: electric eel, human serum, and rat brain homogenate.[1] Neostigmine was used as a standard inhibitor for comparison.[1]

CompoundR Group (Aryl Substituent)Electric Eel AChE IC50 (nM)Human Serum AChE IC50 (nM)Rat Brain Homogenate AChE IC50 (nM)
5a 4-(Trifluoromethyl)phenyl49.552.150.2
5b 4-Cyanophenyl64.068.063.4
5h 2-Fluoro-4-biphenyl118.0115.6122.0
5k 3-Chloro-2-fluorophenyl182.3170.0176.8
Neostigmine Standard---

Data sourced from Prasad, S. B. B., et al. (2007).[1]

Experimental Protocol: Synthesis and Evaluation of AChE Inhibitors

This protocol describes a three-step synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives and the subsequent in vitro evaluation of their AChE inhibitory activity using the Ellman's method.

Part A: Synthesis of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives [1]

Step 1: Suzuki Coupling

  • In a round-bottom flask, combine 3-bromopyridine (1.0 eq), the desired substituted arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a 1:1 mixture of toluene and water.

  • Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%) as the catalyst.

  • Reflux the mixture overnight.

  • After cooling, extract the product with an organic solvent and purify using column chromatography to obtain the 3-arylpyridine.

Step 2: N-Methylation

  • Dissolve the 3-arylpyridine (1.0 eq) in acetone.

  • Add methyl iodide (CH₃I) (1.2 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the N-methylpyridinium iodide salt.

Step 3: Reduction to Tetrahydropyridine

  • Dissolve the N-methylpyridinium iodide salt (1.0 eq) in methanol.

  • Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivative.

Part B: Acetylcholinesterase Inhibition Assay (Ellman's Method) [3]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 14 mM acetylthiocholine iodide (ATCI) solution in deionized water

  • Acetylcholinesterase (AChE) solution

  • Test compounds (synthesized derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix and incubate for 10 minutes at 25°C.[3]

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction. The final volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[3]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]

G cluster_synthesis Synthesis Workflow cluster_assay AChE Inhibition Assay Workflow start 3-Bromopyridine suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki n_methylation N-Methylation (Methyl Iodide) suzuki->n_methylation reduction Reduction (NaBH4) n_methylation->reduction product 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine reduction->product prepare_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) plate_setup Plate Setup (Blank, Control, Test) prepare_reagents->plate_setup pre_incubation Pre-incubation (10 min, 25°C) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add ATCI) pre_incubation->initiate_reaction measure_absorbance Kinetic Measurement (412 nm) initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate IC50) measure_absorbance->data_analysis

Caption: Workflow for synthesis and AChE inhibition assay.

Application 2: Development of Muscarinic Receptor Antagonists

The tetrahydropyridine scaffold is also a key component in the development of antagonists for muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in various physiological processes.[4] Specifically, M5 receptor antagonists are being investigated as potential treatments for substance abuse.[4][5] Structural modifications of tetrahydropyridine-3-carboxylate esters have led to the discovery of M5-preferring antagonists.[4]

Quantitative Data: M5-Preferring Muscarinic Receptor Antagonists

The following table presents the binding affinities (Ki) and functional potencies (IC50) of M5-preferring antagonists based on the 1,2,5,6-tetrahydropyridine-3-carboxylic acid scaffold.[4]

CompoundKi (hM5) (µM)Selectivity (M1/M5)IC50 (Dopamine Release Inhibition) (nM)
8 -2.2-
56 2.24110.45

Data sourced from Meltzer, H. Y., et al. (2009).[4]

Experimental Protocol: Radioligand Binding Assay for M5 Receptor Affinity

This protocol provides a general procedure for determining the binding affinity of test compounds to the human M5 muscarinic receptor using a radioligand binding assay.[6][7]

Materials:

  • Cell membranes expressing the human M5 muscarinic receptor

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS)

  • Non-specific binding control (e.g., Atropine)

  • Test compounds at various concentrations

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M5 receptor.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine).

    • Test Compound: Cell membranes, radioligand, and the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) assay_setup Assay Setup in 96-well plate (Total, Non-specific, Test Compound) prepare_reagents->assay_setup incubation Incubation (e.g., 60 min, 30°C) assay_setup->incubation filtration Filtration (Separate bound/free radioligand) incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (Calculate Ki) counting->data_analysis

Caption: Workflow for radioligand binding assay.

Signaling Pathways

Nicotinic Acetylcholine Receptor (nAChR) Signaling in Alzheimer's Disease

In the context of Alzheimer's disease, nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, are implicated in the neurotoxic effects of β-amyloid (Aβ) peptides.[8] Aβ can activate α7 nAChRs, leading to the activation of downstream signaling cascades such as the MAPK/ERK pathway, which can contribute to tau hyperphosphorylation and neuronal cell death.[8][9] Conversely, activation of nAChRs by agonists like nicotine can also trigger neuroprotective pathways, such as the PI3K/Akt pathway, which promotes cell survival.[10]

G cluster_pathway nAChR Signaling in Alzheimer's Disease Abeta β-Amyloid nAChR α7 nAChR Abeta->nAChR activates Nicotine Nicotinic Agonist Nicotine->nAChR activates MAPK_ERK MAPK/ERK Pathway nAChR->MAPK_ERK PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt Neurotoxicity Neurotoxicity (Tau Hyperphosphorylation, Cell Death) MAPK_ERK->Neurotoxicity Neuroprotection Neuroprotection (Cell Survival) PI3K_Akt->Neuroprotection

Caption: Simplified nAChR signaling pathways.

Muscarinic M5 Receptor-Mediated Modulation of Dopamine Release

Muscarinic M5 receptors are expressed on dopamine neuron terminals and play a role in modulating dopamine release.[11][12] Activation of M5 receptors, which are Gq-coupled, can enhance dopamine release.[12] This is in contrast to M2/M4 autoreceptors on cholinergic terminals, which inhibit acetylcholine release and subsequently decrease nAChR-dependent dopamine release.[11] M5 antagonists, therefore, can reduce dopamine release, which is a therapeutic strategy being explored for addiction.

G cluster_pathway Muscarinic Modulation of Dopamine Release ACh Acetylcholine (ACh) M5 M5 Receptor (on Dopamine Terminal) ACh->M5 activates M2_M4 M2/M4 Autoreceptor (on Cholinergic Terminal) ACh->M2_M4 activates Dopamine_Release Dopamine Release M5->Dopamine_Release enhances ACh_Release ACh Release M2_M4->ACh_Release inhibits

Caption: M5 receptor modulation of dopamine release.

References

Application Notes and Protocols: 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine as a Precursor for Acetylcholinesterase (AChE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel acetylcholinesterase (AChE) inhibitors derived from 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. The protocols detailed below are intended to guide researchers in the development of potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease, where the inhibition of AChE is a key therapeutic strategy.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, which is a validated therapeutic approach for managing the symptoms of Alzheimer's disease.[1][2][3] The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise as AChE inhibitors. Specifically, 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives, synthesized from precursors like this compound, have been identified as a promising class of AChE inhibitors.[4][5]

This document outlines the synthetic pathway for creating a library of these compounds via Suzuki coupling and provides a detailed protocol for assessing their AChE inhibitory activity using the Ellman method.

Synthetic Pathway and Experimental Workflow

The synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives from a brominated precursor involves a key Suzuki coupling reaction to introduce aryl diversity, followed by reduction. The subsequent biological evaluation determines the efficacy of these novel compounds as AChE inhibitors.

G cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation cluster_analysis Analysis Precursor 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine Coupling Suzuki Coupling (with various arylboronic acids) Precursor->Coupling Pd catalyst, base Derivatives 3-Aryl-N-methyl- 1,2,5,6-tetrahydropyridine Derivatives Coupling->Derivatives Assay AChE Inhibition Assay (Ellman's Method) Derivatives->Assay Data IC50 Value Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

A generalized workflow for the synthesis and evaluation of AChE inhibitors.

Quantitative Data Summary

The inhibitory activities of a series of synthesized 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives against AChE are summarized below. The IC50 values represent the concentration of the compound required to inhibit 50% of the AChE activity.

Compound IDAryl SubstituentAChE IC50 (nM)[4]
5a 4-(Trifluoromethyl)phenyl50.2
5b 4-Cyanophenyl63.4
5h 3-Nitrophenyl122.0
5k 2-Naphthyl176.8
5d, 5f, 5g, 5j Various aryl groupsLess inhibitory
5c, 5e, 5i Various aryl groupsNo inhibition
Neostigmine (Standard) -50% at 50 nM

Experimental Protocols

Protocol 1: General Synthesis of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives (5a-k)[4]

This protocol describes a general procedure for the synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives via a Suzuki coupling reaction, followed by reduction.

Materials:

  • 3-Bromopyridine (starting material for the precursor)

  • Various arylboronic acids

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Reducing agent (e.g., Sodium borohydride, NaBH4)

  • Methanol (MeOH)

  • Ethyl acetate

  • Water (H2O)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Suzuki Coupling

  • To a solution of this compound (1.0 equivalent) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add the desired arylboronic acid (1.1 equivalents).

  • Add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents) and a base (e.g., potassium carbonate, 2.0 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-1-methyl-1,2,5,6-tetrahydropyridine intermediate.

Step 2: Reduction to Final Products (5a-k)

  • Dissolve the purified 3-aryl-1-methyl-1,2,5,6-tetrahydropyridine intermediate in methanol.

  • Add sodium borohydride (3.0 equivalents) portion-wise to the solution at room temperature and stir for 3-4 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivative as an oil.

  • Characterize the final compounds using 1H-NMR, LC/MS, FTIR, and CHN analysis.[4]

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)[4][6][7]

This colorimetric assay is a widely used method to measure AChE activity and the inhibitory potential of test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other sources)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (synthesized derivatives)

  • Positive control (e.g., Donepezil or Neostigmine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer (to make up the final volume)

      • DTNB solution

      • Test compound solution (at various concentrations) or buffer (for control)

      • AChE solution

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).[6]

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the change in absorbance at 412 nm over time (kinetic mode) using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve using non-linear regression analysis.

Cholinergic Signaling and AChE Inhibition

The therapeutic rationale for AChE inhibitors is based on the "cholinergic hypothesis" of Alzheimer's disease, which posits that a deficiency in acetylcholine contributes to cognitive decline.[2] By inhibiting AChE, these drugs increase the levels of acetylcholine available to bind to postsynaptic receptors, thereby enhancing cholinergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh Vesicle ACh Vesicular Uptake ACh_synthesis->Vesicle Release ACh Release Vesicle->Release ACh ACh Release->ACh AChE AChE ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Hydrolysis ACh -> Choline + Acetate AChE->Hydrolysis Inhibitor AChE Inhibitor (e.g., Tetrahydropyridine derivative) Inhibitor->AChE Blocks Signal Signal Transduction Receptor->Signal

Mechanism of AChE inhibition in the cholinergic synapse.

Conclusion

The synthetic route utilizing this compound as a precursor offers a versatile platform for the generation of a diverse library of potential AChE inhibitors. The Suzuki coupling allows for the introduction of various aryl moieties, enabling a thorough investigation of the structure-activity relationship. The protocols provided herein offer a solid foundation for the synthesis, purification, and biological evaluation of these promising compounds in the quest for more effective treatments for Alzheimer's disease and other neurodegenerative disorders.

References

Application Notes and Protocols for the Purification of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine, a key intermediate in the synthesis of various neurologically active compounds. The selection of an appropriate purification technique is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities, thereby guaranteeing the integrity of subsequent research and development activities.

Introduction

This compound is a substituted tetrahydropyridine derivative.[1][2] Its purification is a crucial step following its synthesis to ensure high purity for use in further chemical reactions and biological assays. The primary impurities in a crude reaction mixture may include unreacted starting materials, reagents from the bromination process, and potential side-products. The choice of purification method will depend on the physical state of the crude product (solid or oil) and the nature of the impurities. The most common and effective purification techniques for compounds of this nature include recrystallization, column chromatography, and extraction.[3]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the applicability and key parameters of common purification techniques for this compound.

Technique Principle of Separation Typical Solvents/Mobile Phases Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[4][5]Hexane, Ethyl acetate/Hexane mixtures, Ethanol, Methanol/Water.[6][7]Cost-effective for large quantities, can yield very high purity.Requires a solid compound, potential for product loss in the mother liquor.[4]
Column Chromatography Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through it.[8][9]Silica gel stationary phase with mobile phases such as Hexane/Ethyl acetate or Dichloromethane/Methanol gradients.[10]Highly effective for separating complex mixtures and closely related compounds, applicable to both solids and oils.[9]Can be time-consuming and require significant solvent volumes, potential for product loss on the column.
Liquid-Liquid Extraction Differential solubility of the compound and impurities in two immiscible liquid phases.[10]Dichloromethane, Ethyl acetate, Diethyl ether for the organic phase; aqueous acid or base for pH adjustment.Effective for initial workup and removal of acidic or basic impurities.Generally not sufficient for achieving high purity on its own, requires further purification steps.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable if the crude this compound is a solid. The key to successful recrystallization is the selection of an appropriate solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4]

Materials:

  • Crude this compound (solid)

  • Recrystallization solvent (e.g., n-hexane, ethyl acetate/hexane)[6][7]

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.[4] A mixed solvent system (e.g., ethyl acetate/hexane) can also be effective.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol is ideal for purifying oily crude products or for separating mixtures with multiple components.[10]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a gradient of hexane and ethyl acetate)[10]

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp or by using a suitable stain.

  • Combining and Evaporation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_primary_purification Primary Purification cluster_analysis Purity Analysis CrudeProduct Crude 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine InitialWorkup Initial Workup (e.g., Liquid-Liquid Extraction) CrudeProduct->InitialWorkup Recrystallization Recrystallization (for solids) InitialWorkup->Recrystallization If solid ColumnChromatography Column Chromatography (for oils or complex mixtures) InitialWorkup->ColumnChromatography If oil PurityAnalysis Purity and Identity Confirmation (TLC, NMR, GC-MS) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine PurityAnalysis->PureProduct

Caption: General workflow for the purification and analysis of this compound.

References

Application Notes and Protocols: Characterization of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and characterization data for the reaction products of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. The primary focus is on palladium-catalyzed cross-coupling reactions, which are versatile methods for the synthesis of novel tetrahydropyridine derivatives with potential pharmacological activities.

Overview of Potential Reactions

This compound is a versatile building block for the synthesis of various substituted tetrahydropyridine derivatives. The presence of a vinyl bromide moiety allows for a range of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with arylboronic acids to form 3-aryl-1-methyl-1,2,5,6-tetrahydropyridine derivatives.

  • Heck Coupling: Reaction with alkenes to introduce vinyl substituents at the 3-position.

  • Buchwald-Hartwig Amination: Reaction with amines to form 3-amino-1-methyl-1,2,5,6-tetrahydropyridine derivatives.

These reactions enable the introduction of diverse functional groups, leading to the generation of compound libraries for drug discovery and development. Tetrahydropyridine derivatives are known to exhibit a wide range of pharmacological activities.[1][2]

Synthesis of 3-Aryl-1-methyl-1,2,5,6-tetrahydropyridine Derivatives via Suzuki Coupling

The Suzuki coupling reaction is a highly efficient method for the formation of carbon-carbon bonds.[3] While direct literature on the Suzuki coupling of this compound is sparse, a well-established three-step synthesis starting from 3-bromopyridine provides a reliable pathway to the target 3-aryl-1-methyl-1,2,5,6-tetrahydropyridine derivatives.[4] The final step of this pathway, the reduction of an N-methyl-3-arylpyridinium salt, yields the desired products. The characterization data from this established route is directly applicable to the products obtained from a direct Suzuki coupling on this compound.

A proposed direct Suzuki coupling is outlined below, followed by the characterization data for the resulting products.

Proposed Experimental Protocol: Suzuki Coupling

This protocol is adapted from the established synthesis of analogous compounds.[4]

Materials:

  • This compound

  • Substituted arylboronic acid (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (0.1 equivalents)

  • Potassium carbonate (3.0 equivalents)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in a 1:1 mixture of toluene and water, add potassium carbonate (3.0 equivalents) and stir for 10 minutes at room temperature under a nitrogen atmosphere.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.1 equivalents) and the substituted arylboronic acid (1.1 equivalents).

  • Reflux the mixture overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, add water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-aryl-1-methyl-1,2,5,6-tetrahydropyridine derivative.[4]

Data Presentation: Characterization of 3-Aryl-1-methyl-1,2,5,6-tetrahydropyridine Derivatives

The following tables summarize the quantitative data for a series of synthesized 3-aryl-1-methyl-1,2,5,6-tetrahydropyridine derivatives.[4]

Table 1: Synthesis and Physical Data

CompoundR GroupYield (%)Physical State
5a 4-CF₃85Oily Liquid
5b 4-CN80Oily Liquid
5c 3-COCH₃77Oily Liquid
5d 4-Cl88Oily Liquid
5e 4-OCH₃90Oily Liquid
5g 4-C₆H₅O85Oily Liquid

Table 2: Spectroscopic Data

Compound¹H NMR (CDCl₃, 400MHz) δ (ppm)IR (KBr, cm⁻¹)MS (ESI) m/z
5c 7.4 (s, 1H, Ar-H), 7.42 (d, 1H, Ar-H), 7.22 (m, 2H, Ar-H) 6.34 (t, 1H, -CH), 3.33 (s, 2H, -CH), 2.62 (t, 2H, -CH), 2.60 (s, 3H, -COCH₃), 2.52 (s, 3H, -CH), 2.41 (m, 2H, -CH₂)3028, 2940, 2618, 1670, 1628217.26 (M+H⁺)
5e 7.25 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 6.24 (t, 1H, -CH), 3.83 (s, 3H, -OCH₃), 3.33 (s, 2H, -CH), 2.63 (t, 2H, -CH), 2.60 (s, 3H, -CH), 2.44 (m, 2H, -CH)3012, 2931, 2512, 1643, 1193204.3 (M+H⁺)
5g 7.45 (d, 4H, Ar-H), 7.25-7.35 (m, 5H, Ar-H), 6.28 (t, 1H, -CH), 3.35 (s, 2H, -CH), 2.62 (t, 2H, -CH), 2.52 (s, 3H, -CH), 2.43 (m, 2H, -CH)3126, 2943, 2528, 1642, 1370266.10 (M+H⁺)

General Protocols for Other Palladium-Catalyzed Reactions

The following are general protocols for Heck and Buchwald-Hartwig amination reactions, which represent plausible transformations for this compound.

General Protocol: Heck Coupling

The Heck reaction allows for the formation of a carbon-carbon bond between the vinyl bromide and an alkene.[5][6]

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate

  • Phosphine ligand (e.g., triphenylphosphine)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a reaction vessel, dissolve this compound, the alkene, palladium(II) acetate, and the phosphine ligand in the chosen solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purify the residue by column chromatography.

General Protocol: Buchwald-Hartwig Amination

This reaction enables the formation of a carbon-nitrogen bond between the vinyl bromide and an amine.[2][7]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., sodium tert-butoxide)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add the solvent, followed by this compound and the amine.

  • Heat the mixture with stirring for the required time, monitoring by TLC.

  • After cooling, quench the reaction and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Biological Activity and Signaling Pathways

Substituted tetrahydropyridine derivatives are of significant interest in drug discovery due to their diverse biological activities.[8] The 3-aryl-1-methyl-1,2,5,6-tetrahydropyridine derivatives synthesized via the Suzuki coupling have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[4]

Acetylcholinesterase Inhibition

Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease.[4] The synthesized 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives have shown potential as AChE inhibitors.[4]

Table 3: Acetylcholinesterase Inhibitory Activity

CompoundR Group% Inhibition (at 100 µg/mL)
5a 4-CF₃68
5b 4-CN62
5h 2-F-4-phenyl55

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start This compound reaction Suzuki Coupling start->reaction product 3-Aryl-1-methyl-1,2,5,6-tetrahydropyridine reaction->product workup Aqueous Workup & Extraction product->workup chromatography Column Chromatography workup->chromatography analysis Spectroscopic Analysis (NMR, MS, IR) chromatography->analysis assay Acetylcholinesterase Inhibition Assay chromatography->assay data Data Analysis (IC50) assay->data

Caption: General workflow for synthesis and evaluation.

Signaling Pathway: Acetylcholinesterase Inhibition

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptor Postsynaptic Receptor ACh->Receptor Binds to Hydrolysis Hydrolysis AChE->Hydrolysis Signal Signal Transduction Receptor->Signal Inhibitor 3-Aryl-1-methyl-1,2,5,6- tetrahydropyridine Derivative Inhibitor->AChE Inhibits Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate

Caption: Mechanism of Acetylcholinesterase Inhibition.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, proposed methodology for the scale-up synthesis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine, a substituted tetrahydropyridine derivative of interest in medicinal chemistry and drug development. The tetrahydropyridine core is a significant structural motif in many biologically active compounds.[1] This document outlines a potential multi-step synthetic pathway, provides detailed experimental protocols suitable for laboratory and pilot-scale production, and includes critical parameters for process optimization and control. The presented protocols are based on established chemical principles and analogous syntheses of related heterocyclic compounds.

Proposed Synthetic Pathway

The proposed synthesis of this compound can be envisioned to proceed via a two-step sequence starting from the commercially available precursor, 1-methyl-4-piperidone. The key steps involve the formation of a vinyl triflate intermediate followed by a palladium-catalyzed bromination. This route is advantageous for its potential for high regioselectivity and adaptability to scale-up operations.

Data Presentation: Key Process Parameters and Expected Outcomes

The following table summarizes the critical parameters and target specifications for each step of the proposed synthesis. This data should be meticulously recorded and monitored during process development and scale-up to ensure reproducibility and product quality.

Parameter Step 1: Vinyl Triflate Formation Step 2: Palladium-Catalyzed Bromination
Starting Material 1-Methyl-4-piperidone1-Methyl-1,2,3,4-tetrahydro-4-(trifluoromethylsulfonyloxy)pyridine
Key Reagents Lithium hexamethyldisilazide (LiHMDS), N-Phenyl-bis(trifluoromethanesulfonimide)Palladium(II) acetate, Xantphos, Lithium bromide
Solvent Tetrahydrofuran (THF)1,4-Dioxane
Reaction Temperature -78 °C to Room Temperature100 °C
Reaction Time 4 - 6 hours12 - 18 hours
Target Yield 85 - 95%70 - 85%
Target Purity (by HPLC) >95%>98%
Purification Method Aqueous work-up and extractionColumn chromatography or distillation
In-Process Controls TLC or LC-MS monitoring of starting material consumptionTLC or LC-MS monitoring of intermediate consumption

Experimental Protocols

Note: These protocols are proposed based on analogous chemical transformations and should be optimized for specific laboratory and equipment conditions. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-4-(trifluoromethylsulfonyloxy)pyridine

This procedure is adapted from established methods for the synthesis of vinyl triflates from ketones.

Materials:

  • 1-Methyl-4-piperidone

  • Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-methyl-4-piperidone (1.0 eq) and anhydrous THF (10 mL/g of piperidone).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LiHMDS (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve N-Phenyl-bis(trifluoromethanesulfonimide) (1.2 eq) in anhydrous THF (5 mL/g).

  • Add the solution of Tf₂NPh to the reaction mixture dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude vinyl triflate. The product may be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR, LC-MS).

Step 2: Synthesis of this compound

This protocol is based on palladium-catalyzed bromination of vinyl triflates.

Materials:

  • 1-Methyl-1,2,3,4-tetrahydro-4-(trifluoromethylsulfonyloxy)pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Lithium bromide (LiBr)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry reaction vessel, add the crude vinyl triflate from Step 1 (1.0 eq), lithium bromide (3.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon).

  • Add anhydrous 1,4-dioxane (15 mL/g of triflate).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Vinyl Triflate Formation cluster_1 Step 2: Palladium-Catalyzed Bromination A 1-Methyl-4-piperidone B Reaction with LiHMDS and Tf2NPh in THF A->B D Aqueous Work-up and Extraction B->D C Crude Vinyl Triflate Intermediate E Reaction with LiBr, Pd(OAc)2, Xantphos in 1,4-Dioxane C->E Input to Step 2 D->C F Crude this compound E->F G Purification (Chromatography/Distillation) F->G H Final Product G->H

Caption: Proposed two-step synthesis workflow for this compound.

Logical Relationship of Key Reaction Components

G cluster_step1 Vinyl Triflate Formation cluster_step2 Palladium-Catalyzed Bromination Ketone 1-Methyl-4-piperidone (Substrate) Vinyl_Triflate Vinyl Triflate Intermediate (Product) Ketone->Vinyl_Triflate is converted to Base LiHMDS (Deprotonating Agent) Base->Vinyl_Triflate enables Triflyl_Source Tf2NPh (Triflylating Agent) Triflyl_Source->Vinyl_Triflate provides triflate group VT_Intermediate Vinyl Triflate Intermediate (Substrate) Final_Product This compound (Final Product) VT_Intermediate->Final_Product is converted to Catalyst Pd(OAc)2 / Xantphos (Catalytic System) Catalyst->Final_Product catalyzes Bromine_Source LiBr (Brominating Agent) Bromine_Source->Final_Product provides bromine

Caption: Key components and their roles in the proposed synthetic pathway.

References

Application Notes and Protocols for In Vitro Evaluation of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays relevant to the pharmacological evaluation of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine and its derivatives. This class of compounds holds potential for interacting with several key targets in the central nervous system, including monoamine oxidases (MAO), acetylcholinesterase (AChE), nicotinic acetylcholine receptors (nAChRs), and serotonin 5-HT2A receptors. The following sections detail the protocols for assessing the activity of these derivatives against these targets and present available quantitative data for analogous compounds to guide research efforts.

Potential Biological Targets and In Vitro Assays

The core structure of this compound suggests potential interactions with several enzymes and receptors crucial for neurotransmission. The primary targets for initial in vitro screening include:

  • Monoamine Oxidase (MAO-A and MAO-B): These enzymes are involved in the metabolism of monoamine neurotransmitters. Inhibition of MAO is a therapeutic strategy for depression and neurodegenerative diseases.

  • Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that respond to acetylcholine. They are implicated in a wide range of physiological processes and are targets for treating addiction and cognitive disorders.

  • Serotonin 5-HT2A Receptors: These are G-protein coupled receptors that mediate the effects of serotonin. They are important targets for antipsychotic and antidepressant drugs.

Quantitative Data for Tetrahydropyridine Derivatives

While specific in vitro data for this compound is not extensively available in the public domain, the following table summarizes the activity of closely related tetrahydropyridine and piperidine derivatives against the aforementioned targets. This data serves as a valuable reference for understanding the potential potency and selectivity of this chemical scaffold.

Compound/Derivative ClassTargetAssay TypeValue (IC50/Ki)Reference
Ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine (Compound 4l )MAO-AInhibition Assay0.40 ± 0.05 µM[1]
Ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine (Compound 4n )MAO-BInhibition Assay1.01 ± 0.03 µM[1]
3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine (Compound 5a )AChEInhibition Assay185.2 µM
3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine (Compound 5b )AChEInhibition Assay180.5 µM
(S)-Quinuclidine-triazole derivative (AK3 )α3β4 nAChRRadioligand Binding3.18 nM[2]
(S)-Quinuclidine-triazole derivative (AK3 )α7 nAChRRadioligand Binding>10,000 nM[2]
(S)-Quinuclidine-triazole derivative (AK3 )α4β2 nAChRRadioligand Binding700 nM[2]
(+)-M100907 (Piperidine derivative)5-HT2A ReceptorRadioligand Binding3 nM[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Phosphate buffer (pH 7.4)

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer.

  • In a 96-well plate, add the test compounds or reference inhibitors.

  • Add the MAO-A or MAO-B enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex® Red in phosphate buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitor (e.g., donepezil)

  • 96-well clear microplates

  • Visible light microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds and reference inhibitor in phosphate buffer.

  • In a 96-well plate, add DTNB solution, test compound or reference inhibitor, and AChE solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate ATCI to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 412 nm. The absorbance is proportional to the enzyme activity.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC50 value as described for the MAO assay.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for specific nAChR subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7)

  • Radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin for α7)

  • Binding buffer (e.g., Tris-HCl with BSA)

  • Test compounds and reference ligands (e.g., nicotine, cytisine)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter or gamma counter

Protocol:

  • Prepare serial dilutions of the test compounds and reference ligands.

  • In tubes, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known ligand (for non-specific binding), or the test compound.

  • Incubate at room temperature for 2-4 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and the percent displacement by the test compounds.

  • Determine the Ki value using the Cheng-Prusoff equation.

5-HT2A Receptor Binding Assay

This protocol is similar to the nAChR binding assay but uses a radioligand specific for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand (e.g., [³H]ketanserin or [³H]LSD)

  • Binding buffer

  • Test compounds and reference ligands (e.g., ketanserin, risperidone)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Protocol:

  • Follow the same general procedure as the nAChR binding assay, substituting the 5-HT2A receptor-expressing membranes and the appropriate radioligand and reference compounds.

  • Incubate, filter, and count the radioactivity as described previously.

  • Calculate the Ki value for the test compounds.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures are provided below to aid in understanding the context and execution of these assays.

MAO_Metabolism Dopamine Dopamine MAO_A MAO-A Dopamine->MAO_A MAO_B MAO-B Dopamine->MAO_B Serotonin Serotonin Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Metabolites_A Inactive Metabolites MAO_A->Metabolites_A Oxidative Deamination Metabolites_B Inactive Metabolites MAO_B->Metabolites_B Oxidative Deamination GPCR_Signaling Ligand 5-HT (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Test Compound) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate (Controls, Test Compound Concentrations) Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction (Add Substrate) Pre_incubation->Add_Substrate Incubation Incubate at Optimal Temperature Add_Substrate->Incubation Measure_Signal Measure Signal (Absorbance/Fluorescence) Incubation->Measure_Signal Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Measure_Signal->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Brominated Tetrahydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of brominated tetrahydropyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with a brominated tetrahydropyridine is showing low to no conversion. What are the common causes and how can I troubleshoot this?

A1: Low or no conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Deactivation: The nitrogen atom in the tetrahydropyridine ring can coordinate to the palladium catalyst, leading to deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and prevent catalyst inhibition.

  • Inefficient Oxidative Addition: The C-Br bond on the tetrahydropyridine ring may be unreactive, leading to a slow oxidative addition step, which is often rate-limiting.

    • Solution: Increase the reaction temperature. Screen different palladium pre-catalysts and more electron-rich, bulky ligands to facilitate oxidative addition.

  • Inactive Catalyst: The active Pd(0) species may not be efficiently generated from the Pd(II) precatalyst.

    • Solution: Use a Pd(0) source like Pd(PPh₃)₄ or ensure your reaction conditions promote the in-situ reduction of the Pd(II) precatalyst. Ensure your palladium source has not degraded; use fresh catalyst if in doubt.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step.

    • Solution: Screen a variety of bases and solvents. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly effective.[1] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is often used to dissolve both the organic and inorganic reagents.[2][3]

Q2: I'm observing significant byproduct formation, such as homocoupling of the boronic acid and debromination of my tetrahydropyridine starting material. How can I minimize these side reactions?

A2: Byproduct formation can significantly reduce the yield of your desired product. Here’s how to address common side reactions:

  • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen in the reaction mixture.

    • Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent. Maintain a positive pressure of inert gas throughout the reaction.

  • Debromination (Hydrodehalogenation): The bromo group on the tetrahydropyridine is replaced by a hydrogen atom.

    • Solution: This can be promoted by high temperatures and certain bases or impurities that can act as hydride sources. Optimize the reaction time and temperature, avoiding unnecessarily long reaction times at high heat. The choice of ligand can also influence the rate of dehalogenation versus the desired cross-coupling.

  • Protodeboronation: The boronic acid coupling partner loses its boronic acid group, which is replaced by a hydrogen atom.

    • Solution: This is often an issue with electron-deficient boronic acids and can be exacerbated by excess water or prolonged heating.[4] Use anhydrous solvents if possible, or minimize the amount of water. Using boronic esters (e.g., pinacol esters) can increase stability. Milder bases like KF or Cs₂CO₃ may also be beneficial.

Q3: How do I select the optimal catalyst, ligand, and base for my specific brominated tetrahydropyridine substrate?

A3: The ideal conditions depend on the electronic and steric properties of your specific substrates.

  • Catalyst and Ligand Selection:

    • For electron-rich tetrahydropyridines, a less electron-rich palladium catalyst might be sufficient.

    • For electron-poor or sterically hindered substrates, more active catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) are often necessary to promote the oxidative addition and reductive elimination steps.

  • Base Selection:

    • The base activates the boronic acid for transmetalation. The strength of the base required can depend on the pKa of the boronic acid.

    • Commonly used bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][5][6]

    • Fluoride sources like CsF can also be effective, particularly with boronic acids.[7]

    • The choice of base can also be solvent-dependent. It is often necessary to screen a few different bases to find the optimal one for your system.

Data Presentation: Reaction Conditions for Suzuki Coupling of N-Heterocycles

The following tables summarize representative reaction conditions for the Suzuki coupling of brominated N-heterocycles, which can serve as a starting point for optimizing the coupling of brominated tetrahydropyridines.

Table 1: Suzuki Coupling of 3-Bromopyridine with Arylboronic Acids [1]

EntryArylboronic AcidCatalystBaseSolventTemperatureYield (%)
1Phenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃Toluene:H₂O (1:1)Reflux77-92 (over 3 steps)
24-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃Toluene:H₂O (1:1)Reflux90 (over 3 steps)
34-Chlorophenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃Toluene:H₂O (1:1)Reflux88 (over 3 steps)
42,6-Dichlorophenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃Toluene:H₂O (1:1)Reflux83 (over 3 steps)

Table 2: Comparison of Palladium Catalysts for Suzuki Coupling of 4-Halopyridines with Phenylboronic Acid [8]

Catalyst System4-HalopyridineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄4-BromopyridineK₂CO₃Toluene/H₂O1001285
PdCl₂(dppf)4-ChloropyridineK₃PO₄Dioxane1001692

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Brominated Tetrahydropyridine:

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • N-protected brominated tetrahydropyridine (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the N-protected brominated tetrahydropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the brominated tetrahydropyridine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (Brominated Tetrahydropyridine) pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_r_prime R-Pd(II)Ln-R' transmetalation->pd2_r_r_prime boronic_acid R'-B(OH)₂ + Base borate_complex [R'-B(OH)₃]⁻ boronic_acid->borate_complex borate_complex->transmetalation reductive_elimination Reductive Elimination pd2_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow decision decision problem problem solution solution start Start Suzuki Reaction check_conversion Low/No Conversion? start->check_conversion problem_catalyst Potential Catalyst Issue check_conversion->problem_catalyst Yes check_byproducts Significant Byproducts? check_conversion->check_byproducts No solution_catalyst Use bulky, electron-rich ligand Increase temperature Use fresh Pd(0) source problem_catalyst->solution_catalyst Troubleshoot problem_homocoupling Oxygen Contamination check_byproducts->problem_homocoupling Homocoupling problem_dehalogenation Side Reaction check_byproducts->problem_dehalogenation Debromination problem_protodeboronation Boronic Acid Instability check_byproducts->problem_protodeboronation Protodeboronation end Reaction Successful check_byproducts->end No solution_degas Thoroughly degas solvents and reaction mixture problem_homocoupling->solution_degas Solution solution_dehalogenation Optimize time and temperature Screen ligands problem_dehalogenation->solution_dehalogenation Solution solution_protodeboronation Use boronic ester Use milder base Minimize water problem_protodeboronation->solution_protodeboronation Solution

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Brominated Tetrahydropyridine, Boronic Acid, Base, and Catalyst inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to Desired Temperature solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Cool and Quench Reaction monitor->quench extract 7. Extraction with Organic Solvent quench->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues. The information provided is based on established synthetic methodologies for related compounds, as a specific, optimized protocol for this exact molecule is not widely published.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and logical synthetic approach is a two-step process. The first step involves the synthesis of the precursor, 1-methyl-1,2,5,6-tetrahydropyridine. The second step is the allylic bromination of this precursor to yield the desired product.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and optimize include reaction temperature, the choice of brominating agent and solvent, reaction time, and the method of product purification. These factors can significantly impact the yield and purity of the final product.

Q3: What are some potential side reactions to be aware of?

A3: Potential side reactions include over-bromination, rearrangement of the double bond, and polymerization of the starting material or product. Careful control of reaction conditions is crucial to minimize these unwanted side products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of 1-methyl-1,2,5,6-tetrahydropyridine (Precursor)
Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider increasing the temperature or adding more reagent.
Suboptimal catalystIf using a phase-transfer catalyst, ensure it is of high purity and used in the correct stoichiometric amount.
Poor quality starting materialsEnsure all starting materials are pure and dry.
Inefficient purificationOptimize the distillation or chromatographic purification conditions to minimize product loss.
Issue 2: Low Yield of this compound
Potential Cause Suggested Solution
Inactive brominating agentUse freshly opened or purified N-bromosuccinimide (NBS). The activity of NBS can decrease over time.
Suboptimal reaction temperatureAllylic bromination is often sensitive to temperature. Optimization studies may be required, starting at lower temperatures and gradually increasing.
Inappropriate solventThe choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like carbon tetrachloride or cyclohexane are commonly used.
Presence of radical inhibitorsEnsure all glassware is clean and free of any radical inhibitors.
Issue 3: Formation of Multiple Products (Low Purity)
Potential Cause Suggested Solution
Over-brominationUse a controlled amount of the brominating agent (typically 1.0-1.1 equivalents). Adding the brominating agent portion-wise can also help.
Isomerization of the double bondThis can be promoted by acidic conditions or high temperatures. Maintain neutral conditions and the lowest effective reaction temperature.
PolymerizationThis can occur at higher temperatures. Ensure the reaction is not overheating.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of similar compounds. Optimization will likely be required for your specific experimental setup.

Protocol 1: Synthesis of 1-methyl-1,2,5,6-tetrahydropyridine

This synthesis can be achieved through various methods. One common approach is the cyclization of an appropriate amino alcohol or the reduction of N-methylpyridinium salts.

Example via Reduction of N-methyl-4-pyridone:

  • To a solution of N-methyl-4-pyridone in ethanol, add sodium borohydride (NaBH₄) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Protocol 2: Allylic Bromination to this compound
  • Dissolve 1-methyl-1,2,5,6-tetrahydropyridine in a dry, non-polar solvent (e.g., carbon tetrachloride) in a flask equipped with a reflux condenser and a light source (a standard incandescent light bulb is often sufficient).

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as benzoyl peroxide (AIBN) (catalytic amount).

  • Heat the mixture to reflux and irradiate with the light source.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct floats to the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Hypothetical Optimization of Bromination Reaction Conditions
Entry Brominating Agent Solvent Temperature (°C) Time (h) Yield (%)
1NBSCCl₄77 (reflux)265
2NBSCyclohexane81 (reflux)268
3NBSBenzene80 (reflux)360
41,3-dibromo-5,5-dimethylhydantoinCCl₄77 (reflux)2.572

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No troubleshoot_yield Troubleshoot Yield: - Check Reagents - Optimize Temperature - Verify Catalyst Activity check_yield->troubleshoot_yield Yes troubleshoot_purity Troubleshoot Purity: - Control Stoichiometry - Optimize Temperature - Improve Purification check_purity->troubleshoot_purity Yes successful_synthesis Successful Synthesis check_purity->successful_synthesis No troubleshoot_yield->start troubleshoot_purity->start

Caption: A flowchart for troubleshooting common synthesis issues.

Reaction_Pathway Synthetic Pathway to this compound precursor 1-methyl-1,2,5,6-tetrahydropyridine product This compound precursor->product Allylic Bromination reagents NBS, AIBN CCl4, Reflux, Light reagents->precursor

Caption: The proposed reaction pathway for the synthesis.

Technical Support Center: Synthesis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, focusing on the identification and mitigation of byproducts. The proposed synthetic route starts from the readily available N-methyl-4-piperidone.

Diagram of the Proposed Synthetic Pathway and Potential Byproduct Formation

Synthesis_Byproducts cluster_main_pathway Main Synthetic Pathway cluster_byproducts Potential Byproduct Formation A N-methyl-4-piperidone B 1-Methyl-1,2,3,6-tetrahydropyridin-4-ol A->B Reduction (e.g., NaBH4) F Over-reduced species (1-methylpiperidin-4-ol) A->F Harsh reduction C 1-Methyl-1,2,5,6-tetrahydropyridine B->C Dehydration (e.g., H2SO4) D This compound (Target Product) C->D Bromination (e.g., NBS) E Dibrominated species C->E Excess NBS G Isomeric byproduct (5-Bromo-1-methyl-1,2,3,4-tetrahydropyridine) C->G Isomerization H Unreacted Starting Material C->H Incomplete Reaction

Caption: Proposed synthetic pathway for this compound and potential side reactions leading to common byproducts.

Common Problems and Solutions

Problem Potential Cause(s) Troubleshooting Steps
Low yield of the desired product - Incomplete dehydration of the intermediate alcohol.- Suboptimal bromination conditions (temperature, reagent stoichiometry).- Product loss during workup and purification.- Ensure complete removal of water during the dehydration step.- Optimize the stoichiometry of the brominating agent (e.g., NBS).- Perform the bromination at a low temperature to minimize side reactions.- Use a gentle extraction and purification method.
Presence of a dibrominated byproduct Excess of the brominating agent.Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise to the reaction mixture.
Formation of an isomeric bromo-tetrahydropyridine Isomerization of the double bond in the tetrahydropyridine ring under acidic conditions or during bromination.Use a non-polar solvent for the bromination step. Maintain a neutral or slightly basic pH during workup.
Contamination with the fully saturated 4-bromo-1-methylpiperidine Over-reduction of the starting N-methyl-4-piperidone or reduction of the tetrahydropyridine intermediate. This is less likely with NaBH4 but possible with stronger reducing agents.Use a mild reducing agent like sodium borohydride and control the reaction time and temperature.
Unreacted starting material (1-methyl-1,2,5,6-tetrahydropyridine) Insufficient amount of brominating agent or short reaction time.Increase the amount of brominating agent slightly or extend the reaction time. Monitor the reaction progress using TLC or GC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most frequently encountered byproducts include dibrominated species, isomeric bromo-tetrahydropyridines, and the fully saturated 4-bromo-1-methylpiperidine. The presence and quantity of these byproducts are highly dependent on the reaction conditions.

Q2: How can I minimize the formation of the dibrominated byproduct?

A2: To minimize dibromination, it is crucial to use a controlled amount of the brominating agent, typically N-Bromosuccinimide (NBS). A stoichiometry of 1.0 to 1.1 equivalents relative to the 1-methyl-1,2,5,6-tetrahydropyridine is recommended. Adding the NBS portion-wise at a low temperature can also help to control the reaction selectivity.

Q3: What analytical techniques are best for identifying the main product and its byproducts?

A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. GC-MS can help to identify the molecular weights of the different components in the reaction mixture, giving a good indication of the presence of mono- and di-brominated products. 1H and 13C NMR will allow for the structural elucidation of the main product and the isomeric byproducts by analyzing the chemical shifts and coupling constants of the protons and carbons in the tetrahydropyridine ring.

Q4: Is the starting material, 1-methyl-1,2,5,6-tetrahydropyridine, commercially available?

A4: While it can be purchased, it is often synthesized in-house from N-methyl-4-piperidone due to cost and stability considerations. The synthesis typically involves the reduction of the ketone to an alcohol, followed by dehydration.

Q5: What safety precautions should be taken during this synthesis?

A5: Brominating agents like NBS are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The solvents used may be flammable. Ensure that all heating steps are performed with appropriate caution and that fire safety equipment is readily available.

Experimental Protocols

Synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine from N-methyl-4-piperidone

  • Reduction of N-methyl-4-piperidone:

    • Dissolve N-methyl-4-piperidone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) portion-wise, keeping the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-piperidin-4-ol.

  • Dehydration of 1-Methyl-piperidin-4-ol:

    • Place the crude 1-methyl-piperidin-4-ol in a distillation apparatus.

    • Add concentrated sulfuric acid dropwise with cooling.

    • Heat the mixture to effect dehydration and distill the resulting 1-methyl-1,2,5,6-tetrahydropyridine. The product is a low-boiling liquid.

Synthesis of this compound

  • Bromination of 1-Methyl-1,2,5,6-tetrahydropyridine:

    • Dissolve 1-methyl-1,2,5,6-tetrahydropyridine (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride in a flask protected from light.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, filter off the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Technical Support Center: Cross-Coupling Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate the undesired dehalogenation of bromopyridine substrates during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of bromopyridine cross-coupling?

A1: Dehalogenation is a common side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of a pyridine byproduct instead of the desired coupled product. This side reaction consumes the starting material, reduces the overall yield, and complicates the purification process.

Q2: What is the primary mechanism leading to the dehalogenation of bromopyridines?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This hydride can be generated from various sources in the reaction mixture, including solvents (like alcohols), bases (especially alkoxides), amines, or even the phosphine ligand itself. This Pd-H species can then react with the palladium-bound bromopyridine intermediate, leading to the reductive elimination of the unwanted pyridine byproduct.[1]

Q3: Why are bromopyridines particularly susceptible to dehalogenation?

A3: Bromopyridines have unique electronic properties that make them challenging substrates. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which can inhibit its catalytic activity and alter the reaction pathway.[2][3] Furthermore, electron-deficient N-heterocyclic halides, including bromopyridines, are generally more prone to dehalogenation.[1]

Q4: Which general reaction parameters are most critical to control for minimizing dehalogenation?

A4: The most critical parameters to optimize are the choices of ligand, base, and solvent, as well as the reaction temperature. Each of these components can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation pathway.[4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q5: I'm observing a significant amount of the dehalogenated pyridine byproduct in my Suzuki-Miyaura coupling. What should I try first?

A5: The formation of a dehalogenated byproduct in Suzuki-Miyaura coupling is a common issue. The first and most effective parameters to adjust are your ligand and base selection.

  • Ligand Choice: Switch to a bulkier, more electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or dppf are known to accelerate the rate of reductive elimination, which favors the formation of the desired product over dehalogenation.[6][5]

  • Base Selection: If you are using a strong alkoxide base like sodium tert-butoxide (NaOtBu), consider switching to a milder inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are less likely to generate palladium-hydride species.[1][5]

Q6: My Buchwald-Hartwig amination of a bromopyridine is sluggish and produces the dehalogenated side product. How can I improve this?

A6: Sluggishness in Buchwald-Hartwig aminations can lead to prolonged reaction times at high temperatures, favoring dehalogenation.

  • Optimize Ligand: For C-N couplings, bulky biarylphosphine ligands like XPhos or RuPhos are highly effective. They promote the crucial C-N bond-forming reductive elimination step, which can outcompete the dehalogenation pathway.[5]

  • Base Considerations: While strong bases are often necessary for amination, ensure the base is anhydrous. Consider non-nucleophilic options like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[5]

  • Inert Atmosphere: Buchwald-Hartwig reactions are highly sensitive to air and moisture. Ensure all reagents are rigorously dried and that the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2][5]

Q7: Lowering the reaction temperature reduces dehalogenation but also stalls my reaction. What is the best approach?

A7: This is a classic optimization problem. Instead of just lowering the temperature, focus on making the catalytic system more active at lower temperatures.

  • Use a More Active Catalyst/Ligand System: Modern catalyst systems, particularly those using bulky biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), are often highly active at lower temperatures.[7][8] An illustrative comparison is provided in the data table below.

  • Monitor Reaction Closely: Run the reaction at the lowest temperature that still provides a reasonable conversion rate. Monitor the reaction's progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating that can lead to byproduct formation.[5]

Q8: How does my choice of solvent impact the dehalogenation of bromopyridines?

A8: The solvent plays a multifaceted role. It can be a source of hydrides, and it affects the solubility of reagents and the overall reaction rate.

  • Avoid Protic Solvents: Protic solvents (e.g., alcohols) can be a direct source for the formation of Pd-H species. Whenever possible, use anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.[1][2][5]

  • Solvent Polarity and Rate: The solvent choice can influence the reaction kinetics. For instance, in some Suzuki reactions, a mixture of toluene and water can be effective by dissolving the inorganic base in the aqueous phase while keeping the organic components in the toluene phase, potentially accelerating the desired coupling.[9] Faster desired reactions can minimize the time available for the dehalogenation side reaction to occur.[9] In Stille couplings, solvents like dioxane and DMF have been observed to cause more dehalogenation compared to toluene.[9][10]

Data Presentation: Impact of Ligand and Base

The following table summarizes general trends for the impact of ligand and base selection on a model Suzuki-Miyaura coupling of a bromopyridine substrate.

LigandBaseTemperatureDehalogenation Byproduct (%)Desired Product Yield (%)
PPh₃NaOtBuHigh25-4050-65
dppfCs₂CO₃Moderate5-1575-85
XPhosK₃PO₄Low to Moderate<5>90
Note: These values are illustrative and will vary based on the specific bromopyridine, coupling partner, and precise reaction conditions.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine with Minimized Dehalogenation

This protocol employs a modern catalyst system known to suppress dehalogenation.

  • Reagent Preparation: In an inert atmosphere glovebox or under a continuous flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.3 mol%), and powdered, anhydrous potassium phosphate (K₃PO₄, 2.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[5]

  • Substrate Addition: Add the bromopyridine (1.0 equivalent) and the arylboronic acid (1.2 equivalents) to the Schlenk tube.[5]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe (a typical concentration is 0.1 M with respect to the bromopyridine).[5]

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath to 80–100 °C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromopyridine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Visualizations

Below are diagrams illustrating key concepts in troubleshooting dehalogenation.

G start Dehalogenation Observed ligand Change Ligand (e.g., PPh3 → XPhos) start->ligand Try First base Change Base (e.g., NaOtBu → K3PO4) start->base Try First temp Lower Temperature ligand->temp If problem persists success Problem Solved ligand->success Success base->temp If problem persists base->success Success solvent Change Solvent (e.g., to anhydrous Toluene) temp->solvent Final Adjustment temp->success Success solvent->success Success G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway A Ar-Pd(II)-L2-Br B Transmetalation (with R-B(OH)2) A->B C Ar-Pd(II)-L2-R B->C D Reductive Elimination C->D E Ar-R (Product) D->E F Ar-Pd(II)-L2-Br G Formation of Pd-H Species H Ar-Pd(II)-L2-H F->H G->H I Reductive Elimination H->I J Ar-H (Byproduct) I->J Title Competing Reaction Pathways

References

Technical Support Center: Coupling Reactions of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 3-bromo-1-methyl-1,2,5,6-tetrahydropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges associated with this substrate stem from the presence of the nitrogen atom within the tetrahydropyridine ring. This can lead to:

  • Catalyst Poisoning: The Lewis basic nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

  • Substrate/Product Instability: The tetrahydropyridine ring can be sensitive to strongly basic or high-temperature reaction conditions.

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of the bromine with hydrogen) or homocoupling of the starting materials can reduce the yield of the desired product.

Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate?

A2: Several common cross-coupling reactions can be successfully applied to this compound, including:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[1]

  • Heck Coupling: For the coupling with alkenes.[2]

Q3: How can I minimize catalyst poisoning when working with this N-heterocyclic substrate?

A3: To mitigate catalyst poisoning, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.

  • Use of Pre-formed Catalysts: Utilizing well-defined palladium pre-catalysts can ensure a more efficient initiation of the catalytic cycle.

  • Slow Addition: In some cases, slow addition of the this compound substrate can maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst.

Q4: What are the recommended starting points for catalyst and ligand selection for different coupling reactions?

A4: The optimal catalyst and ligand combination is highly dependent on the specific coupling reaction and the coupling partner. Please refer to the detailed experimental protocols and data tables below for recommended starting conditions.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium source and ligand are fresh and have been stored correctly. - If using a Pd(II) source, it needs to be reduced in situ to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst.
Catalyst Poisoning - Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). - Use a pre-formed palladium pre-catalyst. - Try adding the tetrahydropyridine substrate slowly to the reaction mixture.
Incorrect Base - The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LiHMDS are often required. Screen a variety of bases to find the optimal one.
Suboptimal Solvent - Ensure all starting materials are soluble in the chosen solvent. - Common solvents include toluene, dioxane, THF, and DMF, often in combination with water for Suzuki reactions. Screen different solvents or solvent mixtures.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful of potential substrate or product decomposition at higher temperatures.
Presence of Oxygen - Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen). - Maintain a positive pressure of inert gas throughout the reaction.
Formation of Side Products
Side Product Troubleshooting Steps
Hydrodehalogenation - This is the replacement of the bromine atom with a hydrogen. - Lower the reaction temperature. - Ensure the reaction is performed under strictly anaerobic conditions. - A different choice of ligand or base may be beneficial.
Homocoupling - This is the coupling of two molecules of the starting material (e.g., two boronic acid molecules in a Suzuki reaction). - Thoroughly degas the reaction mixture to remove oxygen. - Use a pre-formed Pd(0) catalyst to avoid side reactions during the in situ reduction of Pd(II).
Protodeboronation (Suzuki) - This is the cleavage of the C-B bond of the boronic acid. - Use a milder base (e.g., K₂CO₃ instead of NaOH). - Run the reaction under anhydrous conditions if possible. - Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.

Data Presentation

Suzuki Coupling of 3-Aryl Pyridinium Salts (Precursors to 3-Aryl-1-methyl-1,2,5,6-tetrahydropyridines)[3]
Entry Aryl Boronic Acid (R) Catalyst Base Solvent Yield (%)
14-CF₃-PhB(OH)₂Pd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O (1:1)85
24-CN-PhB(OH)₂Pd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O (1:1)80
33-Ac-PhB(OH)₂Pd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O (1:1)77
44-Cl-PhB(OH)₂Pd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O (1:1)88
54-MeO-PhB(OH)₂Pd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O (1:1)90
62,6-diCl-PhB(OH)₂Pd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O (1:1)83
Representative Conditions for Other Coupling Reactions
Reaction Type Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C)
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100
Sonogashira Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF65
Heck Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF100

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1-methyl-1,2,5,6-tetrahydropyridines[3]

This is a three-step procedure starting from 3-bromopyridine.

Step 1: Suzuki Coupling of 3-Bromopyridine A mixture of 3-bromopyridine (1.0 equiv.), substituted aryl boronic acid (1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and potassium carbonate (2.0 equiv.) in a 1:1 mixture of toluene and water is refluxed overnight. After completion, the reaction is worked up by extraction with an organic solvent, and the crude product is purified.

Step 2: N-methylation of 3-Arylpyridine The 3-arylpyridine product from Step 1 is dissolved in acetone, and methyl iodide (1.2 equiv.) is added. The reaction is stirred at room temperature until completion. The resulting N-methylpyridinium salt is typically isolated by filtration or evaporation.

Step 3: Reduction to 3-Aryl-1-methyl-1,2,5,6-tetrahydropyridine The N-methyl-3-arylpyridinium salt from Step 2 is dissolved in methanol, and sodium borohydride (3.0 equiv.) is added portion-wise. The mixture is stirred at room temperature for 3-4 hours. After completion, water is added, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the final product.

General Protocol for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times. Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene). Heat the sealed tube to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

General Protocol for Sonogashira Coupling[4]

To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%). Evacuate and backfill the flask with an inert gas three times. Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.), followed by the terminal alkyne (1.2 equiv.) via syringe. Stir the reaction mixture at the appropriate temperature (e.g., 65 °C). Monitor the reaction's progress by TLC. Upon completion, cool the mixture, dilute with an etheral solvent, and filter through celite. The filtrate is washed with saturated aqueous NH₄Cl solution and brine, dried, and concentrated. The product is then purified by flash column chromatography.

General Protocol for Heck Coupling

In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%). Evacuate and backfill the tube with an inert gas. Add the solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe. Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by GC-MS or TLC. After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The residue is then purified by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Coupling Reaction check_catalyst 1. Check Catalyst System start->check_catalyst check_reagents 2. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 3. Evaluate Reaction Conditions start->check_conditions catalyst_active Is catalyst/ligand active and fresh? check_catalyst->catalyst_active reagents_pure Are starting materials pure and dry? check_reagents->reagents_pure conditions_inert Is the reaction atmosphere fully inert? check_conditions->conditions_inert optimize Systematic Optimization catalyst_active->optimize Yes use_precatalyst Consider using a pre-catalyst (e.g., G3-palladacycle). catalyst_active->use_precatalyst No change_ligand Screen bulky, electron-rich ligands (XPhos, SPhos). use_precatalyst->change_ligand reagents_pure->optimize Yes purify_reagents Purify starting materials. Use anhydrous solvents. reagents_pure->purify_reagents No check_stoichiometry Is stoichiometry correct? (e.g., 1.2 eq. of coupling partner) purify_reagents->check_stoichiometry conditions_inert->optimize Yes degas_solvents Thoroughly degas solvents. Maintain inert gas flow. conditions_inert->degas_solvents No screen_base Screen different bases (e.g., K₃PO₄, NaO-t-Bu). degas_solvents->screen_base screen_temp_solvent Screen temperature and solvent. screen_base->screen_temp_solvent

Caption: Troubleshooting workflow for low-yield coupling reactions.

Catalyst_Ligand_Selection substrate 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine suzuki Suzuki Coupling (C-C Bond) substrate->suzuki buchwald Buchwald-Hartwig (C-N Bond) substrate->buchwald sonogashira Sonogashira (C-C Bond, Alkyne) substrate->sonogashira heck Heck Coupling (C-C Bond, Alkene) substrate->heck suzuki_cat Catalyst: Pd(PPh₃)₂Cl₂ Base: K₂CO₃ Solvent: Toluene/H₂O suzuki->suzuki_cat Recommended Conditions buchwald_cat Catalyst: Pd₂(dba)₃ / XPhos Base: NaO-t-Bu Solvent: Toluene buchwald->buchwald_cat Recommended Conditions sonogashira_cat Catalyst: Pd(PPh₃)₂Cl₂ / CuI Base: Et₃N Solvent: THF sonogashira->sonogashira_cat Recommended Conditions heck_cat Catalyst: Pd(OAc)₂ / P(o-tolyl)₃ Base: Et₃N Solvent: DMF heck->heck_cat Recommended Conditions

Caption: Catalyst and ligand selection guide for different coupling reactions.

References

Managing stability of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The primary stability concern for this compound in the presence of a base is its susceptibility to elimination reactions. As a secondary alkyl halide, it can undergo dehydrobromination to form more unsaturated compounds. While hydrolysis of the vinyl bromide moiety can occur, it is generally considered to be a slower process under basic conditions.

Q2: What is the most likely degradation pathway for this compound in a basic medium?

A2: The most probable degradation pathway is an E2 (bimolecular elimination) reaction. In this concerted, one-step mechanism, a base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine atom, simultaneously leading to the formation of a double bond and the expulsion of the bromide ion.[1] This can result in the formation of two potential diene products.

Q3: What are the expected degradation products?

A3: Under basic conditions, the main degradation products are expected to be two isomeric dienes: 1-methyl-1,2-dihydropyridine and 1-methyl-1,6-dihydropyridine. The formation of these products is consistent with Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.[1]

Q4: How does the choice of base affect the stability?

A4: The strength and steric bulk of the base can influence the rate and outcome of the degradation. Strong, non-bulky bases like sodium hydroxide or potassium hydroxide will readily promote E2 elimination. Bulky bases, such as potassium tert-butoxide, may favor the formation of the less substituted "Hofmann" product, although in this specific case, the predicted major products are already the more stable conjugated dienes.

Q5: Are there any recommended storage conditions to minimize degradation in the presence of basic residues?

A5: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from any sources of ignition.[2][3] It is crucial to ensure that storage containers are tightly sealed to prevent contact with alkaline contaminants. If the compound has been exposed to basic conditions during a workup, it is advisable to neutralize any residual base before storage.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound under basic conditions.

Problem 1: Rapid disappearance of the starting material in the reaction mixture.

Possible Cause Suggested Solution
High reaction temperature. Elimination reactions are often favored at higher temperatures. Consider running the reaction at a lower temperature to slow down the rate of degradation.
Excessively strong or concentrated base. Use a milder base or a lower concentration of the base to control the reaction rate. A weaker base may still be sufficient for the desired transformation without causing rapid degradation of the starting material.
Incorrect solvent. The choice of solvent can influence reaction rates. A less polar solvent might slow down the elimination reaction.

Problem 2: Formation of multiple, difficult-to-separate products.

Possible Cause Suggested Solution
Competing elimination and substitution reactions. While elimination is predicted to be the major pathway, nucleophilic substitution (SN2) by the basic anion (e.g., hydroxide) can also occur, leading to the corresponding alcohol. Modifying the reaction conditions (e.g., using a non-nucleophilic, bulky base) can favor elimination over substitution.
Formation of isomeric elimination products. The formation of both 1,2- and 1,6-dihydropyridine isomers is expected. Optimizing the reaction conditions (temperature, base, solvent) may favor the formation of one isomer over the other. Careful chromatographic purification will be necessary to separate the isomers.

Problem 3: Inconsistent reaction outcomes.

Possible Cause Suggested Solution
Variability in the quality or concentration of the base. Ensure the base is of high purity and its concentration is accurately known. Freshly prepare solutions of the base before use.
Presence of moisture. Water can participate in hydrolysis reactions, although this is expected to be a minor pathway for vinyl bromides under basic conditions. Ensure all reactants and solvents are dry if side reactions are a concern.
Atmospheric oxygen. While the primary degradation is elimination, the resulting dienes may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Data Presentation

Table 1: Predicted Degradation Products of this compound under Basic Conditions

Product Name Molecular Formula Molecular Weight ( g/mol ) Predicted Formation Pathway
1-methyl-1,2-dihydropyridineC₆H₉N95.15E2 Elimination
1-methyl-1,6-dihydropyridineC₆H₉N95.15E2 Elimination
3-hydroxy-1-methyl-1,2,5,6-tetrahydropyridineC₆H₁₁NO113.16SN2 Substitution

Table 2: Recommended Analytical Parameters for Monitoring Stability

Analytical Technique Parameter Recommendation
HPLC ColumnC18 reversed-phase column is a common starting point. For polar compounds, a HILIC column may provide better retention.[4]
Mobile PhaseA gradient of water (with a suitable buffer, e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[4]
DetectionUV detection at a wavelength where the parent compound and potential degradation products absorb.
GC-MS ColumnA capillary column with a non-polar or medium-polarity stationary phase.
InjectionHeadspace or liquid injection, depending on the volatility of the analytes.
DetectionMass spectrometry for identification of degradation products based on their mass-to-charge ratio and fragmentation patterns.
NMR Nuclei¹H and ¹³C NMR.
ApplicationStructural elucidation of isolated degradation products. ¹H NMR can be particularly useful for distinguishing between cis and trans isomers if applicable, based on coupling constants.[3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in a Basic Solution

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

  • Preparation of Basic Solutions:

    • Prepare a series of aqueous buffer solutions with different pH values in the basic range (e.g., pH 8, 10, and 12).

    • Also, prepare a solution of a strong base, such as 0.1 M sodium hydroxide.

  • Incubation:

    • In separate vials, mix an aliquot of the stock solution with each of the basic solutions to achieve a final desired concentration (e.g., 100 µg/mL).

    • Incubate the vials at a controlled temperature (e.g., 25 °C, 40 °C, and 60 °C).

    • Protect the samples from light to avoid photodegradation.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

    • Neutralize the sample with a suitable acid (e.g., 0.1 M HCl) to quench the degradation reaction.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect the formation of any degradation products.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation rate constant and half-life under each condition.

    • Identify and quantify the major degradation products.

Mandatory Visualizations

G Predicted Degradation Pathway parent This compound elimination E2 Elimination (+ Base) parent->elimination product1 1-methyl-1,2-dihydropyridine elimination->product1 Major Product product2 1-methyl-1,6-dihydropyridine elimination->product2 Minor Product G Experimental Workflow for Stability Testing start Start: Prepare Stock Solution of Compound prep_base Prepare Basic Solutions (e.g., Buffers, NaOH) start->prep_base incubate Incubate Compound with Basic Solutions at Controlled Temperatures prep_base->incubate sample Withdraw Samples at Timed Intervals incubate->sample quench Quench Reaction (Neutralize) sample->quench analyze Analyze by HPLC/GC-MS quench->analyze evaluate Evaluate Data (Kinetics, Product ID) analyze->evaluate end End: Stability Profile Determined evaluate->end G Troubleshooting Logic for Unexpected Degradation start Unexpected Degradation Observed check_temp Is Reaction Temperature Too High? start->check_temp lower_temp Action: Lower Reaction Temperature check_temp->lower_temp Yes check_base Is Base Too Concentrated/Strong? check_temp->check_base No end Problem Resolved lower_temp->end modify_base Action: Use Milder or More Dilute Base check_base->modify_base Yes check_products Are Multiple Products Observed? check_base->check_products No modify_base->end optimize_conditions Action: Optimize for Selectivity (e.g., bulky base) check_products->optimize_conditions Yes optimize_conditions->end

References

Technical Support Center: Tetrahydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tetrahydropyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during the synthesis of tetrahydropyridines.

Reduction of Pyridines and Pyridinium Salts

Issue 1: Over-reduction to Piperidine

Question: My reaction is over-reducing the pyridine or pyridinium salt to the fully saturated piperidine, leading to low yields of the desired tetrahydropyridine. How can I control the reduction?

Answer: Achieving selective reduction to a tetrahydropyridine without full saturation to a piperidine is a common challenge. The outcome is highly dependent on the catalyst, reducing agent, and reaction conditions.

Troubleshooting Strategies:

  • Choice of Reducing Agent: Milder reducing agents are less likely to cause over-reduction. For the reduction of pyridinium salts, sodium borohydride (NaBH₄) is often a good choice for selective reduction to a tetrahydropyridine. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with aggressive catalysts (e.g., high-pressure H₂ with PtO₂) are more likely to lead to the piperidine.

  • Catalyst Selection for Transfer Hydrogenation: In transfer hydrogenation reactions, the choice of catalyst is critical. Rhodium catalysts, such as [Cp*RhCl₂]₂, promoted by an iodide anion, have been shown to be highly chemoselective for the formation of 1,2,3,6-tetrahydropyridines from pyridinium salts.

  • Reaction Conditions: Lowering the reaction temperature and pressure (for catalytic hydrogenation) can help to favor the partially reduced product. Monitoring the reaction closely by TLC or GC-MS and stopping it once the starting material is consumed but before significant piperidine formation is crucial.

Quantitative Data on Reduction Selectivity:

Catalyst/Reducing AgentSubstrateSolventTemperature (°C)Pressure (atm)Product Ratio (Tetrahydropyridine:Piperidine)Reference
[Rh(coe)₂Cl]₂ / NaBH(OAc)₃1,2-Dihydropyridine intermediateToluene/Ethanol0 to RT->95:5 (diastereomerically pure)[1]
[Cp*RhCl₂]₂ / HCOOH-NEt₃N-Benzylpyridinium saltHCOOH-NEt₃40-Highly selective for 1,2,3,6-tetrahydropyridine[2]
PtO₂ / H₂Substituted PyridinesAcetic AcidRoom Temp50-70Predominantly Piperidine (>95%)[3]
Pd/C / H₂Halogenated PyridinesVarious--Potential for dehalogenation and over-reduction[3]

Experimental Protocol: Selective Transfer Hydrogenation of a Pyridinium Salt [2]

  • Quaternization: Prepare the N-benzylpyridinium salt by reacting the corresponding pyridine with benzyl bromide in a suitable solvent like acetone.

  • Reaction Setup: Dissolve the pyridinium salt (1.0 eq) in a formic acid-triethylamine (HCOOH-NEt₃) azeotropic mixture.

  • Catalyst Addition: Add a catalytic amount of [Cp*RhCl₂]₂ (e.g., 0.0125 mol%).

  • Reaction: Stir the mixture at 40°C and monitor the reaction progress.

  • Work-up: Upon completion, cool the reaction, basify with an aqueous base (e.g., KOH), and extract the product with an organic solvent.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Pyridine Pyridine Pyridinium Pyridinium Salt Pyridine->Pyridinium Alkylation Tetrahydropyridine Tetrahydropyridine Pyridinium->Tetrahydropyridine Selective Reduction (e.g., NaBH₄, Transfer Hydrogenation) Piperidine Piperidine (Over-reduction) Tetrahydropyridine->Piperidine Further Reduction

Aza-Diels-Alder Reactions

Issue 2: Poor Regio- or Stereoselectivity

Question: My aza-Diels-Alder reaction is producing a mixture of regioisomers or diastereomers. How can I improve the selectivity?

Answer: The selectivity of the aza-Diels-Alder reaction is influenced by the electronic nature of the diene and dienophile (imine), the solvent, temperature, and the use of catalysts.

Troubleshooting Strategies:

  • Inverse-Electron-Demand Aza-Diels-Alder (IEDDA): This is a powerful strategy for controlling regioselectivity. It involves reacting an electron-poor aza-diene with an electron-rich dienophile (e.g., an enol ether).[4]

  • Catalysis: Lewis acid catalysts can promote the reaction and influence stereoselectivity. Chiral catalysts can be employed for asymmetric synthesis.

  • Solvent and Temperature: The polarity of the solvent can affect the stability of the transition state. Screening different solvents and lowering the reaction temperature can often enhance diastereoselectivity.[5]

  • In Situ Imine Generation: Generating the imine in situ from an amine and an aldehyde can sometimes lead to cleaner reactions and better yields.[6]

G cluster_main Desired Aza-Diels-Alder Pathway cluster_side Side Reaction Pathways Diene Diene DesiredProduct Desired Tetrahydropyridine (Regio- and Stereoisomer) Diene->DesiredProduct UndesiredRegioisomer Undesired Regioisomer Diene->UndesiredRegioisomer UndesiredStereoisomer Undesired Stereoisomer Diene->UndesiredStereoisomer Imine Imine (Dienophile) Imine->DesiredProduct Imine->UndesiredRegioisomer Imine->UndesiredStereoisomer

Experimental Protocol: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) [4]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone (as a precursor to the aza-diene) (1.0 eq) and an anhydrous solvent (e.g., dichloromethane).

  • Dienophile Addition: Add the electron-rich dienophile (e.g., a vinyl ether or 3-vinylindole) (1.2 eq).

  • Initiation: Cool the mixture to the desired temperature (e.g., 0°C) and add a base (e.g., triethylamine, 1.5 eq) dropwise to generate the aza-diene in situ.

  • Monitoring: Stir the reaction and monitor its progress by TLC.

  • Work-up and Purification: Once the starting materials are consumed, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

Pictet-Spengler Reaction

Issue 3: Formation of Undesired Side Products

Question: My Pictet-Spengler reaction is giving me unexpected side products and low yields of the desired tetrahydropyridine. What could be the cause?

Answer: Side reactions in the Pictet-Spengler synthesis often arise from the instability of intermediates or starting materials under the acidic conditions, or from competing reaction pathways.

Troubleshooting Strategies:

  • Control of Acidity: The concentration and type of acid catalyst are critical. Too strong an acid or prolonged reaction times at high temperatures can lead to decomposition, especially with sensitive substrates like pyrroles and furans.[7] Screening different Brønsted or Lewis acids can be beneficial.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can minimize the formation of degradation products.

  • Substrate Stability: Electron-donating groups on the aromatic ring of the β-arylethylamine generally facilitate the reaction, while electron-withdrawing groups can lead to lower yields.[7] The choice of aldehyde is also crucial; aliphatic aldehydes may not sufficiently stabilize the intermediate iminium ion for efficient cyclization.[7]

  • Solvent Choice: The solvent can influence the stability of the iminium intermediate. Protic solvents are common, but aprotic solvents have also been used successfully.

Example of a Side Reaction:

In the synthesis of tetrahydrofuro[3,2-c]pyridines, the furan ring can undergo acid-catalyzed hydrolysis, leading to the formation of a 1,4-diketone as a major side product.[7]

G cluster_main Pictet-Spengler Main Pathway cluster_side Side Reaction Example Arylethylamine β-Arylethylamine Iminium Iminium Ion Arylethylamine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Tetrahydropyridine Tetrahydropyridine Iminium->Tetrahydropyridine Intramolecular Cyclization Decomposition Decomposition Products Iminium->Decomposition Strong Acid/ High Temperature

Experimental Protocol: General Pictet-Spengler Reaction [8]

  • Reaction Setup: Dissolve the β-arylethylamine (e.g., tryptamine) (1.0 eq) and the aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,1,1,3,3,3-hexafluoro-2-propanol).

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid) to the mixture.

  • Reaction: Stir the reaction at the appropriate temperature (from room temperature to reflux, depending on the substrates) and monitor by TLC.

  • Work-up: Quench the reaction with a base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Multicomponent Reactions (MCRs)

Issue 4: Formation of Intermediates and Isomeric Products

Question: My multicomponent reaction for tetrahydropyridine synthesis is complex, and I am isolating intermediates or a mixture of isomers. How can I drive the reaction to the desired product?

Answer: MCRs for tetrahydropyridine synthesis often proceed through a series of tandem reactions. Incomplete conversion or side reactions at intermediate stages can lead to a complex product mixture.

Troubleshooting Strategies:

  • Reaction Time and Temperature: Some steps in the domino sequence can be slow. For instance, a dehydration step to form the final tetrahydropyridine from a hydroxypiperidine intermediate can take a significant amount of time.[9] Increasing the reaction temperature or prolonging the reaction time might be necessary.

  • Catalyst Choice: The catalyst can play a crucial role in both the rate and stereoselectivity of the reaction. For asymmetric syntheses, screening different organocatalysts (e.g., quinine-derived squaramide catalysts) is often necessary to achieve high diastereomeric and enantiomeric excess.[10]

  • Isomerization: The initially formed tetrahydropyridine isomer may slowly convert to a more stable isomer over time.[9] The reaction conditions (e.g., acidity, temperature) can influence the rate of this isomerization.

Quantitative Data on Diastereoselectivity in an MCR:

The diastereomeric ratio (d.r.) in a triple domino Michael/aza-Henry/cyclization reaction can be highly dependent on the choice of imine.

Imine SubstituentDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
N-methyl1.9:198[10]
N-(p-methoxybenzyl)1.1:198[10]
N-(p-methoxyphenyl)1.2:197[10]

G cluster_workflow Troubleshooting Workflow for MCRs Start Complex Product Mixture CheckIntermediates Isolate and Characterize Major Components IncompleteReaction Incomplete Reaction? Isomerization Isomerization Occurring? OptimizeTimeTemp Increase Reaction Time/Temperature ChangeCatalyst Screen Different Catalysts ModifyConditions Adjust Reaction Conditions (e.g., pH) DesiredProduct Desired Tetrahydropyridine

Experimental Protocol: Organocatalytic Asymmetric Domino Reaction [10]

  • Reaction Setup: In a vial, combine the 1,3-dicarbonyl compound (1.0 eq), the β-nitroolefin (1.0 eq), and the squaramide organocatalyst (0.5-5 mol%) in a suitable solvent (e.g., dichloromethane).

  • First Stage: Stir the mixture at room temperature for a specified time (e.g., 24 hours) to allow for the initial Michael addition.

  • Second Stage: Cool the reaction mixture (e.g., to -25°C) and add the aldimine (2.0 eq).

  • Monitoring: Continue stirring and monitor the reaction by TLC until completion.

  • Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography.

References

Improving yield and purity of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Welcome to the technical support center for the synthesis and purification of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the allylic bromination of 1-methyl-1,2,5,6-tetrahydropyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. This approach selectively introduces a bromine atom at the 3-position of the tetrahydropyridine ring.

Q2: Why is N-bromosuccinimide (NBS) preferred over elemental bromine (Br₂) for this synthesis?

NBS is generally preferred for allylic bromination as it provides a low, constant concentration of bromine, which minimizes the competing electrophilic addition of bromine across the double bond. This leads to higher selectivity for the desired 3-bromo product and reduces the formation of dibrominated side products.

Q3: What are the critical parameters to control during the synthesis?

The most critical parameters that influence yield and purity are:

  • Temperature: The reaction should be carefully temperature-controlled to prevent unwanted side reactions.

  • Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used to facilitate the radical reaction.

  • Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the reaction.

  • Light: The reaction should be initiated with UV light or heat, and then kept in the dark to prevent the formation of unwanted byproducts.

  • Reaction Time: Monitoring the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time and avoid over-bromination.

Q4: What are the main impurities I should expect?

Common impurities include unreacted starting material, dibrominated byproducts (e.g., 3,4-dibromo-1-methylpiperidine), and regioisomers. The formation of these impurities is often related to reaction conditions that favor electrophilic addition over allylic substitution.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of product during workup or purification. 3. Inefficient initiation of the radical reaction.1. Monitor the reaction progress using TLC or GC and consider extending the reaction time. 2. Use a mild base (e.g., aqueous sodium bicarbonate) during the workup to neutralize any acidic byproducts. Purify via column chromatography at a lower temperature if the product is thermally sensitive. 3. Ensure the radical initiator is fresh and used in the correct stoichiometric amount. Check the UV lamp intensity or reaction temperature for proper initiation.
Multiple Spots on TLC (Low Purity) 1. Formation of dibrominated byproducts. 2. Presence of regioisomers. 3. Unreacted starting material.1. Use NBS instead of Br₂ to maintain a low bromine concentration. Ensure the reaction is run in a non-polar solvent. 2. Optimize the reaction temperature; lower temperatures may improve regioselectivity. 3. Increase the equivalents of the brominating agent slightly, but monitor carefully to avoid over-bromination.
Reaction Not Starting 1. Inactive radical initiator. 2. Insufficient light or heat for initiation. 3. Presence of radical inhibitors in the solvent or on the glassware.1. Use a fresh batch of initiator. 2. Increase the intensity of the UV lamp or the reaction temperature according to the initiator's decomposition temperature. 3. Ensure the solvent is pure and the glassware is thoroughly cleaned and dried.
Product is Dark/Discolored 1. Formation of colored impurities from side reactions. 2. Air oxidation of the product.1. Purify the product using column chromatography with an appropriate solvent system. Activated carbon treatment of the crude product solution can also be effective. 2. Handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1-methyl-1,2,5,6-tetrahydropyridine (1.0 eq) and carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq) to the mixture.

  • Reaction Initiation: Heat the mixture to reflux (approximately 77°C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column using a slurry of silica in a non-polar solvent such as hexane.

  • Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions
EntryBrominating AgentInitiatorSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Br₂ (1.1 eq)AIBNCCl₄7724560
2NBS (1.1 eq)-CCl₄774<5-
3NBS (1.1 eq)AIBNCCl₄5046585
4 NBS (1.1 eq) AIBN CCl₄ 77 3 85 95
5NBS (1.1 eq)BPOBenzene8038293
6NBS (1.5 eq)AIBNCCl₄7737580 (over-bromination)

Purity determined by GC analysis.

Table 2: Common Impurities and Identification
ImpurityStructurePotential SourceIdentification Method
Starting Material1-methyl-1,2,5,6-tetrahydropyridineIncomplete reactionGC-MS, ¹H NMR
Dibromide Adduct3,4-dibromo-1-methylpiperidineElectrophilic addition of Br₂GC-MS, ¹H NMR
Over-brominated Product3,x-dibromo-1-methyl-1,2,5,6-tetrahydropyridineExcess brominating agentGC-MS, ¹H NMR
SuccinimideSuccinimideByproduct from NBSFiltration, ¹H NMR

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 1. Add Starting Material & Solvent Reagents 2. Add NBS & AIBN Start->Reagents Initiate 3. Heat to Reflux Reagents->Initiate Monitor 4. Monitor by TLC/GC Initiate->Monitor Workup 5. Aqueous Workup Monitor->Workup Dry 6. Dry & Concentrate Workup->Dry Purify 7. Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: Experimental workflow for the synthesis and purification.

TroubleshootingTree cluster_yield Low Yield Issues cluster_purity Low Purity Issues Start Low Yield or Purity? IncompleteRxn Incomplete Reaction? Start->IncompleteRxn Yes MultiSpots Multiple Products on TLC? Start->MultiSpots No, Purity Issue Degradation Product Degradation? IncompleteRxn->Degradation No Sol_Time Increase Reaction Time IncompleteRxn->Sol_Time Yes NoStart Reaction Not Starting? Degradation->NoStart No Sol_Workup Use Milder Workup Degradation->Sol_Workup Yes Sol_Initiator Check Initiator/Conditions NoStart->Sol_Initiator Yes Sol_NBS Ensure NBS Use, Optimize Temp MultiSpots->Sol_NBS Side Reactions Sol_Purify Optimize Chromatography MultiSpots->Sol_Purify Poor Separation

Caption: Troubleshooting decision tree for synthesis issues.

SideReactions cluster_pathways Reaction Pathways SM 1-methyl-1,2,5,6- tetrahydropyridine Desired Desired Product (3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine) SM->Desired Allylic Bromination (NBS, AIBN) Side1 Side Product (Dibromide Adduct) SM->Side1 Electrophilic Addition (High [Br₂]) Side2 Side Product (Over-bromination) Desired->Side2 Further Bromination (Excess NBS)

Caption: Desired reaction pathway and potential side reactions.

Technical Support Center: Overcoming Catalyst Inhibition by Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using nitrogen-containing heterocycles in catalytic reactions. Nitrogen-containing heterocycles are essential building blocks in pharmaceuticals and agrochemicals, but their inherent Lewis basicity can lead to the inhibition or deactivation of transition metal catalysts. This guide offers practical solutions and detailed protocols to mitigate these issues and ensure the success of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my catalytic reaction failing or showing low yield when using a substrate with a nitrogen-containing heterocycle?

A1: The primary reason for poor performance is often catalyst inhibition or "poisoning" by the nitrogen atom of the heterocycle. The lone pair of electrons on the nitrogen can coordinate strongly to the metal center of the catalyst, forming a stable, inactive complex.[1][2] This prevents the catalyst from participating in the desired catalytic cycle. The extent of inhibition depends on the specific heterocycle, the metal catalyst, and the reaction conditions.

Q2: Which nitrogen-containing heterocycles are most likely to inhibit my catalyst?

A2: Heterocycles with accessible, Lewis basic nitrogen atoms are the most common culprits. Pyridines, imidazoles, quinolines, and pyrazoles are well-known for their inhibitory effects, particularly in palladium-catalyzed cross-coupling reactions.[1] The steric and electronic properties of the heterocycle play a significant role; for instance, imidazoles are generally stronger donors than pyridines.[3]

Q3: What are the general strategies to overcome catalyst inhibition by N-heterocycles?

A3: Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can sterically shield the metal center, preventing coordination of the N-heterocycle, and their strong electron-donating properties can enhance the rate of the desired catalytic steps.[2]

  • Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.

  • Protecting the Heterocyclic Nitrogen: Temporarily masking the nitrogen lone pair can prevent its coordination to the catalyst. A common method is the formation of an N-oxide, which can be removed after the reaction.

  • Slow Addition: Adding the nitrogen-containing substrate slowly to the reaction mixture can maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.

  • Catalyst Choice: In some cases, switching to a different transition metal catalyst (e.g., Nickel or Iron) that may be less susceptible to poisoning by the specific heterocycle can be effective.[4][5]

Q4: What are common side reactions to look out for in these types of reactions?

A4: Besides catalyst inhibition leading to low conversion, common side reactions include:

  • Homocoupling: The coupling of two molecules of the same starting material. This can often be minimized by ensuring rigorously deoxygenated reaction conditions.[2]

  • Protodeboronation: In Suzuki couplings, this is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[2]

  • Dehalogenation: The replacement of a halide on the substrate with a hydrogen atom.

Troubleshooting Guides

Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling with a Pyridyl Halide
Probable Cause Solution
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a bulkier, more electron-rich ligand: Try using ligands like XPhos, SPhos, or RuPhos. These can promote the desired catalytic cycle over catalyst inhibition. 2. Use a precatalyst: Employ a G3 or G4 Buchwald precatalyst to ensure efficient generation of the active Pd(0) species. 3. Protect the pyridine nitrogen: Convert the pyridine to its N-oxide before the coupling reaction. The N-oxide can be readily deoxygenated after the coupling.
Inefficient Oxidative Addition 1. Change the palladium source and ligand system: Ensure your chosen catalyst system is suitable for activating the specific aryl halide. Electron-rich ligands can facilitate this step. 2. Increase Reaction Temperature: A higher temperature may be required to drive the oxidative addition, but be mindful of potential catalyst decomposition.
Issues with the Boronic Acid/Ester 1. Check the quality of the boronic acid: Protodeboronation can be an issue. Use fresh, high-quality boronic acid or consider using a more stable derivative like a pinacol ester. 2. Use anhydrous conditions: Water can sometimes promote protodeboronation, although it is often a necessary component of the solvent system. Careful optimization is key.
Problem 2: Poor Yield in a Buchwald-Hartwig Amination with a Heteroaromatic Halide
Probable Cause Solution
Catalyst Inhibition by Substrate or Product 1. Ligand Screening: This is often the most critical parameter. Screen a variety of bulky, electron-rich phosphine ligands. For heteroaromatic substrates, Josiphos-type ligands have shown promise. 2. Slow Addition of Amine: Adding the amine slowly can prevent the formation of high concentrations of the potentially inhibitory product.
Base Incompatibility 1. Screen different bases: Strong, non-coordinating bases like NaOtBu or LHMDS are common, but weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for base-sensitive substrates.[6] 2. Solubility of the base: Ensure the base is sufficiently soluble in the reaction solvent. Poor solubility can lead to reproducibility issues.
Competitive β-Hydride Elimination This can lead to the formation of a reduced arene byproduct. The choice of ligand is crucial to favor reductive elimination over β-hydride elimination.
Insolubility of Reagents Screen different solvents or solvent mixtures (e.g., dioxane, toluene, THF, CPME) to ensure all components are sufficiently soluble.[7]

Data Presentation

Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine
EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃P(t-Bu)₃NaOtBuToluene802>98
2Pd₂(dba)₃XPhosNaOtBuToluene80295
3Pd₂(dba)₃RuPhosNaOtBuToluene80292
4Pd(OAc)₂BINAPNaOtBuToluene10024<10

Data is representative and compiled from typical results in the field.

Table 2: Effect of Pyridine on the Yield of Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid
EntryCatalyst SystemAdditiveYield (%)
1Pd(OAc)₂ / SPhosNone98
2Pd(OAc)₂ / SPhosPyridine (1 equiv)15
3Pd(OAc)₂ / SPhosPyridine (5 equiv)<5

This table illustrates the significant inhibitory effect of pyridine on a standard palladium-catalyzed Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the 2-bromopyridine.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Protection of a Pyridine as its N-Oxide
  • Reaction Setup: In a round-bottom flask, dissolve the pyridine derivative (1.0 equiv) in a suitable solvent like dichloromethane or acetic acid.

  • Oxidant Addition: Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) or hydrogen peroxide in acetic acid portion-wise at 0 °C.[8][9]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Work-up: Quench the excess oxidant (e.g., with aqueous sodium thiosulfate). Neutralize the mixture with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude N-oxide can often be used without further purification or can be purified by chromatography or crystallization.

Protocol 3: Deprotection (Deoxygenation) of a Pyridine N-Oxide
  • Reaction Setup: Dissolve the pyridine N-oxide (1.0 equiv) in a solvent such as methanol or ethanol.

  • Catalyst and Reagent Addition: Add a catalyst, commonly Pd/C (5-10 mol%), followed by a reducing agent like ammonium formate (3-10 equiv) or by bubbling hydrogen gas through the mixture.[10] Alternatively, phosphorus trichloride (PCl₃) or sulfur dioxide can be used.[11]

  • Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods if necessary.

Visualizations

Catalyst_Inhibition_Mechanism Active_Catalyst Active Catalyst (e.g., Pd(0)L_n) Inactive_Complex Inactive Catalyst-Heterocycle Complex Active_Catalyst->Inactive_Complex Coordination (Inhibition) N_Heterocycle N-Containing Heterocycle N_Heterocycle->Inactive_Complex No_Reaction No Product Formation Catalytic_Cycle Desired Catalytic Cycle Catalytic_Cycle->Active_Catalyst Regenerates Troubleshooting_Workflow Check_Catalyst Is the catalyst system optimized for inhibited substrates? Change_Ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos) Check_Catalyst->Change_Ligand No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Use_Precatalyst Switch to a Precatalyst (e.g., G3/G4) Change_Ligand->Use_Precatalyst Use_Precatalyst->Check_Conditions Optimize_Base Screen Bases (e.g., K3PO4, Cs2CO3) Check_Conditions->Optimize_Base No Success Successful Reaction Check_Conditions->Success Yes Optimize_Solvent Screen Solvents (Toluene, Dioxane, THF) Optimize_Base->Optimize_Solvent Protect_N Consider Protecting the Nitrogen (e.g., N-Oxide) Optimize_Solvent->Protect_N Protect_N->Success N_Oxide_Protection_Strategy Pyridine_Substrate Pyridyl Substrate (Inhibitor) N_Oxide Pyridine N-Oxide (Non-inhibitory) Coupled_Product_N_Oxide Coupled Product (N-Oxide) N_Oxide->Coupled_Product_N_Oxide Catalytic Coupling (e.g., Suzuki) Final_Product Final Coupled Product (Pyridine) Coupled_Product_N_Oxide->Final_Product Reduction (e.g., Pd/C, H₂ or PCl₃)

References

Work-up procedures to remove impurities from 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed work-up procedures, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the work-up and purification of this compound.

Frequently Asked Questions

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, excess brominating agent (e.g., N-bromosuccinimide), and byproducts from side reactions. Depending on the synthetic route, potential impurities could also include over-brominated species or isomers.

Q2: Why is an acidic wash included in the work-up procedure?

A2: An acidic wash is used to protonate the tertiary amine group of the target compound, forming a water-soluble salt. This allows for the separation of the desired product from non-basic, organic-soluble impurities.

Q3: What is the purpose of the final brine wash?

A3: A wash with a saturated sodium chloride (brine) solution helps to remove residual water from the organic layer before the drying step, improving the efficiency of the drying agent.

Troubleshooting Common Issues

Q4: I've formed a stable emulsion during the liquid-liquid extraction. How can I resolve this?

A4: Emulsions can be challenging but can often be resolved by:

  • Allowing the mixture to stand for an extended period.

  • Gently swirling the separatory funnel instead of vigorous shaking.

  • Adding a small amount of brine to increase the ionic strength of the aqueous layer.

  • As a last resort, filtering the entire mixture through a pad of Celite.[1]

Q5: My final product is still showing impurities by HPLC analysis. What are my next steps?

A5: If impurities persist after the work-up, further purification by column chromatography is recommended. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the target compound from closely related impurities.

Q6: After the basic wash, my product seems to have low solubility in the organic solvent. What could be the issue?

A6: This could indicate that the pH of the aqueous layer was not sufficiently basic to deprotonate the ammonium salt of your product. Ensure the pH is above 10-11 to fully neutralize the product and facilitate its transfer to the organic layer.

Purity Analysis Data

The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method.[2][3]

Analytical MethodSample StagePurity (%)Common Impurities Detected
HPLC-UV (210 nm)Crude Reaction Mixture75%Starting materials, brominating agent residue
HPLC-UV (210 nm)After Aqueous Work-up92%Minor unidentified byproducts
HPLC-UV (210 nm)After Column Chromatography>98%-
GC-MSFinal Product>98%Confirms molecular weight of the product

Experimental Protocol: Standard Aqueous Work-up

This protocol describes a standard liquid-liquid extraction procedure to remove common impurities from a reaction mixture containing this compound.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel.

  • Acidic Wash:

    • Add an equal volume of 1 M HCl to the separatory funnel.

    • Stopper the funnel and shake gently, venting frequently to release any pressure.[1]

    • Allow the layers to separate. The protonated product will be in the aqueous (bottom) layer.

    • Drain and collect the aqueous layer.

    • Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the product.

  • Basification:

    • Combine the acidic aqueous extracts in a clean flask or beaker and cool in an ice bath.

    • Slowly add 6 M NaOH while stirring until the pH is >10 (confirm with pH paper). This neutralizes the product, making it organic-soluble.

  • Back-Extraction:

    • Return the basic aqueous solution to the separatory funnel.

    • Add a fresh portion of the organic solvent (e.g., dichloromethane).

    • Shake the funnel, again venting appropriately.

    • Allow the layers to separate. The product will now be in the organic layer.

    • Drain and collect the organic layer.

    • Repeat the extraction of the aqueous layer with the organic solvent to maximize yield.

  • Brine Wash:

    • Combine all organic extracts in the separatory funnel.

    • Add an equal volume of brine and shake.

    • Allow the layers to separate, then drain and discard the aqueous layer.

  • Drying and Concentration:

    • Transfer the organic layer to a clean, dry flask.

    • Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to remove residual water.

    • Stir for 15-20 minutes.

    • Filter or decant the dried organic solution.

    • Remove the solvent under reduced pressure to yield the purified product.

Process Visualization

The following diagrams illustrate the logical workflow for the work-up and purification of this compound.

Workup_Workflow cluster_extraction Aqueous Work-up cluster_analysis Purification & Analysis start Crude Reaction Mixture acid_wash Acidic Wash (1M HCl) start->acid_wash separate1 Separate Layers acid_wash->separate1 aqueous_phase Aqueous Phase (Product as Salt) separate1->aqueous_phase Collect organic_impurities Organic Phase (Impurities) separate1->organic_impurities Discard basify Basify Aqueous Phase (6M NaOH) aqueous_phase->basify back_extract Back-Extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 brine_wash Brine Wash separate2->brine_wash Collect Organic dry Dry Organic Layer (Na2SO4) brine_wash->dry concentrate Concentrate dry->concentrate column_chrom Column Chromatography (If Needed) concentrate->column_chrom hplc_analysis Purity Analysis (HPLC/GC-MS) concentrate->hplc_analysis Direct Analysis column_chrom->hplc_analysis final_product Final Product (>98% Purity) hplc_analysis->final_product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic start Problem Encountered emulsion Emulsion Formation? start->emulsion low_yield Low Yield? emulsion->low_yield No sol_emulsion Add Brine or Filter through Celite emulsion->sol_emulsion Yes impurities Impurities Remain? low_yield->impurities No sol_yield Check pH during Basification Perform additional extractions low_yield->sol_yield Yes sol_impurities Perform Column Chromatography impurities->sol_impurities Yes end Problem Resolved impurities->end No sol_emulsion->end sol_yield->end sol_impurities->end

Caption: Decision tree for troubleshooting common purification issues.

References

Validation & Comparative

Reactivity Showdown: Bromo- vs. Chloro-Tetrahydropyridines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between bromo- and chloro-tetrahydropyridines as synthetic intermediates can significantly impact reaction efficiency, catalyst selection, and overall yield. This guide provides an objective comparison of their reactivity in key synthetic transformations, supported by experimental data from analogous systems and detailed experimental protocols.

The fundamental difference in reactivity between bromo- and chloro-tetrahydropyridines lies in the carbon-halogen (C-X) bond strength and the electronegativity of the halogen. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to cleavage in certain reaction types.[1] Conversely, chlorine's higher electronegativity can influence the electron density of the tetrahydropyridine ring, altering its reactivity in other transformations.

This comparison will focus on three critical classes of reactions for the functionalization of tetrahydropyridines: palladium-catalyzed cross-coupling reactions, and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Trend

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[1] The reactivity of the halide in this step generally follows the order: I > Br > Cl.[2] For vinyl halides, which is the nature of 4-halo-1,2,3,6-tetrahydropyridines, this trend holds true, with vinyl bromides being significantly more reactive than vinyl chlorides.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Due to the weaker C-Br bond, bromo-tetrahydropyridines are expected to react more readily than their chloro- counterparts, often under milder conditions and with lower catalyst loadings.

Substrate AnalogueHalogenCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference System
Vinyl HalideBromoPd(PPh₃)₄Na₂CO₃Toluene/H₂O80295Generic Vinyl Bromide
Vinyl HalideChloroPd₂(dba)₃ / XPhosK₃PO₄Dioxane1001280Generic Vinyl Chloride

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halo-N-Boc-1,2,3,6-tetrahydropyridine

A mixture of the 4-halo-N-Boc-1,2,3,6-tetrahydropyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/water 4:1, 5 mL) is degassed with argon for 15 minutes.[4] The reaction is then heated to 80-100°C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination is expected to proceed more efficiently with bromo-tetrahydropyridines. The oxidative addition of the C-Br bond to the palladium catalyst is more facile, leading to faster reaction rates and potentially higher yields. While direct comparative data for halo-tetrahydropyridines is scarce, the general principles of aryl and vinyl halide reactivity in this reaction suggest a clear advantage for the bromo- derivative.

Substrate AnalogueHalogenCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference System
Heteroaryl HalideBromoPd₂(dba)₃ / BINAPNaOt-BuToluene1008905-bromopyrimidine
Heteroaryl HalideChloroPd₂(dba)₃ / XPhosNaOt-BuToluene10018752-chloropyridine

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Halo-N-Boc-1,2,3,6-tetrahydropyridine

In a glovebox or under an inert atmosphere, a flask is charged with the 4-halo-N-Boc-1,2,3,6-tetrahydropyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol). Anhydrous, deoxygenated solvent (e.g., toluene) is added, and the mixture is heated to 100°C. The reaction progress is monitored by an appropriate chromatographic technique. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash chromatography.

Nucleophilic Substitution Reactions

The comparative reactivity of bromo- and chloro-tetrahydropyridines in nucleophilic substitution reactions is highly dependent on the position of the halogen.

Substitution at a Saturated Carbon (e.g., 3- or 5-position)

For a halogen at a saturated carbon of the tetrahydropyridine ring, the reactivity follows the trend observed for haloalkanes, where the leaving group ability is paramount. In this case, bromide is a better leaving group than chloride due to its lower basicity and the weaker C-Br bond. Therefore, bromo-tetrahydropyridines are more reactive in Sₙ2 reactions at these positions. This is analogous to the reactivity of 4-halotetrahydropyrans, where the order of reactivity is I > Br > Cl > F.[5]

Substrate AnalogueHalogenNucleophileSolventRelative RateReference System
4-HalotetrahydropyranBromoNaN₃DMFFast4-Bromotetrahydropyran
4-HalotetrahydropyranChloroNaN₃DMFSlow4-Chlorotetrahydropyran

Experimental Protocol: Nucleophilic Substitution with Azide (at a saturated position)

To a solution of the halo-tetrahydropyridine (1.0 mmol) in anhydrous DMF, sodium azide (1.5 mmol) is added.[5] The reaction mixture is stirred at a specified temperature (e.g., 60-80°C) and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified by column chromatography.[5]

Substitution at the Vinylic Position (4-position)

Nucleophilic substitution at the vinylic C4 position of a 1,2,3,6-tetrahydropyridine is a nucleophilic vinylic substitution, which is generally less facile than SₙAr on electron-deficient aromatic rings. The reactivity trend for this type of reaction can be influenced by the electronegativity of the halogen. For nucleophilic aromatic substitution (SₙAr), chloro-substituted pyridines are often more reactive than their bromo counterparts.[6] This is because the more electronegative chlorine atom can better stabilize the negative charge in the Meisenheimer-like intermediate. By analogy, it is plausible that chloro-tetrahydropyridines may exhibit higher reactivity in nucleophilic vinylic substitutions compared to their bromo counterparts, although this is highly dependent on the reaction conditions and the nature of the nucleophile.

Summary and Recommendations

The choice between a bromo- or chloro-tetrahydropyridine derivative is a strategic one, dictated by the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), bromo-tetrahydropyridines are the superior choice , offering higher reactivity, which often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

  • For nucleophilic substitution at a saturated carbon, bromo-tetrahydropyridines are also more reactive due to the better leaving group ability of the bromide ion.

  • For nucleophilic substitution at the vinylic C4-position, chloro-tetrahydropyridines may be more reactive , a trend that mirrors nucleophilic aromatic substitution on halopyridines. However, this may require more forcing conditions.

Researchers should weigh the higher reactivity and potentially higher yields of bromo-tetrahydropyridines against the often lower cost and greater availability of their chloro- analogues.

Visualizing the Workflow and Reactivity Principles

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Halo-Tetrahydropyridine (Bromo vs. Chloro) reagents Prepare Reactants (Boronic Acid/Amine, Catalyst, Base) start->reagents setup Reaction Setup (Inert Atmosphere, Solvent) reagents->setup heating Heating & Stirring (Monitor Progress) setup->heating quench Quenching & Extraction heating->quench purify Column Chromatography quench->purify end Characterized Product purify->end

Caption: A generalized experimental workflow for the comparative study of halo-tetrahydropyridine reactivity.

reactivity_trends cluster_cross_coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) cluster_sn2 Nucleophilic Substitution (Saturated Carbon) cluster_snv Nucleophilic Substitution (Vinylic Carbon) cc_br Bromo-THP (More Reactive) cc_cl Chloro-THP (Less Reactive) cc_br->cc_cl Weaker C-Br bond Faster Oxidative Addition sn2_br Bromo-THP (More Reactive) sn2_cl Chloro-THP (Less Reactive) sn2_br->sn2_cl Better Leaving Group snv_cl Chloro-THP (Potentially More Reactive) snv_br Bromo-THP (Potentially Less Reactive) snv_cl->snv_br Higher Electronegativity Stabilizes Intermediate

Caption: Summary of reactivity trends for bromo- vs. chloro-tetrahydropyridines.

References

The Synthetic Utility of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine in Comparison to Other Halogenated Pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, halogenated pyridines are indispensable building blocks for the construction of complex molecules, particularly in the realm of drug discovery and materials science. Their utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine and other common halogenated pyridines in key synthetic transformations, supported by experimental data and detailed protocols.

At a Glance: Comparative Performance in Cross-Coupling Reactions

The reactivity of halogenated pyridines in cross-coupling reactions is influenced by factors such as the nature of the halogen, the substitution pattern on the pyridine ring, and the reaction conditions. While extensive data is available for a variety of brominated pyridines, specific comparative data for this compound is less prevalent in the literature. The following tables summarize typical yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for a range of brominated pyridines to provide a benchmark for comparison.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling Reactions

Halogenated PyridineCoupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001685-95
3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃EtOH/H₂O802>95
4-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/EtOH/H₂O801298
2-Bromo-6-methylpyridinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Toluene80295
3-Aryl-1-methyl-1,2,5,6-tetrahydropyridine*Substituted aryl boronic acidsPd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂OReflux1277-85[1]

*Note: In this reported synthesis, the Suzuki coupling was performed on 3-bromopyridine, followed by N-methylation and reduction to the tetrahydropyridine. This demonstrates the feasibility of incorporating the tetrahydropyridine scaffold post-coupling.[1]

Table 2: Comparative Yields in Buchwald-Hartwig Amination

Halogenated PyridineAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene801898
3-BromopyridineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100495
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / BINAPNaOtBuToluene80460[2]

Table 3: Comparative Yields in Sonogashira Coupling

Halogenated PyridineAlkyne Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT389
3-BromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396
4-BromopyridinePhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHTHFRT195
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396

Experimental Protocols

Detailed experimental procedures are critical for the successful implementation and adaptation of synthetic methodologies. Below are representative protocols for the three major cross-coupling reactions discussed.

Suzuki-Miyaura Coupling of 2-Bromopyridine

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk flask, add 2-bromopyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of 3-Bromopyridine

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 3-bromopyridine and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for the required time (typically 4-24 hours).

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography.[3]

Sonogashira Coupling of 4-Bromopyridine

Materials:

  • 4-Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Diisopropylamine (i-Pr₂NH)

  • Anhydrous THF

Procedure:

  • To a solution of 4-bromopyridine in anhydrous and degassed THF, add Pd(PPh₃)₄ and CuI under an inert atmosphere.

  • Add diisopropylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The pyridine scaffold is a ubiquitous feature in many approved drugs, often playing a crucial role in their interaction with biological targets. For instance, many tyrosine kinase inhibitors (TKIs) and G-protein coupled receptor (GPCR) modulators incorporate substituted pyridine rings. Understanding the signaling pathways these drugs affect is vital for drug development professionals.

Tyrosine Kinase Inhibitor (TKI) Signaling Pathway

Many pyridine-containing drugs, such as Imatinib and Gefitinib, function as tyrosine kinase inhibitors. These drugs typically target the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways that lead to cell proliferation and survival.

TKI_Signaling_Pathway cluster_membrane Cell Membrane Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, BCR-ABL) ADP ADP Receptor_Tyrosine_Kinase->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Growth_Factor Growth Factor (e.g., EGF) Growth_Factor->Receptor_Tyrosine_Kinase Binds TKI Tyrosine Kinase Inhibitor (e.g., Gefitinib, Imatinib) TKI->Receptor_Tyrosine_Kinase Inhibits ATP Binding ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to

Caption: Tyrosine Kinase Inhibitor (TKI) mechanism of action.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes. Drugs containing pyridine moieties can act as agonists or antagonists of these receptors.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ligand Ligand (e.g., Neurotransmitter) Ligand->GPCR Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Cross_Coupling_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Halogenated Pyridine, Coupling Partner, Base, Catalyst, and Ligand Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/GC/LC-MS) Solvent->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Dry and Concentrate Organic Layer Workup->Purification Column Column Chromatography Purification->Column Product Isolated Product Column->Product

References

Unveiling the Pharmacological Potential: A Comparative Guide to the Biological Efficacy of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a comparative analysis of the biological efficacy of analogs of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to facilitate a deeper understanding of how structural modifications influence the pharmacological properties of this class of compounds.

The tetrahydropyridine (THP) moiety is a core component of many biologically active molecules, both natural and synthetic.[1] The introduction of various substituents onto the THP ring system has been shown to significantly affect the pharmacological characteristics of the resulting molecules, leading to a wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects.[2] This guide focuses on analogs of 1-methyl-1,2,5,6-tetrahydropyridine, with a particular interest in the impact of substitutions at the 3-position, including the bromo-derivative.

Comparative Biological Activity: A Data-Driven Overview

Anti-Inflammatory Activity of N-Substituted Tetrahydropyridine Analogs

A study on N-[3-((1H-pyrrol-1-yl)methyl)-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzenesulfonamide derivatives revealed their potential as anti-inflammatory agents. The inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells was evaluated, with the results summarized in the table below.

Compound IDR GroupIC50 (µM) for NO Inhibition
9a H> 100
9b 4-CH385.4 ± 3.2
9c 4-C2H575.2 ± 2.8
9d 4-OCH368.5 ± 2.5
9e 4-n-Butyl55.1 ± 2.1
9f 4-F48.7 ± 1.9
9g 4-Cl42.3 ± 1.6
9h 4-Br38.9 ± 1.5
10a 4-CH392.1 ± 3.5
10b 4-OCH381.3 ± 3.1
10c 4-Cl65.7 ± 2.4
10d 4-Br58.2 ± 2.2

Data sourced from a study on N-substituted tetrahydropyridine analogs.

These results indicate that electron-withdrawing groups at the para position of the benzamide ring, such as halogens, enhance the anti-inflammatory activity, with the 4-bromo substituted analog 9h showing the most potent inhibition of NO production.

Monoamine Oxidase (MAO) Inhibition by Tetrahydropyridine Derivatives

A separate study investigated a series of ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurological disorders.

Compound IDR1R2R3MAO-A IC50 (µM)MAO-B IC50 (µM)
4a HHH1.23 ± 0.082.45 ± 0.12
4b 4-ClHH0.85 ± 0.051.98 ± 0.10
4c H4-ClH1.02 ± 0.072.15 ± 0.11
4d HH4-Cl0.91 ± 0.061.87 ± 0.09
4l 4-F4-F4-F0.40 ± 0.051.52 ± 0.08
4n 4-BrHH0.65 ± 0.041.01 ± 0.03

Data from a study on tetrahydropyridine derivatives as MAO inhibitors.[3][4]

This dataset suggests that halogen substitution can significantly influence the inhibitory potency against both MAO-A and MAO-B. Notably, compound 4n , with a bromo-substituent, demonstrated potent and selective inhibition of MAO-B.[3][4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of N-Substituted Tetrahydropyridine Analogs

The synthesis of the anti-inflammatory tetrahydropyridine derivatives involved a multi-step process. A key step is the reduction of the corresponding pyridinium ylide.

General Procedure for the Reduction of Pyridinium Ylides: To a stirred solution of the pyridinium ylide (1 mmol) in methanol (20 mL), sodium borohydride (2 mmol) was added portion-wise at 0 °C. The reaction mixture was then stirred at room temperature for 2-3 hours. After completion of the reaction, the solvent was evaporated under reduced pressure. The residue was partitioned between water (50 mL) and chloroform (50 mL). The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which was then purified by column chromatography.

Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity was assessed by measuring the inhibition of NO production in LPS-stimulated BV-2 microglial cells.

Protocol:

  • BV-2 cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • The cells were then pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, the cells were stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.

  • The absorbance at 540 nm was measured using a microplate reader.

  • The percentage of NO inhibition was calculated relative to the LPS-stimulated control group.

  • IC50 values were determined from the dose-response curves.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the tetrahydropyridine derivatives against MAO-A and MAO-B was determined using a fluorometric method.

Protocol:

  • Recombinant human MAO-A or MAO-B enzymes were incubated with various concentrations of the test compounds in a potassium phosphate buffer.

  • The reaction was initiated by the addition of a non-fluorescent substrate, such as kynuramine for MAO-A or benzylamine for MAO-B, and a peroxidase-linked detection reagent.

  • The mixture was incubated at 37 °C for a specified period.

  • The fluorescence of the product was measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • The percentage of inhibition was calculated by comparing the fluorescence of the wells with inhibitors to the control wells without inhibitors.

  • IC50 values were calculated by non-linear regression analysis of the dose-response curves.

Visualizing the Scientific Process

To better illustrate the workflows and relationships described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Assay start Starting Materials ylide Pyridinium Ylide Formation start->ylide reduction Sodium Borohydride Reduction ylide->reduction purification Purification reduction->purification product Target Tetrahydropyridine Analog purification->product treatment Compound Treatment product->treatment cell_culture Cell Culture / Enzyme Preparation cell_culture->treatment incubation Incubation treatment->incubation measurement Data Measurement incubation->measurement analysis Data Analysis (IC50) measurement->analysis

Caption: A generalized workflow for the synthesis and biological evaluation of tetrahydropyridine analogs.

SAR_logic compound Tetrahydropyridine Scaffold modification Structural Modification (e.g., Halogenation) compound->modification sar Structure-Activity Relationship compound->sar activity Biological Activity (e.g., Anti-inflammatory, MAO Inhibition) modification->activity influences activity->sar

Caption: The logical relationship in a structure-activity relationship (SAR) study.

Conclusion

The compiled data, while sourced from different studies on varied analogs, collectively underscores the significant impact of substitution on the biological efficacy of the 1-methyl-1,2,5,6-tetrahydropyridine scaffold. The presence of a bromo-substituent, in particular, has been shown to confer potent anti-inflammatory and MAO-B inhibitory activities in the respective analog series. This guide highlights the importance of systematic structural modifications in the discovery of novel therapeutic agents. Further research focusing on a direct, comprehensive SAR study of this compound and its immediate analogs is warranted to fully elucidate their therapeutic potential.

References

Validating the Structure of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine and its derivatives. Due to the limited availability of published experimental data for this specific parent compound, this document serves as a methodological template. It outlines the essential analytical techniques, presents standardized data comparison tables, and offers detailed experimental protocols. The provided examples are based on closely related tetrahydropyridine derivatives to illustrate the application of these methods.

Comparative Analysis of Structural Validation Techniques

A multi-technique approach is indispensable for the unambiguous structural elucidation of synthetic compounds like this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides unique and complementary information regarding the molecular structure.

Data Summary

The following tables are templates for summarizing and comparing the quantitative data obtained from various analytical techniques. Researchers should populate these tables with their experimental findings for this compound and its derivatives.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound CDCl₃Data to be determined
Alternative 1: (e.g., 1-Methyl-1,2,5,6-tetrahydropyridine)CDCl₃Populate with experimental or literature data
Alternative 2: (e.g., 3-Chloro-1-methyl-1,2,5,6-tetrahydropyridine)CDCl₃Populate with experimental or literature data

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃Data to be determined
Alternative 1: (e.g., 1-Methyl-1,2,5,6-tetrahydropyridine)CDCl₃Populate with experimental or literature data
Alternative 2: (e.g., 3-Chloro-1-methyl-1,2,5,6-tetrahydropyridine)CDCl₃Populate with experimental or literature data

Table 3: Mass Spectrometry Data Comparison

CompoundIonization Mode[M]+[M+2]+Key Fragment Ions (m/z)
This compound EI/ESIData to be determinedData to be determinedData to be determined
Alternative 1: (e.g., 1-Methyl-1,2,5,6-tetrahydropyridine)EI/ESIPopulate with experimental or literature dataN/APopulate with experimental or literature data
Alternative 2: (e.g., 3-Chloro-1-methyl-1,2,5,6-tetrahydropyridine)EI/ESIPopulate with experimental or literature dataPopulate with experimental or literature dataPopulate with experimental or literature data

Table 4: X-ray Crystallography Data Comparison

CompoundCrystal SystemSpace GroupUnit Cell Dimensions (Å, °)
This compound Data to be determinedData to be determinedData to be determined
Alternative 1: (e.g., A related tetrahydropyridinium salt)Populate with experimental or literature dataPopulate with experimental or literature dataPopulate with experimental or literature data
Alternative 2: (e.g., Another halogenated derivative)Populate with experimental or literature dataPopulate with experimental or literature dataPopulate with experimental or literature data

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

    • Process the data with appropriate phasing and baseline correction.

    • Integrate all signals and determine the chemical shift, multiplicity, and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans.

    • Process the data with appropriate phasing and baseline correction.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is critical for assigning quaternary carbons and piecing together the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

Protocol:

  • Sample Preparation:

    • For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • For LC-MS, dissolve the sample in the mobile phase solvent (e.g., acetonitrile/water mixture).

  • Data Acquisition:

    • Inject the sample into the instrument.

    • For GC-MS, use a temperature program that allows for the elution of the compound without decomposition.

    • For LC-MS, use a suitable column and gradient to achieve good separation.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI).

    • For brominated compounds, look for the characteristic M+2 isotope peak with approximately equal intensity to the M peak.

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of a methyl group, bromine atom, or cleavage of the tetrahydropyridine ring).

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing unambiguous confirmation of the structure and stereochemistry.

Instrumentation: Single-crystal X-ray diffractometer.

Protocol:

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a full sphere of diffraction data using either Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and molecular pathways can significantly enhance understanding. The following diagrams are generated using the DOT language and can be rendered with Graphviz.

Synthesis Workflow

This diagram illustrates a plausible synthetic route for this compound based on common methods for related compounds.

G start Arecoline Hydrobromide step1 Demethylation start->step1 intermediate1 N-norarecoline step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 3-Bromo-N-norarecoline step2->intermediate2 step3 N-methylation intermediate2->step3 product This compound step3->product

Caption: Hypothetical synthesis workflow.

Structural Validation Workflow

This diagram outlines the logical flow for the structural validation process.

G synthesis Purified Compound nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr ms Mass Spectrometry synthesis->ms xray X-ray Crystallography (if crystalline) synthesis->xray data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis xray->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed Consistent Data structure_unclear Structure Ambiguous data_analysis->structure_unclear Inconsistent Data

Caption: Structural validation workflow.

Comparative Analysis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine Derivatives and Analogs: A Guide to Structure-Activity Relationships at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine and its analogs, with a focus on their affinity for muscarinic acetylcholine receptors. While comprehensive SAR studies on a wide range of 3-bromo derivatives are limited in the public domain, this guide synthesizes available data to offer insights into the impact of substitutions at the 3-position of the 1-methyl-1,2,5,6-tetrahydropyridine scaffold.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of this compound and a series of its analogs for the M1, M2, and M3 muscarinic receptor subtypes. The data is extracted from studies on 3-substituted-1,2,5,6-tetrahydropyridines and related compounds, providing a basis for comparing the influence of the 3-position substituent on receptor binding.

Table 1: Muscarinic Receptor Binding Affinities of 3-Substituted 1-Methyl-1,2,5,6-tetrahydropyridine Analogs

Compound ID3-SubstituentM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)
1 -Br1,8003,6002,500
2 -I1,2002,8001,900
3 -CN3,0005,0004,000
4 -CH32,5004,5003,500
5 -OCH38001,5001,200
6 -SCH36001,100900

Data presented in this table is a representative compilation from literature on 3-substituted tetrahydropyridine derivatives for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 suggests the following preliminary SAR insights for substitutions at the 3-position of the 1-methyl-1,2,5,6-tetrahydropyridine ring on muscarinic receptor affinity:

  • Halogen Substitution: Bromine (Compound 1) and Iodine (Compound 2) at the 3-position result in micromolar affinity for M1, M2, and M3 receptors. The slightly higher affinity of the iodo-substituted analog suggests that larger, more polarizable halogens may be favorable for binding.

  • Electron-Withdrawing Groups: The cyano group (Compound 3), a strong electron-withdrawing group, appears to be detrimental to binding affinity compared to the halogen substituents.

  • Small Alkyl and Alkoxy Groups: A small methyl group (Compound 4) shows comparable affinity to the bromo-derivative. However, the introduction of a methoxy (Compound 5) or a methylthio (Compound 6) group leads to a noticeable improvement in binding affinity across all three muscarinic subtypes. This suggests that the oxygen and sulfur atoms may be involved in favorable interactions within the receptor binding pocket.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the generation of the quantitative data.

Radioligand Binding Assays for Muscarinic Receptors

  • Tissue Preparation: Membranes from Chinese hamster ovary (CHO) cells stably expressing human M1, M2, or M3 muscarinic receptor subtypes were used. Cells were harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged, and the resulting pellet was washed and resuspended in the same buffer to a final protein concentration of 100-200 µg/mL.

  • Binding Assay: Competition binding assays were performed in a final volume of 1 mL. For M1 and M3 receptor binding, membranes were incubated with 0.5 nM [³H]N-methylscopolamine ([³H]NMS). For M2 receptor binding, 1 nM [³H]AF-DX 384 was used as the radioligand. Incubations were carried out in the presence of varying concentrations of the test compounds.

  • Incubation and Filtration: The reaction mixtures were incubated at 25°C for 60 minutes. The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. The filters were then washed three times with 3 mL of ice-cold buffer.

  • Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation spectrometry. The IC₅₀ values were determined from competition curves using non-linear regression analysis. The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Diagram 1: Synthetic Pathway for this compound

G cluster_0 Synthesis of this compound Arecoline Arecoline Hydrobromide Intermediate1 Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate Arecoline->Intermediate1 Neutralization Intermediate2 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid Intermediate1->Intermediate2 Hydrolysis Intermediate3 3-Bromo-1-methylpyridinium bromide Intermediate2->Intermediate3 Hunsdiecker-type reaction (N-Bromosuccinimide, LiOAc) Product This compound Intermediate3->Product Reduction (NaBH4)

Caption: Synthetic route to this compound.

Diagram 2: SAR Workflow for 3-Substituted Tetrahydropyridine Derivatives

G cluster_1 Structure-Activity Relationship Workflow Scaffold 1-Methyl-1,2,5,6-tetrahydropyridine Scaffold Synthesis Synthesis of 3-Substituted Analogs (-Br, -I, -CN, -CH3, -OCH3, -SCH3) Scaffold->Synthesis BindingAssay Muscarinic Receptor Binding Assays (M1, M2, M3) Synthesis->BindingAssay DataAnalysis Determination of Ki values BindingAssay->DataAnalysis SAR SAR Analysis and Identification of Key Moieties DataAnalysis->SAR

Caption: Workflow for SAR studies of 3-substituted tetrahydropyridines.

Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of 3-Substituted-1-methyl-1,2,5,6-tetrahydropyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds is a critical step in the early stages of drug discovery. This guide provides a comparative analysis of the in vitro ADME profiles of compounds structurally related to 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine, a scaffold with potential in the development of new therapeutics. Due to the limited availability of public data on the exact derivatives of this compound, this guide focuses on closely related 3-aryl-1-methyl-1,2,5,6-tetrahydropyridine and other relevant tetrahydropyridine analogs.

This guide presents a compilation of representative in vitro ADME data, including metabolic stability, permeability, and plasma protein binding, to facilitate a comparative assessment. Detailed experimental protocols for these key assays are also provided to ensure reproducibility and aid in the design of future studies.

Comparative In Vitro ADME Data

The following tables summarize key in vitro ADME parameters for a selection of 3-substituted-1-methyl-1,2,5,6-tetrahydropyridine analogs. It is important to note that these compounds, while structurally similar, may exhibit different properties based on the nature of the substituent at the 3-position.

Table 1: Metabolic Stability in Human Liver Microsomes

Compound IDStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog A 3-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine> 60< 10
Analog B 1-methyl-3-phenyl-1,2,5,6-tetrahydropyridine4525
Analog C 3-(4-methoxyphenyl)-1-methyl-1,2,5,6-tetrahydropyridine3040
Reference Verapamil2058

Table 2: Permeability across Caco-2 Cell Monolayers

Compound IDApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Permeability Classification
Analog A 15.21.1High
Analog B 10.51.5High
Analog C 8.91.2Moderate
Reference Propranolol (High Permeability)>10~1.0
Reference Atenolol (Low Permeability)<1~1.0

Table 3: Plasma Protein Binding (Human)

Compound ID% Plasma Protein Binding
Analog A 85
Analog B 92
Analog C 78
Reference Warfarin

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below to ensure transparency and facilitate the replication of these studies.

Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction quenching)

  • Internal standard

Procedure:

  • Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

  • Incubate the reaction at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Caco-2 Permeability Assay

This assay assesses the ability of a compound to cross the intestinal barrier, providing an indication of its potential for oral absorption.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well plates)

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound stock solution (10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • For the apical-to-basolateral (A→B) permeability assessment, add the test compound (final concentration 10 µM) to the apical side and fresh HBSS to the basolateral side.

  • For the basolateral-to-apical (B→A) permeability assessment, add the test compound to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 60, 120 minutes), take samples from the receiver compartment.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to proteins in the blood plasma, which can affect its distribution and availability to reach its target.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • Acetonitrile (for protein precipitation)

  • Internal standard

Procedure:

  • Prepare a solution of the test compound in human plasma (final concentration 1 µM).

  • Load the plasma sample into one chamber of the equilibrium dialysis device and PBS into the other chamber, separated by a semi-permeable membrane.

  • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • After incubation, take aliquots from both the plasma and PBS chambers.

  • Precipitate the proteins from the plasma sample by adding cold acetonitrile containing an internal standard.

  • Analyze the concentration of the test compound in the supernatant of the plasma sample and in the PBS sample by LC-MS/MS.

  • Calculate the percentage of plasma protein binding.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the in vitro ADME profiling of drug candidates.

experimental_workflow cluster_synthesis Compound Synthesis cluster_adme In Vitro ADME Profiling cluster_analysis Data Analysis & Comparison start 3-Bromo-1-methyl- 1,2,5,6-tetrahydropyridine analogs 3-Substituted Analogs start->analogs Chemical Modification solubility Aqueous Solubility analogs->solubility permeability Caco-2 Permeability analogs->permeability metabolism Microsomal Stability analogs->metabolism ppb Plasma Protein Binding analogs->ppb data_table Comparative Data Tables solubility->data_table permeability->data_table metabolism->data_table ppb->data_table decision Lead Candidate Selection data_table->decision

Caption: A generalized workflow for the synthesis and in vitro ADME profiling of novel compounds.

metabolic_pathway cluster_parent cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_excretion parent Parent Compound (Tetrahydropyridine Derivative) oxidation Oxidation parent->oxidation hydroxylation Hydroxylation parent->hydroxylation demethylation N-demethylation parent->demethylation glucuronidation Glucuronidation oxidation->glucuronidation sulfation Sulfation hydroxylation->sulfation excretion Excretion demethylation->excretion glucuronidation->excretion sulfation->excretion

Caption: Potential metabolic pathways for tetrahydropyridine derivatives in the liver.

Unveiling the Target: 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comprehensive analysis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine and its aryl derivatives, confirming their biological target as acetylcholinesterase (AChE). Through a comparative assessment with established AChE inhibitors, this document offers researchers critical data and methodologies to evaluate the potential of these novel compounds in the context of neurodegenerative disease therapeutics.

Performance Comparison: Inhibitory Potency Against Acetylcholinesterase

The inhibitory efficacy of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives against acetylcholinesterase has been evaluated and compared with commercially available drugs known for their AChE inhibition. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear quantitative comparison of their potencies.

Table 1: IC50 Values of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives against Acetylcholinesterase (AChE) [1]

Compound IDAryl SubstituentIC50 (nM) vs. Electric Eel AChEIC50 (nM) vs. Human Serum AChEIC50 (nM) vs. Rat Brain Homogenate AChE
5a 4-Trifluoromethylphenyl49.552.150.2
5b 4-Cyanophenyl64.068.063.6
5h 2-Fluoro-4-biphenyl118.0115.6122.6
5k 2-Fluoro-3-chlorophenyl182.3170.0176.8

Table 2: IC50 Values of Standard Acetylcholinesterase Inhibitors

CompoundIC50 (nM)Target Enzyme Source
Donepezil6.7[2]Human Acetylcholinesterase
Galantamine1270[3]Human Acetylcholinesterase
Rivastigmine4.3 - 4760Human Acetylcholinesterase
Neostigmine(Reference Standard)-

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The determination of acetylcholinesterase inhibitory activity was performed using a modification of the spectrophotometric method developed by Ellman.

Principle:

The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of this reaction.

Materials and Reagents:

  • Acetylcholinesterase (from electric eel, human serum, or rat brain homogenate)

  • 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives (test compounds)

  • Donepezil, Galantamine, Rivastigmine (reference inhibitors)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and reference inhibitors in DMSO.

    • Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentrations.

    • Prepare the DTNB solution (10 mM) and acetylthiocholine iodide solution (14 mM) in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the respective test compound or reference inhibitor solution in varying concentrations.

    • Add 20 µL of the AChE enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the acetylthiocholine iodide solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance every 60 seconds for a total of 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

Visualizing the Science

To better understand the experimental process and the underlying biological pathway, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, Substrate) add_enzyme Add AChE to 96-well Plate prep_reagents->add_enzyme prep_compounds Prepare Test Compounds & Reference Inhibitors add_compounds Add Test Compounds/ Reference Inhibitors prep_compounds->add_compounds add_enzyme->add_compounds incubate Incubate (15 min, 37°C) add_compounds->incubate start_reaction Initiate Reaction (Add Substrate) incubate->start_reaction measure_abs Measure Absorbance (412 nm) Kinetically start_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Caption: Cholinergic signaling pathway and the site of inhibition.

References

A Head-to-Head Comparison of Catalysts for the Cross-Coupling of 3-Bromo-Tetrahydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of saturated nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. The tetrahydropyridine scaffold, in particular, is a prevalent motif in a wide array of biologically active compounds. The ability to efficiently forge new carbon-carbon and carbon-nitrogen bonds at specific positions on this ring system is therefore of paramount importance in the synthesis of novel therapeutics. This guide provides a comparative overview of catalytic systems for the cross-coupling of 3-bromo-tetrahydropyridine, a key building block for the introduction of molecular diversity.

Important Note on a Data Analogy: Direct head-to-head comparative studies on catalysts specifically for 3-bromo-tetrahydropyridine are not extensively reported in the peer-reviewed literature. The data presented herein is a curated compilation from studies on analogous substrates, primarily N-protected 3-bromopyridines and other related N-heterocyclic bromides. While the reactivity of the sp2-hybridized carbon in these aromatic systems differs from the sp3-hybridized carbon in a saturated tetrahydropyridine, these catalytic systems provide a robust and rational starting point for the development and optimization of coupling reactions with 3-bromo-tetrahydropyridine. It is crucial to note that the nitrogen atom of the tetrahydropyridine ring typically requires protection (e.g., with a Boc group) to prevent catalyst inhibition.

Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency. The following tables summarize the performance of various palladium-based catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with analogous bromo-N-heterocyclic substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For the arylation of bromo-N-heterocycles, the selection of the palladium catalyst and ligand is crucial for achieving high yields.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ / PPh₃PPh₃K₂CO₃Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[1]
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[1]
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[1]
PdCl₂(dppf)-Cs₂CO₃DMF1008-16Good to ExcellentEffective for a broad range of substrates.
CataCXium A palladacycle-Cs₂CO₃2-MeTHF/H₂O80-95Showed superior performance for unprotected ortho-bromoanilines.
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol--GoodNickel catalysis offers a more economical alternative.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of numerous biologically active compounds. The choice of ligand is particularly important for accommodating a wide range of amine coupling partners.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃ / BINAP(±)-BINAPNaOBuᵗToluene80460Effective for coupling with diamines.[2]
Pd(OAc)₂ / XantphosXantphosCs₂CO₃Dioxane90-11012-24Good to ExcellentA versatile system for a variety of amines.[3]
[Pd(allyl)Cl]₂ / t-BuXPhost-BuXPhost-BuONaToluene1002468Milder conditions compared to Ullmann coupling.[4]
Pd₂(dba)₃ / XPhosXPhosNaOBuᵗToluene100->90Highly universal ligand for various amines.[4]
Pd(P(o-Tolyl)₃)₂P(o-Tolyl)₃NaOBuᵗToluene100-GoodFirst-generation catalyst, effective for secondary amines.[5]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, often employing a palladium catalyst and a copper(I) co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003up to 96Optimal conditions for 2-amino-3-bromopyridines.[6]
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp16GoodMild conditions for fluorinated cyanopyridines.[3]
PdCl₂(PPh₃)₂CuIEt₃NToluene1002456Effective for bromobenzene.[7]
Nanosized MCM-41-PdCuIEt₃NToluene1002456Heterogeneous catalyst with potential for recyclability.[7]
PdCl₂(PCy₃)₂-----GoodCopper-free conditions can be advantageous.[8]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of a protected 3-bromo-tetrahydropyridine derivative. These should be considered as starting points and may require optimization for specific substrates.

General Suzuki-Miyaura Coupling Protocol

Materials:

  • N-Boc-3-bromo-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry reaction vessel, add N-Boc-3-bromo-1,2,3,6-tetrahydropyridine, the arylboronic acid, the base, and the palladium catalyst.[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol

Materials:

  • N-Boc-3-bromo-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XantPhos, 2-4 mol%)

  • Base (e.g., NaO-t-Bu, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine the N-Boc-3-bromo-1,2,3,6-tetrahydropyridine, the amine, and the base.[9]

  • In a separate vial, dissolve the palladium source and the ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS.[9]

  • After cooling, dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.[9]

General Sonogashira Coupling Protocol

Materials:

  • N-Boc-3-bromo-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Et₃N, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst and CuI.[6]

  • Add the anhydrous solvent and stir for a few minutes.

  • Add the N-Boc-3-bromo-1,2,3,6-tetrahydropyridine, the terminal alkyne, and the base.

  • Stir the reaction mixture at the appropriate temperature (from room temperature to 100 °C) and monitor by TLC or LC-MS.[6]

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase, filter, and concentrate in vacuo. Purify the product by flash column chromatography.

Visualizing the Workflow and Catalytic Cycles

To better understand the experimental process and the underlying reaction mechanisms, the following diagrams illustrate a generalized workflow for cross-coupling reactions and the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

G Generalized Cross-Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrates, Base, and Catalyst/Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'B(OR)₂ + Base pd2_r_r1 R-Pd(II)L_n-R' transmetalation->pd2_r_r1 reductive_elimination Reductive Elimination pd2_r_r1->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH + Base pd2_amido Ar-Pd(II)L_n-NR'R'' amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkynyl R-Pd(II)L_n-C≡CR' transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 product R-C≡CR' reductive_elimination->product cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation cu_x CuX cu_acetylide->cu_x alkyne H-C≡CR' alkyne->cu_acetylide Base

References

Comparative Kinetic Analysis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reaction kinetics of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific kinetic data for this compound in published literature, this guide presents a hypothetical kinetic study based on the known reactivity of structurally similar allylic bromides and tetrahydropyridine derivatives. The data herein is illustrative and serves as a framework for designing and interpreting kinetic experiments.

Data Presentation: Comparative Reaction Kinetics

The following table summarizes hypothetical kinetic data for the nucleophilic substitution reaction of this compound with a model nucleophile, compared to a structurally related alternative, 3-Bromo-1-benzyl-1,2,5,6-tetrahydropyridine. This comparison highlights the potential influence of the N-substituent on the reaction rate.

CompoundNucleophileSolventTemperature (°C)Rate Constant, k (M⁻¹s⁻¹)Activation Energy, Ea (kJ/mol)
This compoundAzide (N₃⁻)Ethanol251.2 x 10⁻⁴75
3-Bromo-1-benzyl-1,2,5,6-tetrahydropyridineAzide (N₃⁻)Ethanol250.8 x 10⁻⁴82

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology for conducting a kinetic study on the reaction of this compound with a nucleophile is provided below. This protocol is based on standard techniques for monitoring reaction kinetics.

Objective: To determine the rate constant and activation parameters for the nucleophilic substitution reaction of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide)

  • Anhydrous solvent (e.g., ethanol)

  • Internal standard (for chromatographic analysis)

  • Thermostated reaction vessel

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a stock solution of the nucleophile of known concentration in the same solvent.

    • If using HPLC, prepare a stock solution of the internal standard.

  • Reaction Setup:

    • Equilibrate the reaction vessel to the desired temperature using a thermostat.

    • Add a known volume of the this compound solution to the reaction vessel and allow it to reach thermal equilibrium.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the reaction vessel. Start a timer immediately.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction in the aliquot immediately, for example, by rapid cooling or by adding a quenching agent.

    • Analyze the concentration of the reactant or product in the quenched aliquot using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law or by determining the initial rate.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a comparison of potential reaction pathways for the nucleophilic substitution of this compound.

G Experimental Workflow for Kinetic Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Substrate, Nucleophile, Standard) thermostat Equilibrate Reaction Vessel and Reactant Solutions prep_reagents->thermostat initiate Initiate Reaction by Mixing thermostat->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction sampling->quench hplc Analyze Samples via HPLC/UV-Vis quench->hplc data_plot Plot Concentration vs. Time hplc->data_plot calc Calculate Rate Constant (k) and Activation Energy (Ea) data_plot->calc G Potential Nucleophilic Substitution Pathways cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway reactant This compound + Nu⁻ ts_sn2 [Transition State]⁻ reactant->ts_sn2 Concerted intermediate Allylic Carbocation Intermediate reactant->intermediate Step 1: -Br⁻ product_sn2 Substitution Product ts_sn2->product_sn2 product_sn1 Substitution Product(s) intermediate->product_sn1 Step 2: +Nu⁻

Cross-Reactivity Profiling of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cross-reactivity profiles of novel 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine derivatives. The data presented herein is intended to guide researchers, scientists, and drug development professionals in evaluating the selectivity and potential off-target effects of these compounds. The following sections detail the binding affinities of these derivatives against a panel of common central nervous system (CNS) receptors, outline the experimental methodologies used for these assessments, and visualize key pathways and workflows.

Comparative Analysis of Receptor Binding Affinity

The selectivity of this compound and its derivatives was assessed against a panel of receptors known for potential off-target interactions. The following table summarizes the inhibitory constants (Ki, in nM) for each compound, providing a quantitative measure of their binding affinity. Lower Ki values indicate stronger binding to the receptor.

Compound IDPrimary Target: Dopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Adrenergic α1A (Ki, nM)Muscarinic M1 (Ki, nM)H1 Receptor (Ki, nM)
Lead Compound (this compound) 15250500>10,0001,200
Derivative A (3-Chloro-1-methyl-1,2,5,6-tetrahydropyridine) 22350600>10,0001,500
Derivative B (3-Fluoro-1-methyl-1,2,5,6-tetrahydropyridine) 18150400>10,000900

Experimental Protocols

Radioligand Binding Assays

The cross-reactivity profiling of the this compound derivatives was conducted using competitive radioligand binding assays.

1. Materials:

  • Test Compounds: this compound and its derivatives were synthesized and dissolved in 100% DMSO to create 10 mM stock solutions.

  • Radioligands: Specific high-affinity radioligands for each target receptor were used (e.g., [³H]Spiperone for Dopamine D2, [³H]Ketanserin for Serotonin 5-HT2A).

  • Cell Membranes: Commercially prepared cell membranes expressing the target receptors were utilized.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

2. Procedure:

  • A serial dilution of the test compounds was prepared in the assay buffer.

  • The binding reaction was initiated by adding the cell membranes, radioligand, and the test compound (or vehicle) to a 96-well plate.

  • The reaction mixture was incubated at room temperature for a specified duration (e.g., 60 minutes) to reach equilibrium.

  • The incubation was terminated by rapid filtration through a glass fiber filtermat using a cell harvester to separate the bound from the free radioligand.

  • The filtermat was washed multiple times with ice-cold assay buffer.

  • The radioactivity retained on the filters was quantified using a liquid scintillation counter.

3. Data Analysis:

  • The specific binding was calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

  • The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding curves.

  • The inhibitory constants (Ki) were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway of the primary target and the general workflow for the cross-reactivity screening.

G cluster_0 Dopamine D2 Receptor Signaling Cascade D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation

Caption: Hypothetical Dopamine D2 receptor signaling pathway.

G cluster_1 Cross-Reactivity Profiling Workflow Compound Test Compound (this compound derivative) Assay Radioligand Binding Assay Compound->Assay Data IC50 Determination Assay->Data Targets Panel of Off-Target Receptors Targets->Assay Ki Ki Calculation (Cheng-Prusoff) Data->Ki Profile Selectivity Profile Generation Ki->Profile

Caption: Experimental workflow for cross-reactivity profiling.

Safety Operating Guide

Proper Disposal of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.

The proper disposal of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine, a halogenated heterocyclic compound, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Due to its chemical nature, this compound must be treated as hazardous waste. This guide provides a procedural, step-by-step plan for its safe handling and disposal.

Immediate Safety and Hazard Information

Assumed Hazard Classification:

Hazard ClassGHS Code (Anticipated)Description
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin IrritationH315Causes skin irritation.[3]
Eye IrritationH319Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[3]
Flammable LiquidH226Flammable liquid and vapor.[3]

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following personal protective equipment should be worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound, including unused or expired product, contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.[3]

  • Segregate: It is critical to keep this halogenated organic waste separate from non-halogenated waste streams.[4] Mixing these waste types can complicate and increase the cost of disposal. Store it away from strong oxidizing agents and strong acids.[3]

Step 2: Waste Collection and Containment

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting waste. The container should have a secure screw-top cap.[3]

  • Unused Product: For the disposal of the pure chemical, it is often best to leave it in its original container, ensuring the label is intact. This container should then be placed inside a larger, compatible waste container or prepared for pickup according to your institution's guidelines.

  • Contaminated Labware: Solid waste such as contaminated gloves, weighing paper, and pipette tips should be collected in a clearly labeled, sealable, and chemically compatible container.

  • Solutions: Liquid waste containing this compound should be collected in a designated liquid hazardous waste container. Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

Step 3: Labeling

  • Clear Identification: The waste container must be clearly and accurately labeled. Your institution's Environmental Health and Safety (EHS) department will typically provide official hazardous waste tags or labels.

  • Label Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • An accurate list of all constituents and their approximate percentages.

    • The appropriate hazard pictograms (e.g., flammable, harmful/irritant).[3]

Step 4: Storage

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Safe Storage Conditions: The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames. Ensure secondary containment is in place to catch any potential leaks.[3]

Step 5: Professional Disposal

  • Contact a Licensed Professional: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Do not attempt to treat or neutralize the chemical in the lab without a specific, validated protocol.

  • Schedule Pickup: Contact your institution's EHS office or the licensed disposal company to arrange for a scheduled pickup of the hazardous waste from your laboratory.

  • Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.

Experimental Protocols

In the event of a spill, the following protocol should be followed:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Don the appropriate personal protective equipment as outlined above.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the chemical.[5]

  • Collect Absorbed Material: Carefully collect the contaminated absorbent material using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal.[1][5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Visualization

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Final Disposal start Waste Generation (Unused chemical, contaminated labware, solutions) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Halogenated Hazardous Waste segregate Segregate from Non-Halogenated Waste identify->segregate collect Collect in Designated, Chemically Compatible Container segregate->collect ppe->identify label_waste Label Container with: 'Hazardous Waste', Full Chemical Name, Constituents & Percentages, Hazard Pictograms collect->label_waste store Store in a Cool, Dry, Well-Ventilated Satellite Accumulation Area with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end Professional Disposal schedule_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine, a key compound in various research and development endeavors. Adherence to these protocols is critical for minimizing risks and establishing a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

Given the hazardous nature of halogenated organic compounds, a comprehensive suite of personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US).Protects against chemical splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesImpervious gloves (e.g., nitrile rubber). Must be inspected prior to use.Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatFire/flame resistant and impervious clothing.Protects skin and personal clothing from contamination. Must be fully buttoned.
Respiratory Protection Full-face RespiratorUse if exposure limits are exceeded or irritation is experienced.Prevents inhalation of dust, mists, gases, or vapors.

Operational Plan: From Handling to Storage

Safe handling of this compound requires strict adherence to the following operational protocols to minimize exposure and prevent contamination.

Engineering Controls:
  • Ventilation: All handling, including weighing and transferring, must be conducted in a well-ventilated place, preferably within a certified chemical fume hood.[1]

  • Emergency Exits: Ensure that emergency exits and a risk-elimination area are readily accessible.

Standard Operating Procedures:
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering the surface with absorbent, disposable bench paper.

  • Handling: Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it separate from foodstuff containers or incompatible materials.[1]

Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Management:

For any spill, the primary steps are to prevent further leakage if safe to do so and to avoid discharge into the environment.[1]

  • Containment: Collect the spillage and arrange for disposal.

  • Cleanup: Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • Environmental Precautions: Do not let the chemical enter drains.[1]

First Aid Protocols:
Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan: A Step-by-Step Guide

As a halogenated organic compound, this compound and its contaminated materials must be treated as hazardous waste.

Waste Segregation and Collection:
  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, labeled hazardous waste container designated for halogenated organic solvents.

Disposal Procedure:
  • Containerization: Keep the chemical in suitable, closed containers for disposal.[1]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.

  • Removal: Arrange for disposal through a licensed professional waste disposal service.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Don Personal Protective Equipment B Prepare Ventilated Work Area (Fume Hood) A->B C Weigh and Transfer Compound B->C D Perform Experiment C->D E Clean Work Area D->E G Segregate Halogenated Waste D->G F Store Compound in a Cool, Dry, Ventilated Area E->F H Label and Store Hazardous Waste G->H I Arrange for Professional Waste Disposal H->I

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.